Product packaging for 1,10-Phenanthroline hydrochloride(Cat. No.:CAS No. 22802-96-6)

1,10-Phenanthroline hydrochloride

Cat. No.: B7788465
CAS No.: 22802-96-6
M. Wt: 216.66 g/mol
InChI Key: QPXDKQBBJCTNOY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline hydrochloride is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2 B7788465 1,10-Phenanthroline hydrochloride CAS No. 22802-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-phenanthroline;hydrochloride
Source PubChem
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InChI

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H
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InChI Key

QPXDKQBBJCTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9ClN2
Source PubChem
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Related CAS

3829-86-5, 66-71-7 (Parent)
Record name 1,10-Phenanthroline, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID3063205
Record name 1,10-Phenanthroline hydrochloride
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Molecular Weight

216.66 g/mol
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CAS No.

22802-96-6, 3829-86-5
Record name 1,10-Phenanthroline, hydrochloride (1:?)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research. As a potent chelating agent for various metal ions, it is widely utilized in the colorimetric determination of iron. Furthermore, its ability to inhibit metalloenzymes has led to its investigation as an anti-cancer and anti-fungal agent. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,10-phenanthroline hydrochloride, detailed experimental protocols for its key applications, and an exploration of its role in significant biological signaling pathways.

Core Chemical and Physical Properties

This compound is commercially available, typically as a monohydrate. It presents as a white to off-white or colorless crystalline powder.[1][2][3] The compound is stable under normal laboratory conditions.[4][5]

Table 1: Physical and Chemical Properties of this compound Monohydrate

PropertyValueReferences
Molecular Formula C₁₂H₈N₂·HCl·H₂O[1]
Molecular Weight 234.68 g/mol [1]
CAS Number 18851-33-7[1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 224 - 227 °C[6]
Solubility Soluble in water and ethanol.[7] Very slightly soluble in cold water.[8][7][8]
Stability Stable under normal conditions. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[2][4][9]
Purity Typically ≥99%[1][10]

Applications in Research and Drug Development

The utility of this compound stems from its ability to form stable complexes with metal ions, which underlies its primary applications.

Analytical Chemistry: Colorimetric Determination of Iron

This compound is a key reagent for the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), which can be measured spectrophotometrically.

Biochemistry and Drug Development: Enzyme Inhibition

As a potent chelator of divalent metal ions, 1,10-phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc in their active sites.[2] This inhibitory action is the basis for its investigation in various therapeutic areas.

  • Anti-Cancer Activity: 1,10-Phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the inhibition of metalloproteinases involved in tumor progression and the induction of apoptosis through the inhibition of proteasome activity.[3]

  • Anti-Fungal Properties: The compound has been shown to possess antimycotic properties.[1]

Experimental Protocols

Protocol for the Colorimetric Determination of Iron

This protocol outlines the steps for determining the concentration of iron in a sample using 1,10-phenanthroline.

Materials:

  • This compound solution (0.1% w/v in distilled water)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v in distilled water)

  • Sodium acetate (B1210297) solution (10% w/v in distilled water)

  • Standard iron solution (prepared from ferrous ammonium (B1175870) sulfate)

  • Sample containing an unknown concentration of iron

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard iron solutions of known concentrations.

    • To each standard, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

    • Add the 1,10-phenanthroline solution to form the colored complex.

    • Add sodium acetate solution to buffer the pH.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Sample Analysis:

    • Treat the unknown sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.

    • Measure the absorbance of the sample at the same λmax.

    • Determine the iron concentration in the sample by interpolating its absorbance on the standard curve.

Experimental Workflow for Iron Determination

G cluster_prep Reagent Preparation cluster_rxn Reaction cluster_analysis Analysis prep_phen 1,10-Phenanthroline Solution prep_hxl Hydroxylamine HCl Solution prep_naoac Sodium Acetate Solution prep_std Standard Iron Solutions add_hxl Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) prep_std->add_hxl add_phen Add 1,10-Phenanthroline (Form colored complex) add_hxl->add_phen add_naoac Add Sodium Acetate (Buffer pH) add_phen->add_naoac measure_abs Measure Absorbance (at λmax) add_naoac->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve det_conc Determine Unknown Concentration plot_curve->det_conc

Caption: Workflow for the colorimetric determination of iron using 1,10-phenanthroline.

Protocol for Metalloproteinase Inhibition Assay and IC₅₀ Determination

This protocol provides a general method for assessing the inhibitory activity of 1,10-phenanthroline against a metalloproteinase and determining its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Purified metalloproteinase

  • Fluorogenic or colorimetric substrate specific to the enzyme

  • This compound (as the inhibitor)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay:

    • In a 96-well plate, add the assay buffer.

    • Add the different concentrations of the 1,10-phenanthroline solution to the wells.

    • Add the enzyme solution to all wells (except for a no-enzyme control).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the progress curves).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for IC₅₀ Determination of a Metalloproteinase Inhibitor

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of 1,10-Phenanthroline add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_inhibitor->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate measure_kinetics Measure Reaction Kinetics add_substrate->measure_kinetics calc_inhibition Calculate % Inhibition measure_kinetics->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50 G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Phenanthroline 1,10-Phenanthroline Derivative Phenanthroline->PI3K Inhibits G Phenanthroline 1,10-Phenanthroline HIF_1a HIF-1α Phenanthroline->HIF_1a Induces/Stabilizes HIF_complex HIF-1 Complex HIF_1a->HIF_complex HIF_1b HIF-1β (ARNT) HIF_1b->HIF_complex HRE Hypoxia Response Element (in DNA) HIF_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes

References

A Technical Guide to 1,10-Phenanthroline Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1,10-Phenanthroline (B135089) hydrochloride, a heterocyclic organic compound widely utilized in research and development. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role as a metal chelator and analytical reagent. Detailed experimental protocols and workflow visualizations are provided to support its practical application by researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1,10-Phenanthroline is a heterocyclic aromatic compound composed of a planar, tricyclic system featuring two nitrogen atoms at the 1 and 10 positions.[1][2] This structure gives the molecule a rigid conformation and excellent coordination capabilities, allowing it to act as a bidentate chelating agent for various metal ions.[2][3] The commercially available form is typically the hydrochloride salt, which exists as a stable, crystalline monohydrate.[4][5] The presence of the hydrochloride protonates one of the nitrogen atoms, enhancing its solubility in aqueous solutions.[3]

Table 1: Chemical Identifiers for 1,10-Phenanthroline Hydrochloride

IdentifierValueSource(s)
Chemical Name This compound monohydrate[4]
Synonyms o-Phenanthroline hydrochloride monohydrate, 1,10-Phenanthrolinium Chloride Monohydrate[4][6]
CAS Number 18851-33-7 (Monohydrate)[4][7][8][9]
3829-86-5 (Anhydrous Hydrochloride)[3][6][10]
Molecular Formula C₁₂H₈N₂ · HCl · H₂O (Monohydrate)[4][7][9]
C₁₂H₉ClN₂ (Anhydrous)[6]
IUPAC Name 1,10-phenanthroline;hydrochloride;hydrate[4][6]
EC Number 223-325-1[4]
PubChem CID 73350 (Anhydrous)[6]

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid.[5][11] It is soluble in water and some organic solvents.[3][5][9] Its stability under normal conditions makes it a reliable laboratory reagent.[11][12]

Table 2: Physicochemical Data for this compound Monohydrate

PropertyValueSource(s)
Molecular Weight 234.68 g/mol [4][8][9]
Appearance White to light yellow crystalline powder/Colorless crystals[5][11]
Melting Point 224 - 225 °C[4][5][11][12][13]
Solubility Soluble in water[5][9][11]
Purity ≥99.0% to ≥99.5%[4][7][14]
Stability Stable under normal conditions; solutions in water or DMSO can be stored at -20°C for up to 3 months.[11][12]

Core Applications and Mechanisms of Action

The utility of this compound stems primarily from its function as a high-affinity chelator of divalent metal ions, particularly zinc and iron.[2][9][11] This property is the basis for its major applications.

  • Enzyme Inhibition: It is a potent inhibitor of metallopeptidases, particularly those containing zinc (Zn²⁺) in their active sites.[9][11] By chelating the essential metal cofactor, it disrupts the enzyme's catalytic activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms.

  • Analytical Chemistry: It is widely used as a chromogenic reagent for the spectrophotometric determination of iron.[15] In the presence of a reducing agent, it reacts with iron(II) to form a stable, intensely red-colored complex known as ferroin (B110374) ([Fe(phen)₃]²⁺), which can be quantified via absorbance measurements.[1][15]

  • Drug Development and Cancer Research: The 1,10-phenanthroline structure serves as a scaffold in the design of compounds with potential therapeutic activity.[2] It has demonstrated cytotoxic effects against human carcinoma cell lines and is known to inhibit DNA synthesis, though the precise mechanism is not fully understood.[9] It also acts as an inhibitor of the deubiquitination enzyme Rpn11.[1]

  • Synthetic Chemistry: It serves as a precursor for the synthesis of substituted phenanthroline derivatives, which are fundamental building blocks for creating more complex metal chelates and materials.[8][13]

Visualized Workflows

The following diagrams illustrate the core logical and experimental workflows involving 1,10-Phenanthroline.

cluster_0 Mechanism of Metalloenzyme Inhibition PhenHCl 1,10-Phenanthroline Hydrochloride Phen Phenanthroline (Free Chelator) PhenHCl->Phen Dissociation Complex Zn²⁺-Phenanthroline Complex Phen->Complex Chelation Enzyme_Active Active Metalloenzyme (with Zn²⁺) Metal Zn²⁺ Cofactor Enzyme_Active->Metal Releases Enzyme_Inactive Inhibited Enzyme (Apoenzyme) Enzyme_Active->Enzyme_Inactive Inhibition Metal->Complex Chelation

Caption: Logical workflow of metalloenzyme inhibition by 1,10-Phenanthroline.

cluster_1 Workflow for Spectrophotometric Iron (II) Determination A Sample containing Fe²⁺ and Fe³⁺ B 1. Add Reducing Agent (e.g., Hydroxylamine (B1172632) HCl) A->B C Sample containing only Fe²⁺ B->C D 2. Add 1,10-Phenanthroline Solution C->D E Formation of Red Ferroin Complex [Fe(phen)₃]²⁺ D->E F 3. Measure Absorbance at ~510 nm E->F G 4. Quantify Iron Concentration (via Beer-Lambert Law) F->G

Caption: Experimental workflow for the colorimetric quantification of iron (II).

Experimental Protocols

The following are representative protocols for the application of this compound.

This method is based on the formation of the colored ferroin complex, which is a reliable way to determine iron concentration in a sample.[15]

A. Reagents and Equipment:

  • This compound monohydrate

  • Iron(II) standard solution (e.g., Ammonium iron(II) sulfate (B86663) hexahydrate)

  • Hydroxylamine hydrochloride solution (10% w/v)

  • Sodium acetate (B1210297) buffer solution

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

B. Methodology:

  • Preparation of Standard Curve:

    • Prepare a series of iron(II) standard solutions of known concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) by diluting the stock standard solution.

    • To 10 mL of each standard in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution to ensure all iron is in the Fe²⁺ state.

    • Add 5 mL of the 1,10-Phenanthroline solution and 8 mL of the sodium acetate buffer.

    • Dilute to the final volume with deionized water, mix thoroughly, and allow 15 minutes for full color development.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (approx. 510 nm) against a reagent blank.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Sample Analysis:

    • Treat a known volume of the unknown sample using the same procedure as described for the standards (Step 1.2 - 1.4).

    • Measure the absorbance of the prepared sample solution.

    • Determine the iron concentration in the sample by comparing its absorbance to the standard curve.

This compound is a useful precursor for synthesizing halogenated derivatives, which are important building blocks.[8][13]

A. Reagents and Equipment:

  • This compound monohydrate

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Chloroform or other suitable organic solvent

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

B. Methodology:

  • Reaction Setup:

    • Dissolve this compound monohydrate in concentrated sulfuric acid in a round-bottom flask, cooling in an ice bath.

    • Slowly add a stoichiometric amount of liquid bromine to the solution with continuous stirring.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic. This will precipitate the crude product.

    • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 3-bromo-1,10-phenanthroline.

Safety and Handling

This compound is classified as acutely toxic and presents an environmental hazard.[6]

  • Human Health: Harmful or toxic if swallowed, inhaled, or in contact with skin.[12] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][12] The compound should not be released into the environment and must be disposed of as hazardous waste according to local regulations.[12]

This guide is intended for use by qualified professionals and all procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Preparation of 1,10-Phenanthroline (B135089) Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,10-phenanthroline hydrochloride, a crucial heterocyclic organic compound. It is a white solid soluble in organic solvents and is widely utilized as a ligand in coordination chemistry due to its ability to form strong complexes with most metal ions.[1] Often sold as the monohydrate, its applications span analytical chemistry, drug development, and materials science.[1][2]

Core Synthesis of 1,10-Phenanthroline: The Skraup Reaction

The primary industrial method for synthesizing 1,10-phenanthroline is the Skraup reaction. This classic method involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011). The reaction is catalyzed by sulfuric acid, and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene, is required to drive the final aromatization step.[1][3]

The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The highly reactive acrolein then undergoes a condensation reaction with o-phenylenediamine, which is followed by two successive cyclization and oxidation steps to yield the final 1,10-phenanthroline product.[1][4]

Skraup_Synthesis cluster_reactants Inputs Reactants o-Phenylenediamine + Glycerol Intermediate1 Acrolein Formation (Dehydration of Glycerol) Reactants->Intermediate1 Heat Catalyst H₂SO₄ (catalyst) Catalyst->Intermediate1 Oxidant Oxidizing Agent (e.g., Arsenic Acid) Intermediate2 Condensation & Cyclization Oxidant->Intermediate2 Oxidation Intermediate1->Intermediate2 Reacts with o-Phenylenediamine Product 1,10-Phenanthroline Intermediate2->Product

Caption: Workflow of the Skraup synthesis for 1,10-phenanthroline.

Preparation of this compound

The synthesized 1,10-phenanthroline base is converted to its hydrochloride salt to enhance its stability and aqueous solubility. This is a standard acid-base reaction where the basic nitrogen atoms on the phenanthroline ring are protonated by hydrochloric acid. The product is often isolated as a monohydrate.[5]

Hydrochloride_Formation Phen_base 1,10-Phenanthroline (Free Base) Reaction Acid-Base Reaction Phen_base->Reaction HCl Hydrochloric Acid (HCl) in Solvent (e.g., Water) HCl->Reaction Product 1,10-Phenanthroline Hydrochloride Monohydrate Reaction->Product Protonation & Isolation

Caption: Conversion of 1,10-phenanthroline to its hydrochloride salt.

Experimental Protocols

Protocol 3.1: Synthesis of 1,10-Phenanthroline via Skraup Reaction

This protocol is a generalized procedure based on established Skraup synthesis modifications.[6][7]

Materials:

  • o-Phenylenediamine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Acid (H₃AsO₄) or Nitrobenzene

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Benzene or other suitable organic solvent for extraction

  • Heating mantle, stirrer, condenser, and standard glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, carefully add concentrated sulfuric acid.

  • Addition of Reactants: While stirring and cooling the flask in an ice bath, slowly add o-phenylenediamine.

  • Glycerol Addition: Once the amine has dissolved, add glycerol dropwise, ensuring the temperature does not rise excessively.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., arsenic acid) to the mixture.

  • Heating: Heat the mixture gently at first, then increase the temperature to reflux (approximately 140-150°C) for several hours. The reaction is vigorous and requires careful monitoring.

  • Neutralization: After cooling, pour the reaction mixture into a large volume of water. Carefully neutralize the excess acid with a sodium hydroxide solution until the pH is alkaline. This will precipitate the crude 1,10-phenanthroline.

  • Purification: The crude product can be purified by steam distillation or solvent extraction. For extraction, use a solvent like hot benzene. The solvent is then evaporated to yield the product.[8]

  • Crystallization: The purified 1,10-phenanthroline can be further recrystallized from a suitable solvent (e.g., benzene-petroleum ether) to obtain a pure solid.[8]

Protocol 3.2: Preparation of this compound Monohydrate

Materials:

  • Purified 1,10-Phenanthroline

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (B145695) (optional, for crystallization)

Procedure:

  • Dissolution: Dissolve the synthesized 1,10-phenanthroline in a minimal amount of warm distilled water or ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the solution while stirring. The hydrochloride salt will begin to precipitate.

  • Crystallization: Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold distilled water or ethanol to remove any unreacted starting material or excess acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to yield this compound monohydrate.

Quantitative Data and Properties

The physical and chemical properties of this compound monohydrate are summarized below.

PropertyValueReference
Chemical Formula C₁₂H₈N₂ · HCl · H₂O
Molecular Weight 234.68 g/mol [5]
Appearance White to colorless fine crystalline powder/crystals[5][9]
Melting Point 224-225 °C[5][10]
Solubility Soluble in water[5][9]
Assay ≥99.0% - ≥99.5% (Titration)[10][11]
Stability Stable for 2 years as supplied. Solutions in water or DMSO can be stored at -20°C for up to 3 months.[5]

Safety and Handling

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[9][12] Appropriate safety precautions must be taken during handling.

Hazard InformationDetailsReference
GHS Pictograms GHS06 (Skull and Crossbones), GHS09 (Environment)[5][9]
Signal Word Danger[5][10]
Hazard Statements H301: Toxic if swallowed. H410: Very toxic to aquatic life with long lasting effects.[10][12]
Precautionary Statements P264, P270, P273, P301+P310, P391, P405, P501[5]
Personal Protective Equipment Dust mask, eye shields, gloves[10]

Core Applications in Research and Development

The utility of 1,10-phenanthroline and its hydrochloride salt stems from its rigid, planar structure and the presence of two nitrogen atoms positioned for chelation.

  • Metal Ion Detection: It is a classic analytical reagent, especially for the colorimetric determination of iron (Fe²⁺), with which it forms a deeply colored complex.[2]

  • Coordination Chemistry: It serves as a bidentate ligand, forming stable complexes with various transition metals. These complexes are studied for applications in catalysis, materials science, and as potential therapeutic agents.[13][14]

  • Biochemical Inhibition: 1,10-Phenanthroline is a known inhibitor of metalloenzymes, particularly zinc-containing metalloproteases.[5][14] It functions by chelating the essential metal ion from the enzyme's active site, thereby blocking its catalytic activity. This property is exploited in drug development, particularly in anticancer research.[14]

Chelation_Mechanism cluster_system Inhibition of Metalloenzyme Phen 1,10-Phenanthroline Metal Zn²⁺ Ion (in active site) Phen->Metal Chelates Enzyme Metalloenzyme (e.g., Protease) Enzyme->Metal Contains Inactivated_Enzyme Inactive Enzyme Enzyme->Inactivated_Enzyme Becomes Complex [Zn(phen)n]²⁺ Complex Metal->Complex Forms

Caption: Mechanism of metalloenzyme inhibition by 1,10-phenanthroline.

References

1,10-Phenanthroline hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1,10-Phenanthroline (B135089) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen), a heterocyclic organic compound, is a cornerstone in coordination chemistry and has garnered significant attention in biomedical research and drug design.[1][2] Often utilized as its monohydrate or hydrochloride salt for improved solubility, its rigid, planar structure and potent metal-chelating properties underpin a diverse range of biological activities.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 1,10-phenanthroline hydrochloride, focusing on its role as a powerful modulator of cellular processes through metal ion chelation, enzyme inhibition, and the induction of specific signaling pathways. Its applications span from being a crucial laboratory reagent to a scaffold for novel therapeutic agents, particularly in oncology.[2][5]

Core Mechanism of Action: Metal Ion Chelation

The primary and most fundamental mechanism of action of 1,10-phenanthroline is its function as a strong chelating agent for various divalent metal ions, most notably zinc (Zn²⁺) and iron (Fe²⁺).[6][7][8][9][10] The two nitrogen atoms within its structure act as a bidentate ligand, forming stable coordination complexes with these metal ions.[2] This sequestration of metal ions is the basis for many of its biological effects.

Many enzymes, known as metalloenzymes, require a metal ion cofactor within their active site to be catalytically active.[9][10] 1,10-Phenanthroline exerts its inhibitory effects by binding to and removing this essential metal ion, rendering the enzyme an inactive "apoenzyme".[4][9][10] This high-affinity chelation effectively disrupts the function of a wide array of metalloenzymes critical for cellular homeostasis.

cluster_chelation Chelation Mechanism Phen 1,10-Phenanthroline Complex Stable Metal-Phenanthroline Complex Phen->Complex chelates Metal Divalent Metal Ion (e.g., Zn²⁺, Fe²⁺) Metal->Complex Enzyme Active Metalloenzyme Apoenzyme Inactive Apoenzyme Enzyme->Apoenzyme Metal ion removal by 1,10-Phenanthroline

Caption: Chelation of a divalent metal ion by 1,10-phenanthroline, leading to the inactivation of a metalloenzyme.

Inhibition of Matrix Metalloproteinases (MMPs)

A significant consequence of its zinc-chelating ability is the potent, non-specific inhibition of matrix metalloproteinases (MMPs).[11][12][13] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[12][14][15] Under pathological conditions, such as cancer, the overexpression of MMPs facilitates tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.[12][14]

1,10-Phenanthroline acts as a broad-spectrum MMP inhibitor by chelating the catalytic Zn²⁺ ion from the active site of these enzymes.[6] This action prevents the MMPs from degrading their substrates, thereby interfering with processes like cancer cell detachment and migration.[14]

cluster_MMP MMP Inhibition Pathway Phen 1,10-Phenanthroline Hydrochloride MMP Active MMPs (e.g., MMP-2, MMP-9) Phen->MMP inhibits by chelating Zn²⁺ Degradation ECM Degradation MMP->Degradation promotes ECM Extracellular Matrix (ECM) Components ECM->Degradation is degraded Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion leads to

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by 1,10-phenanthroline.

Induction of Apoptosis in Cancer Cells

1,10-Phenanthroline, particularly when complexed with transition metals like copper, exhibits significant anticancer activity by inducing apoptosis (programmed cell death) in tumor cells.[5][16][17][18][19][20] This pro-apoptotic effect is not attributed to a single action but rather a convergence of several mechanisms targeting key cellular machinery.

  • Proteasome Inhibition: Copper-phenanthroline complexes are potent inhibitors of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[16][17][18] Inhibition of the proteasome leads to the accumulation of misfolded proteins and pro-apoptotic factors, triggering the apoptotic cascade. This effect is often more pronounced in cancer cells compared to non-tumorigenic cells.[16][17][18]

  • Generation of Reactive Oxygen Species (ROS): The metal complexes can catalyze the production of ROS, leading to significant oxidative stress.[21] This damages cellular components, including lipids, proteins, and DNA, and can initiate the intrinsic mitochondrial pathway of apoptosis.[20][21]

  • DNA Interaction and Cleavage: The planar aromatic structure of 1,10-phenanthroline allows it to intercalate between the base pairs of DNA.[3] When complexed with copper, it gains nuclease activity, enabling it to cleave DNA strands, causing catastrophic damage that triggers apoptosis.[3][10][22]

  • Modulation of Apoptotic Signaling Pathways: Treatment with phenanthroline complexes has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[21] Furthermore, it can inhibit critical cell survival signaling pathways, like the JAK2/STAT5 pathway, tipping the cellular balance towards apoptosis.[21] This culminates in the activation of effector caspases (e.g., caspase-3 and -7) and the cleavage of substrates like PARP, which are hallmarks of apoptosis.[16][21]

cluster_Apoptosis Apoptosis Induction by Metal-Phenanthroline Complexes PhenCu [Cu(phen)] Complex Proteasome Proteasome PhenCu->Proteasome inhibits ROS ROS Generation PhenCu->ROS induces DNA DNA PhenCu->DNA damages Bcl2 Bcl-2 / Survivin (Anti-apoptotic) PhenCu->Bcl2 downregulates Caspases Caspase Activation Proteasome->Caspases activate Apoptosis Apoptosis Proteasome->Apoptosis ROS->Caspases activate ROS->Apoptosis DNA->Caspases activate DNA->Apoptosis Bcl2->Caspases activate Bcl2->Apoptosis inhibits Caspases->Apoptosis executes

Caption: Multiple pathways of apoptosis induction by metal-phenanthroline complexes in cancer cells.

Other Reported Mechanisms of Action

Beyond its primary roles in enzyme inhibition and apoptosis induction, 1,10-phenanthroline influences other cellular pathways:

  • Hypoxia Mimetic: It has been identified as a hypoxia-mimicking agent.[11] It can induce the hypoxia signaling pathway, likely by inhibiting prolyl hydroxylases (which are iron-dependent enzymes), leading to the stabilization and activation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[23]

  • Modulation of Phospholipase D (PLD) Activity: As a zinc chelator, 1,10-phenanthroline can enhance the stimulatory effects of protein kinase C (PKC) activators on PLD activity.[24][25][26] This suggests that a chelatable pool of zinc normally acts as an inhibitor of this signaling step.[24][26]

  • Antiparasitic and Antifungal Effects: The compound shows activity against various pathogens. It affects the motor activity and viability of the parasite Schistosoma mansoni, suggesting that metalloproteases are crucial for the worm's function.[27] It also induces apoptosis-like cell death in the fungus Candida albicans.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 1,10-phenanthroline and its metal complexes.

Table 1: Enzyme Inhibition and Cytotoxicity

Compound/Complex Target Cell Line / System IC₅₀ Value Reference
1,10-Phenanthroline (o-Phenanthroline) Collagenase Cell-free assay 110.5 µM [11]
Copper Complex 3 Proteasome (Chymotrypsin-like) Cell-free assay 3 µM [16]
Copper Complex 5 Proteasome (Chymotrypsin-like) Cell-free assay 4.2 µM [16]
Copper Complex 6 Proteasome (Chymotrypsin-like) Cell-free assay 3.3 µM [16]
[Au(phen)Cl₂]Cl Cell Proliferation A549 Cancer Cells ~5 µM (48h) [19]
[Au(phen)Cl₂]Cl Cell Proliferation V79 379A Healthy Cells 2.5 µM (48h) [19]
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) Cell Growth Lung & Head/Neck Cancer Cells 0.1 - 0.2 µM [28]

| Metal-phen complexes (Cu, Mn, Ag) | Cytotoxicity | A-498 & Hep-G2 Cancer Cells | 3-18x > Cisplatin |[5] |

Table 2: Effective Concentrations in Experimental Assays

Compound/Complex Assay Cell Line / Organism Concentration Range Observed Effect Reference
1,10-Phenanthroline Metalloprotease Inhibition General 1-10 mM Effective inhibition [22]
1,10-Phenanthroline PLD Activity Modulation NIH 3T3 Fibroblasts 0.2 - 1 mM Enhanced PMA stimulation [24]
Copper Complex 6 Apoptosis Induction MDA-MB-231 Cells 10 - 20 µM PARP Cleavage [16]
1,10-Phenanthroline Schistosome Viability Schistosoma mansoni (in vitro) 50 - 150 µM Worms killed [27]
1,10-Phenanthroline Egg Production Inhibition Schistosoma mansoni (in vitro) 50 µM 98% reduction [27]
dsBPT G1 Cell Cycle Arrest A549 & Tu212 Cells 1 - 2 µM Significant arrest [28]

| dsBPT | Apoptosis Induction | A549 & Tu212 Cells | 4 - 8 µM | Time-dependent apoptosis |[28] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[16]

Materials:

  • Cancer cell lines (e.g., PC-3, A549)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or its metal complexes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in triplicate in 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 16, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16][19]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

cluster_MTT MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound (various concentrations) A->B C 3. Incubate for 16-72 hours B->C D 4. Add MTT reagent (incubate 2-4 hours) C->D E 5. Solubilize formazan crystals (DMSO/SDS) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate % viability and IC₅₀ F->G

Caption: A generalized experimental workflow for the MTT cell viability assay.

Protocol 2: DNA Cleavage Assay

This assay assesses the ability of a compound, typically a metal-phenanthroline complex, to induce cleavage of plasmid DNA from its supercoiled form to nicked or linear forms.[3]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Copper(II)-phenanthroline complex

  • Reducing agent (e.g., 3-Mercaptopropionic acid, MPA)

  • Tris-HCl buffer (pH ~7.4)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

  • 6x DNA loading dye

  • Gel electrophoresis system and UV transilluminator

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the test complex at desired concentrations, and Tris-HCl buffer to a final volume.

  • Initiation: Initiate the cleavage reaction by adding the reducing agent (MPA) to the mixture. The reducing agent facilitates the redox cycling of copper, leading to ROS production and DNA cleavage.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding 6x DNA loading dye, which typically contains EDTA to chelate the metal ions.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing the DNA stain. Run the gel in TAE or TBE buffer until adequate separation of DNA forms is achieved.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid will migrate differently, allowing for assessment of DNA cleavage.

Protocol 3: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Cell lysate or purified 20S proteasome

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 1,10-Phenanthroline-metal complex or other inhibitor

  • Fluorometer or fluorescence plate reader

Methodology:

  • Inhibitor Incubation: Pre-incubate the cell lysate or purified proteasome with various concentrations of the test inhibitor or vehicle control for 15-30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to the mixture to initiate the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time as the AMC group is cleaved from the substrate by the proteasome.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[16]

Conclusion

The mechanism of action of this compound is deeply rooted in its fundamental chemistry as a potent metal ion chelator. This single property ramifies into a cascade of biological consequences, most notably the inhibition of zinc-dependent matrix metalloproteinases and, when complexed with metals like copper, the potent induction of apoptosis in cancer cells through multiple, synergistic pathways including proteasome inhibition and DNA damage. Its ability to act as a hypoxia mimetic and modulate other signaling pathways further highlights its versatility. This multifaceted activity makes 1,10-phenanthroline and its derivatives invaluable tools for biochemical research and promising scaffolds for the development of novel therapeutics to tackle complex diseases like cancer.

References

1,10-Phenanthroline hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 1,10-Phenanthroline (B135089) Hydrochloride

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound widely utilized as a chelating agent for various metal ions.[1][2] Its hydrochloride salt, 1,10-phenanthroline hydrochloride, is often used in research and analytical applications due to its enhanced solubility in aqueous solutions compared to its free base form. As a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes, and a key reagent in the colorimetric determination of iron, a thorough understanding of its solubility in both water and common organic solvents is critical for researchers, scientists, and professionals in drug development.[2][3] This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Solubility Profile

The solubility of 1,10-phenanthroline is highly dependent on its chemical form (free base, monohydrate, or hydrochloride salt) and the nature of the solvent. The hydrochloride salt is formed by the reaction of the basic nitrogen atoms with hydrochloric acid, resulting in a salt that is generally very soluble in water and other polar solvents.[4]

Quantitative and qualitative solubility data for this compound and its related monohydrate form are summarized in the table below. It is crucial to note the specific form of the compound when preparing solutions.

Table 1: Solubility Data for 1,10-Phenanthroline and its Hydrochloride Salt

SolventCompound FormSolubilityTemperature
WaterHydrochloride Monohydrate0.1 g/mLNot Specified
WaterHydrochloride MonohydrateSolubleNot Specified
WaterMonohydrate1 part in ~300 parts water (~3.3 g/L)Not Specified
DMSOMonohydrate~30 mg/mLNot Specified
DMSOMonohydrate39 mg/mL (196.75 mM)Not Specified
Dimethyl Formamide (DMF)Monohydrate~30 mg/mLNot Specified
EthanolMonohydrate~1 mg/mLNot Specified
EthanolMonohydrate100 mg/mL (gives a clear solution)Not Specified
AcetoneMonohydrateSolubleNot Specified
Benzene (B151609)Monohydrate1 part in ~70 parts benzene (~14.3 g/L)Not Specified

Note: Data for the monohydrate form is included for comparison, as it is a common starting material and provides insight into the compound's behavior in organic solvents where data for the hydrochloride is less available.

Experimental Protocols

Accurate determination of solubility is essential for reproducible experimental results. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, ethanol)

  • Vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the supernatant through a chemically resistant, non-adsorbing filter (e.g., PTFE).[6][8]

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the sample gravimetrically or volumetrically to a concentration suitable for analysis. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax) or HPLC, against a pre-established calibration curve.[6][7]

  • Calculation: Calculate the solubility from the measured concentration, accounting for any dilution steps.

Protocol 2: Preparation of 1,10-Phenanthroline Solution for Iron Determination

This protocol details the preparation of a 1,10-phenanthroline solution for a common application: the colorimetric analysis of iron. This serves as a practical example of its aqueous solubility.

Materials:

  • 1,10-Phenanthroline monohydrate (or hydrochloride salt, adjusting for molecular weight)

  • Deionized water

  • Volumetric flask (100 mL)

  • Hot plate or water bath (optional)

Procedure:

  • Weighing: Accurately weigh 0.1 g of 1,10-phenanthroline monohydrate.

  • Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 50 mL of deionized water.

  • Warming (if necessary): If the solid does not dissolve readily, the solution can be gently warmed to facilitate dissolution.[3]

  • Final Preparation: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 100 mL mark with deionized water and mix thoroughly.[3] This creates a stable reagent solution for the assay.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the application of this compound.

G A Add excess 1,10-Phenanthroline HCl to solvent in a sealed vial B Agitate mixture at constant temperature (e.g., 24-72h) A->B C Allow solution to reach equilibrium B->C D Separate solid from supernatant (Centrifugation / Filtration) C->D E Withdraw known volume of clear supernatant D->E F Analyze concentration (e.g., UV-Vis Spectroscopy) E->F

Workflow for Shake-Flask Solubility Determination.

G cluster_prep Preparation A Prepare stock solution of 1,10-Phenanthroline HCl in appropriate buffer D Pre-incubate enzyme with 1,10-Phenanthroline HCl (or vehicle control) A->D B Prepare activated metalloprotease enzyme B->D C Prepare fluorescent substrate solution E Initiate reaction by adding substrate C->E D->E F Monitor fluorescence signal over time E->F G Calculate reaction velocity and determine % inhibition F->G

Workflow for a Metalloprotease Inhibition Assay.

References

1,10-Phenanthroline hydrochloride pKa and pH stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,10-Phenanthroline (B135089) Hydrochloride: pKa and pH Stability

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1][2] It is frequently used in the form of its monohydrochloride salt, which enhances its solubility in aqueous solutions.[3][4] As a bidentate ligand, it forms stable and often colorful complexes with a variety of metal ions, making it an invaluable tool in analytical chemistry, biochemistry, and drug development.[2][5] Its applications range from the colorimetric determination of iron to the inhibition of metalloenzymes.[6][7]

Understanding the acid-base chemistry and pH-dependent behavior of 1,10-phenanthroline hydrochloride is critical for its effective application. The protonation state of the molecule, governed by its acid dissociation constant (pKa), dictates its chelating ability and interaction with biological targets. This guide provides a detailed examination of the pKa and pH stability of this compound, offering experimental protocols and key data for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

1,10-Phenanthroline and its hydrochloride salt are white to off-white crystalline powders.[2][6] The hydrochloride form is more readily soluble in water compared to the free base.[3]

PropertyValueReferences
Molecular Formula C₁₂H₈N₂ · HCl · H₂O[3][6]
Molecular Weight 234.68 g/mol [6]
Appearance White to colorless crystalline powder[3][6]
Melting Point 224-225 °C[6]
Water Solubility Soluble[3][6]
pKa (of conjugate acid, phenH⁺) ~4.8-4.9 at 25 °C[1][8]

Acid Dissociation Constant (pKa)

The pKa value of 1,10-phenanthroline refers to the acid dissociation constant of its protonated form (the conjugate acid, phenH⁺). The nitrogen atoms in the heterocyclic rings can accept protons, and the equilibrium between the protonated and neutral forms is fundamental to its chemistry. The relevant equilibrium is:

phenH⁺ + H₂O ⇌ phen + H₃O⁺

The pKa is the pH at which the concentrations of the protonated species (phenH⁺) and the neutral species (phen) are equal.

pKa_Equilibrium Protonated 1,10-Phenanthrolinium (phenH⁺) (Protonated Form) Neutral 1,10-Phenanthroline (phen) (Neutral Form) Protonated->Neutral + H₂O Neutral->Protonated + H₃O⁺

Acid-base equilibrium of 1,10-phenanthroline.
Reported pKa Values

The pKa of 1,10-phenanthroline's conjugate acid has been determined under various conditions. The value is generally cited to be around 4.8 to 4.9 at room temperature.

pKa ValueTemperature (°C)MethodIonic Strength (mol·dm⁻³)Reference
4.8425Potentiometric Titration-[1]
4.8625Potentiometric0[8]
4.9325Potentiometric0.16[9]

pH Stability

This compound is stable in aqueous solutions.[6] However, its utility is often pH-dependent, particularly in the context of metal chelation.

  • Acidic Conditions (pH < pKa): In solutions with a pH below its pKa (~4.8), the protonated form (phenH⁺) predominates. In this state, the lone pair of electrons on one of the nitrogen atoms is unavailable for coordination, which can affect its ability to chelate metal ions.

  • Neutral to Alkaline Conditions (pH > pKa): At a pH above the pKa, the neutral, deprotonated form (phen) is the dominant species. This form is an excellent chelating agent. For instance, the formation of the stable, colored tris(1,10-phenanthroline)iron(II) complex, used for the spectrophotometric determination of iron, is typically carried out in a pH range of 3.6 to 9.[10][11] The color intensity of this complex is independent of pH in the range of 2 to 9, indicating the complex itself is very stable across this range.[11]

Solutions of 1,10-phenanthroline in DMSO or distilled water can be stored at -20°C for up to 3 months, indicating good stability in solution under these conditions.[6]

Experimental Protocols

The determination of the pKa is a crucial experiment for characterizing 1,10-phenanthroline. Potentiometric titration is a common and reliable method.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of 1,10-phenanthroline with a standardized acid and monitoring the pH change.[1]

Materials:

  • This compound

  • Standardized 0.1 M HCl solution

  • Deionized water

  • pH meter with a combination electrode

  • Burette (10 or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 or 150 mL)

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.

  • Titration Setup: Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin titrating the solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the curve).

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the conjugate acid (phenH⁺).[1]

Titration_Workflow start Start prep Prepare 1,10-Phenanthroline Solution start->prep calibrate Calibrate pH Meter prep->calibrate setup Set Up Titration Apparatus calibrate->setup titrate Titrate with Standard HCl Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine_ep Determine Equivalence Point (V_eq) plot->determine_ep determine_pka Find pH at V_eq / 2 determine_ep->determine_pka result Result: pKa = pH at half-equivalence determine_pka->result Inhibition_Mechanism Enzyme_Active Active Metalloprotease (with Zn²⁺) Chelation Chelation Event Enzyme_Active->Chelation Phen 1,10-Phenanthroline (phen) (pH > pKa) Phen->Chelation Complex [Zn(phen)ₓ]²⁺ Complex Chelation->Complex Forms Enzyme_Inactive Inactive Apoenzyme (Zn²⁺ removed) Chelation->Enzyme_Inactive Results in

References

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Biological Implications of 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound with significant applications in research and development, particularly as a metal chelator, a reagent in analytical chemistry, and increasingly, as a subject of investigation in cancer research for its pro-apoptotic and anti-proliferative properties.[1][2] Its potent biological activity necessitates a thorough understanding of its safety profile and the appropriate handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and biological considerations associated with 1,10-Phenanthroline hydrochloride.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is acutely toxic if swallowed and is very toxic to aquatic life, with long-lasting effects.[1][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[4]
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life[5]
Hazardous to the aquatic environment, chronic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE should be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC, nitrile rubber) inspected prior to use. A complete suit protecting against chemicals is also recommended.[1]Prevents skin contact and absorption.
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used where risk assessment shows air-purifying respirators are appropriate.[1]Prevents inhalation of dust.
Footwear Safety footwear or safety gumboots (e.g., rubber).Protects against spills.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of the compound and prevent accidental exposure.

  • Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[8] Store locked up and away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing.[9] If breathing is difficult, give oxygen.[4]
Skin Contact Gently wash with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

For major spills, evacuate the area and prevent the substance from entering drains. Clean up spills immediately using dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.

Biological Effects and Experimental Considerations

This compound's ability to chelate metal ions is central to its biological activity. It is a known inhibitor of metallopeptidases and can interfere with cellular processes that are dependent on metal ions.[2]

Signaling Pathway Interactions

Research has shown that 1,10-phenanthroline can act as a hypoxia mimetic by inducing the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[9][10] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. By chelating the iron (Fe2+) cofactor required for PHD activity, 1,10-phenanthroline inhibits this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

HIF1a_Pathway_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_phenanthroline Action of 1,10-Phenanthroline cluster_hypoxia_mimic Hypoxia-Mimetic Effect O2 O₂ PHD Prolyl Hydroxylases (PHDs) O2->PHD Fe2 Fe²⁺ Fe2->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a_p HIF-1α HIF1a_p->PHD hydroxylation HIF1a_s HIF-1α (stabilized) VHL VHL E3 Ligase HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome ubiquitination VHL->HIF1a_s inhibition of degradation Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation Phen 1,10-Phenanthroline Phen->Fe2 chelation Nucleus Nucleus HIF1a_s->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus Dimer HIF-1α/β Dimer HRE Hypoxia Response Element (HRE) Dimer->HRE binding Gene_exp Gene Expression (e.g., VEGF) HRE->Gene_exp transcription

Caption: Inhibition of HIF-1α degradation by 1,10-Phenanthroline.

Experimental Protocols

The following are generalized protocols for assessing the biological effects of this compound. Specific parameters such as cell type, seeding density, and concentrations should be optimized for each experimental system.

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[5]

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Apoptosis often involves the activation of endonucleases that cleave DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose (B213101) gel.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer containing detergents.

  • DNA Extraction: Extract DNA from the cell lysates using phenol-chloroform extraction or a commercial DNA extraction kit.

  • Gel Preparation: Prepare a 1-2% agarose gel containing a fluorescent DNA stain such as ethidium (B1194527) bromide.[6]

  • Electrophoresis: Load the DNA samples into the wells of the agarose gel and run the electrophoresis at a constant voltage.[6]

  • Visualization: Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments indicates apoptosis.[3]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_dna DNA Integrity cluster_data Data Analysis & Interpretation start Seed Cells treat Treat with 1,10-Phenanthroline HCl start->treat mtt MTT Assay treat->mtt annexin Annexin V/PI Staining treat->annexin dna_extract DNA Extraction treat->dna_extract mtt_read Measure Absorbance mtt->mtt_read analysis Analyze Results: - IC50 Values - Apoptotic Population % - DNA Laddering mtt_read->analysis flow Flow Cytometry Analysis annexin->flow flow->analysis gel Agarose Gel Electrophoresis dna_extract->gel uv_vis UV Visualization gel->uv_vis uv_vis->analysis

Caption: General workflow for assessing the biological effects of 1,10-Phenanthroline HCl.

Waste Disposal

This compound and its containers must be disposed of as hazardous waste.[1] Consult with licensed professional waste disposal services and follow all local, state, and federal regulations.[1] Avoid release to the environment.

Conclusion

This compound is a valuable tool in the laboratory, but its potential hazards demand respect and meticulous handling. By understanding its toxicological profile, implementing robust safety measures, and following established protocols, researchers can safely harness its properties for scientific advancement. This guide serves as a foundational resource for the safe and effective use of this compound in a research setting.

References

An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal storage conditions, stability, and shelf life of 1,10-phenanthroline (B135089) hydrochloride. The information herein is intended to ensure the integrity and reliability of this compound in research and development settings. This guide details recommended storage parameters, discusses shelf life based on available data, and outlines experimental protocols for in-house stability assessment.

Storage Conditions

Proper storage of 1,10-phenanthroline hydrochloride is critical to maintain its chemical integrity and prevent degradation. The compound is known to be sensitive to moisture, light, and high temperatures.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool placeTo minimize the rate of potential thermal degradation.
Atmosphere Dry and well-ventilatedTo prevent hydrolysis and degradation due to moisture.[1][2][3]
Container Tightly closed original containerTo protect from moisture and atmospheric contaminants.[1][2][4]
Light Exposure Protect from direct sunlightTo prevent potential photodegradation.[1]
Incompatibilities Store away from strong oxidizing agentsTo avoid violent reactions and degradation.[3]

Shelf Life

The shelf life of this compound is dependent on adherence to appropriate storage conditions.

Reported Shelf Life Data:

FormStorage ConditionReported Shelf Life
Solid (as supplied)Stored dry2 years from the date of purchase.[5]
Solution in DMSO or distilled waterStored at -20°CUp to 3 months.[5]

It is important to note that the shelf life can be affected by the purity of the material and the specific environmental conditions of the storage facility. For critical applications, it is recommended to perform periodic purity assessments.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing robust stability studies and selecting appropriate analytical methods.

  • Oxidation: The nitrogen atoms in the phenanthroline ring are susceptible to oxidation, which can lead to the formation of 1,10-phenanthroline-mono-N-oxide and subsequently 1,10-phenanthroline-N,N′-dioxide.

  • Hydrolysis: While the phenanthroline ring itself is generally stable to hydrolysis, substituted phenanthrolines can undergo hydrolysis under certain conditions. Given that the compound is a hydrochloride salt and hygroscopic, moisture can be a contributing factor to degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. In the context of its metal complexes, photodegradation can lead to ligand dissociation.

  • Thermal Decomposition: High temperatures can lead to the decomposition of the molecule.

Experimental Protocols for Stability and Shelf Life Determination

For laboratories requiring a more rigorous assessment of this compound's stability under their specific conditions, the following experimental protocols, based on the International Council for Harmonisation (ICH) guidelines, are recommended.

Long-Term Stability Testing

This study is designed to evaluate the chemical and physical stability of this compound under recommended storage conditions over a prolonged period.

Methodology:

  • Sample Preparation: Utilize at least three different batches of this compound in its original, sealed packaging.

  • Storage Conditions: Store the samples at 25°C ± 2°C with a relative humidity of 60% ± 5% RH, or at 30°C ± 2°C with a relative humidity of 65% ± 5% RH.

  • Testing Frequency: Analyze the samples at initial (time zero), and then every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life.

  • Analytical Methods: At each time point, assess the samples for:

    • Appearance (color and physical state)

    • Purity (using a stability-indicating HPLC method)

    • Identification (using FTIR or UV-Vis spectroscopy)

    • Water content (by Karl Fischer titration)

    • Presence of degradation products (using HPLC-MS or GC-MS)

Accelerated Stability Testing

This study is designed to predict the long-term stability by subjecting the compound to exaggerated storage conditions.

Methodology:

  • Sample Preparation: Use at least three batches of this compound in its original, sealed packaging.

  • Storage Conditions: Store the samples at 40°C ± 2°C with a relative humidity of 75% ± 5% RH.

  • Testing Frequency: Conduct analysis at a minimum of three time points, including initial (time zero), 3 months, and 6 months.

  • Analytical Methods: Employ the same analytical methods as described for the long-term stability testing to monitor for any significant changes in the compound's properties. A "significant change" is defined as a failure to meet the established specifications for purity, appearance, or other critical attributes.

Analytical Methodologies for Purity and Degradation Assessment

A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is generally suitable for the separation of heterocyclic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation of the parent compound and any potential impurities or degradants.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 265 nm) is appropriate.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Identification of Degradation Products: Mass Spectrometry (MS)

  • Coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown degradation products. By analyzing the mass-to-charge ratio and fragmentation patterns, the structures of potential degradants like the N-oxides can be elucidated.

Visualizations

Logical Workflow for Handling and Storage

Workflow for Handling and Storage of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Visually Check for Damage Log Log Lot Number and Date Inspect->Log If Intact Store Store in a Cool, Dry, Well-Ventilated Area Log->Store Protect Protect from Light and Moisture Store->Protect Segregate Segregate from Incompatible Materials Store->Segregate Dispense Dispense in a Controlled Environment Store->Dispense For Use Dispose Dispose of Expired or Unused Material According to SDS Store->Dispose If Expired Seal Tightly Seal Container After Use Dispense->Seal Seal->Store Return to Storage Experimental Workflow for Stability Assessment of this compound cluster_setup Study Setup cluster_storage_conditions Storage Conditions cluster_testing Periodic Testing cluster_evaluation Data Evaluation & Reporting Protocol Define Stability Protocol (ICH Guidelines) Samples Select ≥3 Batches of 1,10-Phenanthroline HCl Protocol->Samples Initial Perform Initial Analysis (T=0) Samples->Initial LongTerm Long-Term: 25°C/60%RH or 30°C/65%RH Initial->LongTerm Accelerated Accelerated: 40°C/75%RH Initial->Accelerated PullSamples Pull Samples at Defined Time Points LongTerm->PullSamples e.g., 0, 3, 6, 9, 12 months Accelerated->PullSamples e.g., 0, 3, 6 months Analysis Perform Analytical Tests (HPLC, KF, etc.) PullSamples->Analysis Data Analyze Data for Trends and Changes Analysis->Data ShelfLife Determine Shelf Life Data->ShelfLife Report Generate Stability Report ShelfLife->Report

References

An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride (CAS: 18851-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (B135089) hydrochloride, a heterocyclic organic compound, is a versatile and critical reagent in a multitude of scientific disciplines. Its robust ability to chelate metal ions, most notably iron and zinc, underpins its extensive applications, ranging from analytical chemistry to pioneering cancer research. This technical guide provides a comprehensive overview of the physicochemical properties, significant applications, and detailed experimental protocols involving 1,10-Phenanthroline hydrochloride. It is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields, facilitating a deeper understanding and effective utilization of this compound.

Physicochemical Properties

This compound is commercially available, typically as a monohydrate. It presents as a white to off-white crystalline powder.[1] Its stability under normal conditions and solubility in water make it a convenient reagent for various laboratory applications.[2][3]

PropertyValueReferences
CAS Number 18851-33-7[4]
Molecular Formula C₁₂H₈N₂·HCl·H₂O[4]
Molecular Weight 234.68 g/mol [5][6][7]
Melting Point 224-225 °C[2][8][9]
Solubility Soluble in water[1][2][3][10][11]
Appearance White to off-white crystalline powder[1]
Stability Stable under normal conditions. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[1][2][10][11]

Applications in Research and Drug Development

The utility of this compound stems primarily from its function as a potent chelating agent. This property is exploited in several key areas of research and development.

Inhibition of Metalloproteases

This compound is a well-established inhibitor of metalloproteases, particularly zinc-dependent enzymes.[10][12] Matrix metalloproteinases (MMPs) are a family of such enzymes that play a crucial role in the degradation of the extracellular matrix.[12] The dysregulation of MMPs is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[12]

The inhibitory action of 1,10-phenanthroline arises from its ability to chelate the essential zinc ion within the active site of the metalloprotease, thereby rendering the enzyme inactive.[8] This mechanism has positioned 1,10-phenanthroline and its derivatives as valuable tools in studying the physiological roles of MMPs and as potential scaffolds for the development of novel therapeutic agents targeting these enzymes.

cluster_MMP Metalloprotease (MMP) MMP_active Active Site (with Zn²⁺ ion) Inactive_MMP Inactive MMP MMP_active->Inactive_MMP Inhibition Phenanthroline 1,10-Phenanthroline Phenanthroline->MMP_active Chelates Zn²⁺

Mechanism of Metalloprotease Inhibition

Analytical Chemistry

A classic and widely used application of 1,10-phenanthroline is in the colorimetric determination of iron.[9][13] In this method, iron (II) ions react with 1,10-phenanthroline to form a stable, intensely colored orange-red complex.[13][14] The intensity of the color, which is proportional to the concentration of iron, can be quantified using spectrophotometry.[13] This method is highly sensitive and is routinely employed for the analysis of iron in various samples, including water, soil, and biological materials.[2][14]

Cancer Research

Recent studies have highlighted the potential of 1,10-phenanthroline and its metal complexes in cancer therapy. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[15] The proposed mechanisms of action are multifaceted and include the inhibition of the proteasome, a cellular machinery responsible for protein degradation that is often overactive in cancer cells.[15]

Furthermore, derivatives of 1,10-phenanthroline have been found to interfere with critical signaling pathways in cancer cells. For instance, one study demonstrated that a 1H-imidazo[4,5-f][5][12]phenanthroline derivative could suppress the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in many types of cancer.[1]

Phenanthroline_derivative 1,10-Phenanthroline Derivative PI3K PI3K Phenanthroline_derivative->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Other Research Applications

The utility of 1,10-phenanthroline extends to other areas of research, including:

  • DNA-Protein Interaction Studies: In combination with certain metal ions, it can act as a nuclease, enabling the study of DNA structure and its interactions with proteins.[16]

  • SUMOylation Inhibition: Recent research has identified 1,10-phenanthroline as a rapid and potent inhibitor of SUMOylation, a post-translational modification process, by targeting the first step in the pathway.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Enzyme Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory effect of 1,10-phenanthroline on a target metalloenzyme.

Materials:

  • This compound stock solution

  • Assay buffer specific to the enzyme of interest

  • Enzyme solution

  • Substrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the various dilutions of this compound to the designated wells.

    • Include control wells: a negative control (enzyme and buffer, no inhibitor) and a blank (buffer only).

  • Pre-incubation:

    • Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the reaction kinetics using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[18]

Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Microplate Reader) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC₅₀) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Enzyme Inhibition Assay Workflow

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the existing medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used for the compound stock, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with 1,10-Phenanthroline Hydrochloride Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (% Viability, IC₅₀) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Cytotoxicity Assay Workflow

Safety and Handling

This compound is classified as toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[12][18] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][18] All handling should be performed in a chemical fume hood.

Conclusion

This compound is a compound of significant interest with a broad spectrum of applications in scientific research and drug development. Its fundamental property as a metal chelator enables its use as a potent inhibitor of metalloproteases, a sensitive analytical reagent, and a promising candidate for anticancer agent development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their scientific endeavors.

References

An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (B135089) hydrochloride, a heterocyclic organic compound, is a versatile and pivotal molecule in biomedical research and drug development. Its potent metal-chelating properties form the basis of its primary mechanism of action as a metalloprotease inhibitor. This technical guide provides a comprehensive overview of 1,10-Phenanthroline hydrochloride, including its various synonyms and chemical identifiers. It details its significant role as an inhibitor of metalloproteases, particularly in the context of cancer research, and provides in-depth, step-by-step experimental protocols for key assays. Furthermore, this guide illustrates the molecular impact of 1,10-phenanthroline on cellular signaling, specifically its role in the inhibition of the proteasome and the subsequent effects on the NF-κB pathway.

Chemical Synonyms and Identifiers

This compound and its monohydrate are known by several alternative names and are registered under various chemical identifiers. This table provides a comprehensive list for easy reference.[1][2][3][4][5][6][7][8][9][10][11][12]

Synonym CAS Number Molecular Formula Molecular Weight ( g/mol ) PubChem CID
This compound3829-86-5C₁₂H₉ClN₂216.6773350
o-Phenanthroline hydrochloride3829-86-5C₁₂H₉ClN₂216.6773350
Phenanthroline hydrochloride3829-86-5C₁₂H₉ClN₂216.6773350
1,10-Phenanthroline monohydrochloride3829-86-5C₁₂H₉ClN₂216.6773350
1,10-Diazaphenanthrene hydrochloride3829-86-5C₁₂H₈N₂·HCl216.6773350
NSC 42653829-86-5C₁₂H₉ClN₂216.6773350
This compound monohydrate18851-33-7C₁₂H₁₁ClN₂O234.682723715
o-Phenanthroline hydrochloride monohydrate18851-33-7C₁₂H₁₁ClN₂O234.682723715

Mechanism of Action: Metalloprotease Inhibition

1,10-Phenanthroline's biological activity primarily stems from its function as a potent chelator of divalent metal ions, most notably zinc (Zn²⁺).[13] Many enzymes, including matrix metalloproteinases (MMPs), rely on a zinc ion in their active site for catalytic activity. By binding to and sequestering this essential zinc ion, 1,10-phenanthroline effectively inhibits the enzymatic function of these metalloproteases. This inhibitory action has significant implications in various pathological processes where metalloproteases are upregulated, such as cancer metastasis, inflammation, and tissue remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to evaluate the biological effects of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Cells of interest

  • This compound

  • 96-well flat-bottom microplate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Metalloproteinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific metalloproteinase using a fluorogenic substrate.

Materials:

  • Purified active metalloproteinase (e.g., MMP-2, MMP-9)

  • This compound

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

  • Enzyme and Inhibitor Incubation: In each well of the microplate, add the purified metalloproteinase and the different concentrations of this compound. Include a control with the enzyme but no inhibitor. Bring the final volume to 50 µL with assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of the fluorogenic MMP substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Proteasome Activity Assay

This protocol assesses the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Treated and untreated cell lysates

  • Proteasome assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to each well. Bring the volume to 100 µL with proteasome assay buffer.

  • Substrate Addition: Add the fluorogenic proteasome substrate to each well to a final concentration of 50-100 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration. Compare the proteasome activity in treated samples to that of the untreated control.

Western Blot for IκB-α Accumulation

This protocol is used to detect the accumulation of IκB-α, a downstream effect of proteasome inhibition.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IκB-α

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the proteasome activity assay. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against IκB-α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across the lanes.

Signaling Pathway Visualization

1,10-Phenanthroline, particularly when complexed with copper, has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome. This inhibition prevents the degradation of IκB-α, the inhibitory protein of the transcription factor NF-κB. The accumulation of IκB-α sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes. This ultimately contributes to the induction of apoptosis.

G cluster_1 cluster_3 1_10_Phen_Cu 1,10-Phenanthroline-Cu Complex Proteasome 26S Proteasome (Chymotrypsin-like activity) 1_10_Phen_Cu->Proteasome Inhibition Degradation Degradation Proteasome->Degradation IkBa_p Phosphorylated IκB-α IkBa_Ub Ubiquitinated IκB-α IkBa_p->IkBa_Ub Ubiquitination IkBa_Ub->Proteasome IkBa_Ub->Degradation Leads to NFkB Active NF-κB (p65/p50) Degradation->NFkB Releases NFkB_IkBa NF-κB/IκB-α Complex (Inactive) NFkB_IkBa->IkBa_p Phosphorylation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: Inhibition of proteasome activity by a 1,10-Phenanthroline-copper complex.

Conclusion

This compound is a chemical of significant interest to the scientific community, particularly for its role as a metalloprotease inhibitor. Its ability to chelate metal ions from the active sites of these enzymes makes it a valuable tool for studying their function and a potential scaffold for the development of therapeutic agents. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the biological activities of this compound. Furthermore, the visualization of its impact on the NF-κB signaling pathway highlights the intricate cellular mechanisms that can be modulated by 1,10-phenanthroline, paving the way for further research into its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Iron Determination Using 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10-Phenanthroline (B135089) is a heterocyclic organic compound that serves as a chelating agent, forming strongly colored complexes with many metal ions.[1] Its reaction with ferrous iron (Fe²⁺) produces a stable, orange-red complex, [Fe(phen)₃]²⁺, which exhibits strong absorbance at a specific wavelength, making it highly suitable for the spectrophotometric determination of iron concentrations in various samples.[2][3] This method is widely employed in environmental monitoring, clinical diagnostics, and quality control in various industries due to its sensitivity, specificity, and simplicity.[2]

The core principle of this assay involves the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺) using a reducing agent, typically hydroxylamine (B1172632) hydrochloride.[4][5] Subsequently, 1,10-phenanthroline is added to form the colored complex. The intensity of the color, which is directly proportional to the iron concentration, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), approximately 508-510 nm.[4][6] The concentration of iron in an unknown sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.[7][8]

Chemical Reaction Pathway

The determination of total iron involves two key chemical reactions. First, any ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by hydroxylamine hydrochloride. The second reaction is the formation of the tris(1,10-phenanthroline)iron(II) complex.

G cluster_reduction Reduction of Ferric Iron cluster_complexation Complex Formation Fe3 2Fe³⁺ (Ferric Iron) Fe2_reduced 2Fe²⁺ (Ferrous Iron) Fe3->Fe2_reduced + 2NH₂OH·HCl NH2OH 2NH₂OH·HCl (Hydroxylamine HCl) N2 N₂ H2O 4H₂O H 2H⁺ Cl 2Cl⁻ Fe2_complex Fe²⁺ (Ferrous Iron) Fe2_reduced->Fe2_complex Proceeds to complexation FePhen3 [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2_complex->FePhen3 + 3 phen Phen 3(1,10-Phenanthroline)

Caption: Chemical reactions in iron determination.

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, construction of a calibration curve, and analysis of an unknown sample for total iron concentration.

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results.

Table 1: Reagent Preparation

ReagentPreparation ProcedureReference
Standard Iron Stock Solution (e.g., 100 ppm Fe) Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve in a 1-liter volumetric flask with distilled water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with distilled water.[2]
1,10-Phenanthroline Hydrochloride Solution (0.1% w/v) Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be required to facilitate dissolution.[4][9]
Hydroxylamine Hydrochloride Solution (10% w/v) Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[4]
Sodium Acetate (B1210297) Buffer Solution Dissolve 10 g of sodium acetate in 100 mL of distilled water. This solution is used to adjust the pH to the optimal range of 3 to 9 for color development.[3][4]
Construction of a Calibration Curve

A calibration curve is essential for determining the concentration of the unknown sample.

Protocol:

  • Prepare a series of standard solutions: From the standard iron stock solution, prepare a series of dilutions in 100 mL volumetric flasks. For example, pipette 1, 5, 10, 25, and 50 mL of the stock solution into separate flasks.[4]

  • Prepare a blank: To another 100 mL volumetric flask, add 50 mL of distilled water to serve as the blank.[4]

  • Add reagents: To each flask (including the blank and standards), add the following reagents in order:

    • 1 mL of hydroxylamine hydrochloride solution.[4]

    • 10 mL of 1,10-phenanthroline solution.[4]

    • 8 mL of sodium acetate solution.[4]

  • Dilute and incubate: Dilute each solution to the 100 mL mark with distilled water and mix thoroughly. Allow the solutions to stand for at least 10-15 minutes for full color development.[4][10]

  • Measure absorbance: Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508 nm.[4][6] Zero the instrument using the blank solution. Measure the absorbance of each standard solution.

  • Plot the calibration curve: Plot a graph of absorbance versus the concentration of iron (in ppm or mg/L) for the standard solutions. The resulting plot should be a straight line that passes through the origin, demonstrating adherence to Beer's Law.[8]

Table 2: Example Calibration Data

Standard Concentration (ppm Fe)Absorbance at 508 nm
0 (Blank)0.000
1.00.205
2.00.410
3.00.615
4.00.820
5.01.025
Analysis of an Unknown Sample

Protocol:

  • Sample Preparation: If the sample contains particulate matter, it should be filtered. If the approximate iron concentration is unknown, a preliminary dilution may be necessary to ensure the absorbance falls within the range of the calibration curve.

  • Color Development: Take a known volume of the unknown sample and place it in a 100 mL volumetric flask. Treat the unknown sample in the same manner as the standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate solutions.[4]

  • Dilution: Dilute the solution to the 100 mL mark with distilled water and allow for color development.

  • Absorbance Measurement: Measure the absorbance of the unknown sample at 508 nm using the spectrophotometer that was zeroed with the blank.

  • Concentration Determination: Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of iron in the diluted unknown sample. Account for any initial dilutions to determine the concentration in the original sample.

Experimental Workflow

The overall process from sample preparation to data analysis can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation standard_prep Standard Solutions Preparation reagent_prep->standard_prep reduction Reduction of Fe³⁺ to Fe²⁺ standard_prep->reduction sample_prep Unknown Sample Preparation sample_prep->reduction complexation Complex Formation with 1,10-Phenanthroline reduction->complexation absorbance Spectrophotometric Measurement (508 nm) complexation->absorbance calibration Calibration Curve Plotting absorbance->calibration concentration Concentration Calculation calibration->concentration

Caption: Workflow for iron determination.

Quantitative Data Summary

The spectrophotometric method using 1,10-phenanthroline is characterized by several key quantitative parameters that define its performance.

Table 3: Key Performance Parameters

ParameterValueSignificanceReference
Wavelength of Maximum Absorbance (λmax) 508 - 510 nmWavelength at which the [Fe(phen)₃]²⁺ complex has the highest absorbance, providing maximum sensitivity.[4][6]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹A measure of how strongly the complex absorbs light at λmax. A high value indicates high sensitivity.[4][6]
Optimal pH Range 3 - 9The pH range within which the color intensity of the complex is stable and independent of pH.[4][6][11]
Stability of the Complex The color is stable for long periods.Ensures that absorbance readings are consistent and do not change significantly over the time required for measurement.[4]
Adherence to Beer's Law Obeys Beer's Law over a significant concentration range.Allows for the creation of a linear calibration curve, simplifying the calculation of unknown concentrations.[4][6]

Interferences

Several ions and compounds can interfere with the accuracy of the 1,10-phenanthroline method for iron determination.

Table 4: Potential Interferences and Mitigation

Interfering SubstanceEffectMitigation StrategyReference
Strong Oxidizing Agents Can interfere with the reduction of Fe³⁺ or oxidize the Fe²⁺ complex.Add an excess of hydroxylamine hydrochloride.[5][11]
Cyanide, Nitrite Form stable complexes with iron, preventing the formation of the phenanthroline complex.Boiling with acid during sample preparation can remove these ions.[11]
Phosphates (especially polyphosphates) Can form complexes with iron, leading to low results.Boiling with acid converts polyphosphates to orthophosphate, which interferes less.[11]
Certain Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) Can form colored complexes with 1,10-phenanthroline, leading to positive interference.Use a larger excess of 1,10-phenanthroline. An extraction method can be used in cases of severe interference.[5][11]
Bismuth, Cadmium, Mercury, Silver, Molybdate Can precipitate the 1,10-phenanthroline reagent.Excess phenanthroline can help to minimize this effect.[5][11]

By following these detailed protocols and being mindful of potential interferences, researchers, scientists, and drug development professionals can reliably and accurately determine iron concentrations in a wide variety of samples.

References

Application Notes and Protocols: 1,10-Phenanthroline Hydrochloride as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-phenanthroline (B135089) hydrochloride as a redox indicator, primarily through the formation of its iron(II) complex, known as ferroin (B110374). This document details the underlying principles, quantitative data, and specific experimental protocols for its application in various redox titrations.

Introduction

1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, forming strong complexes with many metal ions.[1][2] When complexed with iron(II) (Fe²⁺), it forms the intensely red-colored tris(1,10-phenanthroline)iron(II) complex, commonly known as ferroin.[3][4] This complex is an excellent redox indicator due to its sharp and reversible color change upon oxidation.[3][5]

The oxidized form, ferriin ([Fe(phen)₃]³⁺), is pale blue. The transition between the red reduced form and the blue oxidized form is rapid and occurs at a high redox potential, making it a suitable indicator for titrations involving strong oxidizing agents like cerium(IV) sulfate (B86663) and potassium dichromate.[3][6]

Principle of Operation

The utility of ferroin as a redox indicator is based on the following reversible redox reaction:

[Fe(phen)₃]³⁺ (Ferriin - pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (Ferroin - red)

The color change is sharp and occurs at a specific electrode potential, which is the transition potential of the indicator.[3] This potential is sufficiently high to make it an ideal indicator for many redox titrations.[5]

Quantitative Data

The key quantitative parameters for the ferroin indicator are summarized in the table below.

ParameterValueReference
Formal Potential (E°') +1.06 V (in 1 M H₂SO₄)[3]
Molar Absorptivity (Ferroin) 11,700 L mol⁻¹ cm⁻¹ at 511 nm[3][7]
Color of Reduced Form (Ferroin) Red[8]
Color of Oxidized Form (Ferriin) Pale Blue / Blue-Green[8][9]

Experimental Protocols

Preparation of Ferroin Indicator Solution (0.025 M)

This protocol describes the preparation of a standard 0.025 M ferroin indicator solution.

Materials:

  • 1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled or deionized water

Procedure:

  • Weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate.[10][11]

  • Dissolve both solids in approximately 70 mL of distilled water in a 100 mL volumetric flask.[12]

  • Shake the flask until all solids are dissolved. The solution will turn a deep red color.[13][14]

  • Dilute the solution to the 100 mL mark with distilled water and mix thoroughly.[12][14]

  • Store the prepared indicator solution in a dark, airtight bottle.[13]

Diagram of Ferroin Indicator Preparation Workflow:

G Ferroin Indicator Preparation cluster_materials Materials cluster_procedure Procedure phen 1,10-Phenanthroline Monohydrate weigh Weigh Reagents phen->weigh feso4 Ferrous Sulfate Heptahydrate feso4->weigh water Distilled Water dissolve Dissolve in Water water->dissolve weigh->dissolve dilute Dilute to Volume dissolve->dilute store Store Solution dilute->store G Cerimetric Titration Workflow start Start prep_sample Prepare Fe²⁺ Sample (Add H₂SO₄ and Ferroin) start->prep_sample titrate Titrate with Ce⁴⁺ Solution prep_sample->titrate endpoint Endpoint Detection (Red to Pale Blue) titrate->endpoint record Record Titre Volume endpoint->record repeat Repeat Titration record->repeat repeat->prep_sample No (Concordant) calculate Calculate Fe²⁺ Concentration repeat->calculate Yes (Concordant) end End calculate->end G COD Determination Workflow cluster_oxidation Oxidation Step cluster_titration Back-Titration Step sample_prep Sample + HgSO₄ + Excess K₂Cr₂O₇ + H₂SO₄/Ag₂SO₄ reflux Reflux for 2 hours sample_prep->reflux cool Cool and Dilute reflux->cool add_indicator Add Ferroin Indicator cool->add_indicator titrate_fas Titrate with FAS add_indicator->titrate_fas endpoint Endpoint: Blue-Green to Reddish-Brown titrate_fas->endpoint blank Perform Blank Titration endpoint->blank calculate Calculate COD blank->calculate G Ferroin Indicator Redox Mechanism oxidant Oxidizing Agent (e.g., Ce⁴⁺) ferriin [Fe(phen)₃]³⁺ (Ferriin - Pale Blue) oxidant->ferriin Oxidation (+e⁻) reductant Reducing Agent (e.g., Fe²⁺) ferroin [Fe(phen)₃]²⁺ (Ferroin - Red) reductant->ferroin Before Endpoint ferroin->ferriin at Endpoint ferriin->ferroin Reduction (-e⁻)

References

Application Notes and Protocols for 1,10-Phenanthroline Hydrochloride in Metalloprotease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound widely recognized for its potent inhibitory activity against metalloproteases.[1][2] These enzymes, which require a metal ion cofactor (typically zinc) for their catalytic function, play crucial roles in a myriad of physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair.[3] Dysregulation of metalloprotease activity is implicated in various diseases such as cancer, arthritis, and cardiovascular conditions, making them a key target for therapeutic intervention.[4] 1,10-Phenanthroline hydrochloride serves as a broad-spectrum inhibitor, making it an invaluable tool in fundamental research and early-stage drug discovery to probe the function of metalloproteases and to validate them as therapeutic targets.[1][5]

Mechanism of Action

The primary mechanism by which this compound inhibits metalloproteases is through the chelation of the essential zinc ion within the enzyme's active site.[1][6] The 1,10-phenanthroline molecule is a bidentate ligand, meaning it can form two coordinate bonds to a central metal ion. The two nitrogen atoms of the phenanthroline ring system effectively "trap" the Zn²⁺ ion, removing it from its coordination with the amino acid residues (typically histidine) in the catalytic domain of the metalloprotease. This sequestration of the zinc cofactor renders the enzyme catalytically inactive. Structural studies on thermolysin, a bacterial metalloprotease, have shown that 1,10-phenanthroline can completely chelate the active site Zn²⁺ without inducing large conformational changes in the enzyme's structure.

Mechanism of Metalloprotease Inhibition cluster_0 Active Metalloprotease cluster_1 Inhibition Pathway Active Enzyme Metalloprotease (with Zn²⁺ cofactor) Products Cleaved Products Active Enzyme->Products Catalysis Inactive Enzyme Inactive Metalloprotease (Zn²⁺ chelated) Substrate Protein Substrate Substrate->Active Enzyme Inhibitor 1,10-Phenanthroline Hydrochloride Inhibitor->Inactive Enzyme Chelation of Zn²⁺

Mechanism of Metalloprotease Inhibition by 1,10-Phenanthroline.

Quantitative Data

The inhibitory potency of 1,10-phenanthroline and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound against various metalloproteases can vary depending on the assay conditions, the following table summarizes available data for related compounds. It is important to note that the inhibitory concentration can be influenced by factors such as substrate concentration and the presence of other metal ions.

Compound/DerivativeTarget MetalloproteaseIC50 Value (µM)Reference
1,10-PhenanthrolineCollagenase110.5N/A
Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthrolineMMP-22 - 12[7]
Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthrolineMMP-92 - 12[7]
Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)MMP-2 and MMP-9Not specified[8]

Note: Further literature review is recommended to obtain specific IC50 values for this compound against a broader range of metalloproteases under standardized assay conditions.

Experimental Protocols

Two common methods for assessing metalloprotease inhibition are the fluorogenic substrate assay and gelatin zymography.

Fluorogenic Substrate Assay

This continuous, fluorescence-based assay provides a quantitative measure of enzyme activity and inhibition.

Experimental Workflow:

Fluorogenic Substrate Assay Workflow A Prepare Reagents: - Assay Buffer - Metalloprotease - Fluorogenic Substrate - 1,10-Phenanthroline HCl B Prepare Serial Dilutions of 1,10-Phenanthroline HCl A->B C Add Metalloprotease and Inhibitor to Microplate B->C D Pre-incubate C->D E Initiate Reaction by Adding Substrate D->E F Monitor Fluorescence (Kinetic Read) E->F G Data Analysis: - Calculate Initial Velocities - Plot Dose-Response Curve - Determine IC50 F->G

Workflow for a fluorogenic metalloprotease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific metalloprotease being assayed (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Enzyme Solution: Reconstitute the metalloprotease in assay buffer to the desired working concentration.

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and dilute to the working concentration in assay buffer.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in sterile, deionized water or an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) and can demonstrate inhibition by this compound.

Methodology:

  • Sample and Gel Preparation:

    • Prepare protein samples (e.g., cell culture supernatant) in a non-reducing sample buffer.

    • Cast a polyacrylamide gel containing gelatin (e.g., 1 mg/mL) as a substrate.

  • Electrophoresis:

    • Load the samples and run the gel under non-reducing conditions at a low temperature (e.g., 4°C) to preserve enzyme activity.

  • Enzyme Renaturation and Inhibition:

    • After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) overnight at 37°C. For the inhibition experiment, incubate a parallel gel in developing buffer containing a known concentration of this compound (e.g., 1-10 mM).

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by the metalloproteases. The inhibition by this compound will be evident by the reduction or absence of these clear bands.

Conclusion

This compound is a robust and widely used tool for the study of metalloproteases. Its well-defined mechanism of action as a zinc chelator, coupled with its broad-spectrum inhibitory activity, makes it an essential reagent for researchers in academia and industry. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the role of metalloproteases in various biological systems and to screen for novel therapeutic agents. Careful consideration of experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application of 1,10-Phenanthroline Hydrochloride in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen) is a heterocyclic aromatic compound that has garnered significant attention in cancer research due to its potent anti-tumor activities.[1][2] As a strong chelating agent, it readily forms stable complexes with various transition metals, enhancing its biological efficacy.[1] This document provides a comprehensive overview of the applications of 1,10-phenanthroline and its derivatives in oncology, detailing its mechanisms of action, quantitative efficacy data, and key experimental protocols.

Mechanisms of Antitumor Action

The anticancer effects of 1,10-phenanthroline and its metal complexes are multifaceted, targeting several key cellular processes to induce cancer cell death and inhibit tumor progression.

1. Induction of Apoptosis: 1,10-Phenanthroline and its complexes are potent inducers of apoptosis, or programmed cell death, in cancer cells.[3][4] This is a primary mechanism of their antitumor activity. The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.[1][4] Copper complexes of 1,10-phenanthroline, in particular, have been shown to be effective in this regard.[1][5] The process can involve the disruption of mitochondrial integrity and the activation of caspases, key executioner enzymes in the apoptotic cascade.[5] For instance, a copper(II) complex of salicylate (B1505791) and phenanthroline was found to induce apoptosis in colorectal cancer cells by inducing ROS, leading to mitochondrial depolarization and downregulation of the JAK2/STAT5 anti-apoptotic pathway.[5]

2. Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6][7] Studies have shown that 1,10-phenanthroline can block the entry of cells from the G1 phase into the S phase and also impede progression through the S phase.[6] This effect is often linked to the chelation of metal ions essential for the activity of enzymes involved in DNA replication and cell cycle control.[6] A derivative of 1,10-phenanthroline, IPM713, was found to block the cell cycle in the G0/G1 phase in colorectal cancer cells.[7]

3. Enzyme Inhibition: 1,10-Phenanthroline and its derivatives act as inhibitors of several classes of enzymes that are crucial for cancer cell survival and metastasis.

  • Metalloproteinases (MMPs): As a zinc-chelating agent, 1,10-phenanthroline can inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and are pivotal for tumor invasion and metastasis.[1][8][9] Ruthenium(II) polypyridyl complexes containing 4,7-diphenyl-1,10-phenanthroline (B7770734) have been shown to inhibit both MMP-2 and MMP-9.[8][9]

  • Proteasome: Copper complexes of 1,10-phenanthroline can act as potent proteasome inhibitors.[3][10][11] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cell death.

  • Histone Deacetylases (HDACs) and Ribonucleotide Reductase (RR): A 1,10-phenanthroline-based hydroxamate derivative has been identified as a dual inhibitor of HDACs and RR.[12] Aberrant activity of these enzymes is common in various cancers, and their simultaneous inhibition presents a promising therapeutic strategy.[12]

4. DNA Interaction: The planar structure of 1,10-phenanthroline allows it to intercalate between the base pairs of DNA.[1] This interaction can disrupt DNA replication and transcription, contributing to its cytotoxic effects.[1] Metal complexes of phenanthroline, especially copper complexes, exhibit enhanced DNA cleavage activity, often through the generation of ROS that cause single- and double-strand breaks in the DNA backbone.[1]

Signaling Pathways

Several key signaling pathways are modulated by 1,10-phenanthroline and its derivatives in cancer cells.

  • PI3K/AKT/mTOR Pathway: The derivative IPM713 has been shown to suppress the PI3K/AKT/mTOR signaling axis in colorectal cancer cells, a pathway that is crucial for cell growth, proliferation, and survival.[7]

PI3K_AKT_mTOR_Pathway Phen 1,10-Phenanthroline Derivative (IPM713) PI3K PI3K Phen->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 1,10-phenanthroline derivative.

  • JAK2/STAT5 Pathway: A copper(II) complex of salicylate and phenanthroline has been demonstrated to downregulate the anti-apoptotic JAK2/STAT5 pathway in colorectal cancer cells.[5]

JAK2_STAT5_Pathway Cu_Phen Copper-Phenanthroline Complex JAK2 JAK2 Cu_Phen->JAK2 Inhibits STAT5 STAT5 JAK2->STAT5 AntiApoptosis Anti-Apoptotic Gene Expression STAT5->AntiApoptosis

Caption: Downregulation of the JAK2/STAT5 anti-apoptotic pathway by a copper-phenanthroline complex.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of 1,10-phenanthroline and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/ComplexCancer Cell LineIC50 Value (µM)Reference
N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA)SiHa (Cervical Cancer)16.43[12]
N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA)Cal27 (Tongue Cancer)50.98[12]
2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB)MCF-7 (Breast Cancer)15.10[13]
2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB)HeLa (Cervical Cancer)16.25[13]
2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB)HCT-116 (Colorectal Cancer)17.88[13]
2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB)PC-3 (Prostate Cancer)17.55[13]
N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM)MCF-7 (Breast Cancer)14.82[13]
N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM)HeLa (Cervical Cancer)15.03[13]
N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM)HCT-116 (Colorectal Cancer)17.88[13]
N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM)PC-3 (Prostate Cancer)17.28[13]
1H-imidazo[4,5-f][8][10]phenanthroline (IPM713)HCT116 (Colorectal Cancer)1.7[7]
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)Lung and Head and Neck Cancer Cells0.1 - 0.2[14][15]
[Ru(dip)2L]2+ type complexesA549 (Lung Cancer)4 - 13[8][9]
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]NALM-6 (ALL)0.19 ± 0.03[16]
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]MOLT-3 (ALL)0.19 ± 0.01[16]
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]HL-60 (AML)1.1 ± 0.2[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of 1,10-phenanthroline compound A->B C Incubate for a specified period (e.g., 48h) B->C D Add MTT reagent and incubate (e.g., 4h) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm using a plate reader E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,10-phenanthroline compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the 1,10-phenanthroline compound at the desired concentrations (e.g., IC50 and IC70) for a specific duration (e.g., 48 hours).[12]

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay utilizes a fluorescent probe, such as DCFH-DA, to detect the levels of intracellular ROS.

Protocol:

  • Culture cells to about 80% confluency and treat them with the test compound at specified concentrations (e.g., IC50 and IC70) for the desired time.[12]

  • After treatment, stain the cells with a fluorescent probe like 1 µg/mL DCFH-DA.[12]

  • Incubate the cells for 30-45 minutes at 37°C.[12]

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Protocol:

  • Cell Lysate Preparation: Treat cancer cells with the 1,10-phenanthroline compound. Harvest the cells and prepare a whole-cell lysate using a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5% NP40).[10] Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well black microplate, add the cell lysate to the assay buffer.

  • Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[1]

  • Include a positive control (e.g., a known proteasome inhibitor like MG132) and a negative control (vehicle-treated lysate).[1]

  • Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorometric microplate reader. An inhibition of the increase in fluorescence in the treated samples compared to the control indicates proteasome inhibition.

Conclusion

1,10-Phenanthroline and its metal complexes represent a versatile class of compounds with significant potential in cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial enzymes through various signaling pathways makes them promising candidates for further preclinical and clinical development. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology and drug discovery.

References

Application Notes: 1,10-Phenanthroline Hydrochloride for the Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound that functions as a versatile chelating agent, forming stable complexes with a variety of metal ions.[1][2] This property makes it an invaluable tool in analytical chemistry for the detection and quantification of metal ions in diverse samples, including environmental, biological, and pharmaceutical materials.[1][3] Its applications span colorimetric and fluorometric detection methods, offering high sensitivity and selectivity for different metal ions.[1][4] This document provides detailed application notes and protocols for the use of 1,10-phenanthroline hydrochloride in detecting various metal ions.

Principle of Detection

The detection mechanism of 1,10-phenanthroline relies on its ability to form stable, often colored or fluorescent, complexes with metal ions.[1][2] The two nitrogen atoms in the 1,10-phenanthroline molecule readily coordinate with a metal ion, leading to the formation of a coordination complex. This complexation can result in distinct changes in the spectroscopic properties of the solution, which can be measured for quantitative analysis.

  • Colorimetric Detection: In the presence of certain metal ions, 1,10-phenanthroline forms intensely colored complexes.[2] A classic example is the reaction with ferrous iron (Fe²⁺), which produces a stable orange-red complex with a maximum absorbance at 510 nm.[2][5][6] The intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantification using spectrophotometry.[7]

  • Fluorescent Detection: Derivatives of 1,10-phenanthroline, and in some cases the parent molecule itself, can exhibit changes in fluorescence upon binding to metal ions.[4][8] This phenomenon, often referred to as chelation-enhanced fluorescence (CHEF), can provide a highly sensitive method for detection.[9] For instance, specific 1,10-phenanthroline derivatives have been designed to act as "turn-on" or "turn-off" fluorescent sensors for ions like Zn²⁺, Cd²⁺, and Ni²⁺.[9][10][11]

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of various metal ions using 1,10-phenanthroline and its derivatives.

Metal IonMethodDetection LimitWavelength (nm)Reference
Fe²⁺Colorimetric0.13-0.15 µg/mL510[3]
Fe²⁺Colorimetric-508[5]
Fe²⁺Fluorescent3.6 x 10⁻⁹ M-[12]
Fe(II)Fluorescent0.31 µmol/LEx: 273, Em: 415[8]
Ni²⁺Fluorescent-Em: 340, 392[10]
Zn²⁺Fluorescent1.93 x 10⁻⁷ M-[11]
Cd²⁺Fluorescent10⁻⁹ M-[9]
Cd(II), Co(II), Ni(II), Cu(II), Pb(II), Zn(II)ICP-OES5.8-29.8 µg/L-[3]

Experimental Protocols

Protocol 1: Colorimetric Determination of Ferrous Iron (Fe²⁺)

This protocol describes the use of 1,10-phenanthroline for the quantitative colorimetric determination of ferrous iron.

Materials:

  • This compound solution (0.1% w/v in distilled water)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v in distilled water)

  • Sodium acetate (B1210297) buffer solution (1 M, pH adjusted to 4.5)

  • Standard iron solution (e.g., Ferrous Ammonium Sulfate) of known concentration

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of iron. If total iron (Fe²⁺ + Fe³⁺) is to be determined, a reduction step is necessary.

  • Reduction of Ferric Iron (if necessary): To an aliquot of the sample solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well and allow the reaction to proceed for 10 minutes.

  • Complex Formation: Add 10 mL of the 1,10-phenanthroline solution to the sample.

  • pH Adjustment: Add 8 mL of the sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 3-9).[5]

  • Dilution: Dilute the solution to a final volume of 100 mL with distilled water and mix thoroughly.

  • Incubation: Allow the solution to stand for 10-15 minutes for complete color development.[13]

  • Spectrophotometric Measurement: Measure the absorbance of the orange-red complex at 510 nm using a spectrophotometer.[2][5] Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument.

  • Quantification: Create a calibration curve by measuring the absorbance of a series of standard iron solutions of known concentrations. Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.

Protocol 2: Fluorescent Detection of Divalent Metal Ions (General Guideline)

This protocol provides a general framework for the use of 1,10-phenanthroline-based fluorescent sensors for the detection of divalent metal ions such as Zn²⁺, Cd²⁺, or Ni²⁺. The specific sensor molecule, excitation and emission wavelengths, and buffer conditions will vary depending on the target ion.

Materials:

  • 1,10-Phenanthroline-based fluorescent sensor specific for the target metal ion

  • Buffer solution (e.g., Tris-HCl, HEPES) at the optimal pH for the sensor

  • Standard solutions of the target metal ion

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorescent sensor in an appropriate solvent (e.g., DMSO, ethanol) and a working solution in the chosen buffer.

  • Sample Preparation: Prepare the sample solution in the same buffer as the sensor.

  • Measurement:

    • Place a known volume of the buffered sample solution into a cuvette.

    • Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Add a small aliquot of the fluorescent sensor working solution to the cuvette and mix.

    • Monitor the change in fluorescence intensity over time until a stable reading is obtained.

  • Quantification:

    • Perform a titration by adding increasing concentrations of the standard metal ion solution to the sensor solution and recording the fluorescence intensity at each step.

    • Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

experimental_workflow_colorimetric cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Solution Mix Mix Sample, Reducer, Phen, & Buffer Sample->Mix Reducer Hydroxylamine HCl (for Total Fe) Reducer->Mix Phen 1,10-Phenanthroline Solution Phen->Mix Buffer Sodium Acetate Buffer Buffer->Mix Incubate Incubate for 10-15 min Mix->Incubate Measure Measure Absorbance at 510 nm Incubate->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Caption: Experimental workflow for the colorimetric detection of iron.

signaling_pathway_colorimetric cluster_reactants Reactants cluster_product Product Fe3 Fe³⁺ Fe2 Fe²⁺ Fe3->Fe2 Reduction Reducer Reducing Agent (e.g., Hydroxylamine) Reducer->Fe2 Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex Phen 1,10-Phenanthroline (Colorless) Phen->Complex

Caption: Signaling pathway for the colorimetric detection of iron.

logical_relationship_fluorescence cluster_components Components cluster_interaction Interaction cluster_output Output Signal Sensor 1,10-Phenanthroline Fluorescent Sensor Binding Chelation / Complex Formation Sensor->Binding Metal Target Metal Ion (e.g., Zn²⁺, Cd²⁺, Ni²⁺) Metal->Binding Fluorescence Change in Fluorescence (Enhancement or Quenching) Binding->Fluorescence

Caption: Logical relationship for fluorescent metal ion detection.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various metal complexes utilizing 1,10-phenanthroline (B135089) hydrochloride. This versatile ligand is instrumental in the development of novel compounds with applications in catalysis, materials science, and particularly in the pharmaceutical industry as potential therapeutic agents.

Introduction to 1,10-Phenanthroline in Coordination Chemistry

1,10-Phenanthroline (phen) is a heterocyclic organic compound that acts as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions.[1][2] Its rigid structure, imposed by the central ring, ensures that the two nitrogen atoms are held in a conformation favorable for coordination, leading to rapid complex formation.[1] The resulting metal complexes often exhibit unique photophysical, electrochemical, and biological properties, making them a subject of intense research. In drug development, phenanthroline-based metal complexes have shown promise as anticancer, antibacterial, and antiviral agents.[2][3] The mechanism of action for some of these complexes involves the inhibition of cellular processes like the proteasome and the induction of apoptosis.[4][5][6]

Applications in Synthesizing Metal Complexes

The use of 1,10-phenanthroline and its derivatives as ligands allows for the fine-tuning of the properties of the resulting metal complexes.[7][8] These complexes have found applications in diverse fields:

  • Drug Development: Metal complexes of 1,10-phenanthroline, particularly with copper, have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] These compounds can act as potent and selective proteasome inhibitors, inducing apoptosis in tumor cells.[4][5][6]

  • Catalysis: Iron complexes containing 1,10-phenanthroline derivatives have been utilized as catalysts in reactions such as the hydrosilylation of alkenes, exhibiting high reactivity and selectivity.[11]

  • Sensors: Ruthenium(II) complexes with substituted phenanthrolines have been developed as water-soluble optical sensors for the detection of metal ions like Cu(II).[12]

  • Materials Science: The unique photophysical properties of phenanthroline-metal complexes are being explored for applications in photochemistry and the development of photosensitive materials.[2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative metal complexes using 1,10-phenanthroline.

Protocol 1: Synthesis of Tris(1,10-Phenanthroline)iron(III) Complex

This protocol describes the synthesis of an iron(III) complex with a 1:3 metal-to-ligand ratio.[1]

Materials:

  • Iron(III) chloride (FeCl₃)

  • 1,10-Phenanthroline

  • 10 M Perchloric acid (HClO₄)

  • Ethanol

Procedure:

  • Prepare a solution of 1.625 g (0.01 mole) of FeCl₃ in 10 mL of 10 M HClO₄ in a reaction flask.

  • In a separate beaker, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline in 10 mL of 10 M HClO₄.

  • Add the ligand solution dropwise to the FeCl₃ solution while stirring. An orange slurry precipitate will form.

  • Continue stirring the solution and then let it stand for 7 days.

  • Crystals will form at the bottom of the reaction vessel. Filter the crystals, dry them, and recrystallize from ethanol.

  • Dry the final product in open air.

Expected Yield: Approximately 88.5% (3.03 g).[1]

Protocol 2: Synthesis of a Dimeric Palladium(II) Complex

This protocol details the synthesis of a dihydroxo-bridged palladium(II) phenanthroline complex.[13]

Materials:

  • Pd(phen)Cl₂ (synthesized according to literature methods)

  • Silver triflate (Ag(O₃SCF₃))

  • Deionized water

Procedure:

  • Prepare an aqueous suspension of Pd(phen)Cl₂ (0.050 g, 0.14 mmol) in 100 mL of deionized water.

  • Add Ag(O₃SCF₃) (0.0720 g, 0.280 mmol) to the suspension.

  • Heat the mixture with stirring at 65 °C for 12 hours.

  • Filter the hot solution to remove the AgCl precipitate.

  • Concentrate the resulting solution to 5 mL by slow evaporation at 50 °C.

  • Allow the solution to cool, which will result in the formation of light yellow, X-ray diffraction quality crystals.

Expected Yield: 0.024 g (37%).[13]

Protocol 3: Synthesis of a Copper(II)-Phenanthroline Anticancer Complex Precursor

This protocol describes the synthesis of a precursor molecule, Cu(phen)(OH₂)₂(OClO₃)₂, which can be used to generate cytotoxic mixed-ligand copper complexes.[9]

Materials:

  • Copper(II) source (e.g., Cu(ClO₄)₂·6H₂O)

  • 1,10-Phenanthroline

General Procedure (Specific stoichiometry and solvent may vary based on the desired final mixed-ligand complex):

  • Dissolve the copper(II) salt and 1,10-phenanthroline in an appropriate solvent (e.g., methanol (B129727) or water).

  • The molar ratio of copper to phenanthroline is typically 1:1 for this precursor.

  • Stir the solution at room temperature to allow for complex formation.

  • The precursor complex can then be isolated by crystallization or used in situ for the subsequent addition of a second ligand to form the final mixed-ligand complex.

Data Presentation

The following tables summarize key quantitative data for representative 1,10-phenanthroline metal complexes.

Table 1: Synthesis and Spectroscopic Data of an Iron(III)-Phenanthroline Complex

ParameterValueReference
Metal:Ligand Ratio1:3[1]
ColorOrange[1]
Yield88.5%[1]
λmax (UV-Vis)310 nm[1]

Table 2: Cytotoxic Activity of a Mixed-Ligand Copper(II)-Phenanthroline Complex

Cell LineCompoundIC₅₀ (µM)Reference
CCRF-CEM (Leukemia)--INVALID-LINK--₂1-3[9]
CCRF-SB (Leukemia)--INVALID-LINK--₂1-3[9]
K-MES-1 (Carcinoma)--INVALID-LINK--₂1-3[9]
DU-145 (Carcinoma)--INVALID-LINK--₂1-3[9]

(L = N,N'-substituted-imidazolidine-2-thione)

Visualizations

The following diagrams illustrate key experimental workflows and proposed mechanisms of action.

Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., FeCl₃, PdCl₂, Cu(ClO₄)₂) Reaction Reaction (Stirring, Heating) Metal_Salt->Reaction Phen_HCl 1,10-Phenanthroline Hydrochloride Phen_HCl->Reaction Solvent Solvent (e.g., HClO₄, Water, Ethanol) Solvent->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Metal Complex Purification->Product

General workflow for synthesizing metal complexes with 1,10-phenanthroline.

Anticancer_Mechanism Cu_Phen_Complex Cu(II)-Phenanthroline Complex Tumor_Cell Tumor Cell Cu_Phen_Complex->Tumor_Cell Enters Cell Proteasome Proteasome Cu_Phen_Complex->Proteasome Inhibits Activity Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Inhibition Leads to

Proposed mechanism of anticancer activity for Cu(II)-phenanthroline complexes.

References

Application Notes and Protocols: The Role of 1,10-Phenanthroline Hydrochloride in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10-Phenanthroline (B135089) (phen) is a versatile heterocyclic organic compound widely recognized for its robust, planar structure and its exceptional ability to act as a bidentate chelating ligand for a vast range of metal ions.[1][2] Its hydrochloride salt, 1,10-phenanthroline hydrochloride, is the protonated form, which enhances its solubility in aqueous solutions, facilitating its use in various chemical preparations.[3] In the field of photocatalysis, 1,10-phenanthroline and its derivatives are integral components in designing photoactive systems.[4] They are used to form stable metal complexes that can act as photosensitizers, are incorporated into heterogeneous catalysts, and are used as building blocks for advanced materials.[1][4] These applications span environmental remediation, such as the degradation of organic pollutants, and advanced organic synthesis, including C-H functionalization and cross-coupling reactions.[5][6][7]

Application Note 1: Photocatalytic Degradation of Organic Pollutants using Metal-Phenanthroline Complexes

Metal complexes of 1,10-phenanthroline are effective photosensitizers for the degradation of persistent organic pollutants in water. A notable example is the use of a platinum(II)-phenanthroline complex for the breakdown of 4-chlorophenol (B41353) under visible light irradiation.[6][8] This approach is economically and environmentally advantageous as it can utilize sunlight.[9] The complex absorbs light and initiates a process that generates highly reactive oxygen species, which then decompose the pollutant.

Mechanism of Action

The photocatalytic degradation process using the platinum-phenanthroline complex primarily proceeds via the generation of singlet oxygen (¹O₂).[6][8] Upon absorption of visible light, the platinum complex is excited to a higher energy state. This excited complex can then transfer its energy to ground-state triplet oxygen (³O₂), which is naturally present in the aqueous solution, converting it to the highly reactive singlet oxygen (¹O₂).[6][8] This singlet oxygen is a powerful oxidizing agent that attacks the 4-chlorophenol molecule, leading to its decomposition into less harmful intermediates like hydroquinone (B1673460) and benzoquinone, and eventually to mineralization.[6][8]

G Mechanism of Photocatalytic Degradation of 4-Chlorophenol cluster_catalyst Catalyst Cycle cluster_degradation Pollutant Degradation PC Pt(phen)Cl₂ (Ground State) PC_star [Pt(phen)Cl₂]* (Excited State) PC->PC_star Visible Light (hν) O2_triplet ³O₂ (Triplet Oxygen) PC_star->PC Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) O2_triplet->O2_singlet Sensitization Pollutant 4-Chlorophenol Intermediates Degradation Intermediates Pollutant->Intermediates Oxidation Products Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->Products Further Oxidation

Caption: Mechanism for the photosensitized degradation of organic pollutants.

Quantitative Data Summary

CatalystPollutantCatalyst Conc.Irradiation SourceTime (h)Degradation Efficiency (%)Reference
Dichloro(1,10-phenanthroline)platinum(II)4-Chlorophenol0.5 g/LVisible Light398.5[6][8]
Ferrioxalate / H₂O₂1,10-Phenanthroline (0.01% w/v)-Solar0.582 (Mineralization)[7]

Experimental Protocol: Synthesis and Application of Dichloro(1,10-phenanthroline)platinum(II)

This protocol is adapted from the synthesis and application described for the photodegradation of 4-chlorophenol.[6]

Materials:

  • This compound (or 1,10-Phenanthroline monohydrate)

  • Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Distilled water

  • 4-Chlorophenol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Photoreactor with a visible light source (e.g., sunlight or a suitable lamp)

  • Analytical equipment for measuring pollutant concentration (e.g., HPLC, GC-MS)

Procedure:

  • Catalyst Synthesis:

    • Dissolve 1,10-phenanthroline (0.1 g) in 150 mL of distilled water. If using the hydrochloride salt, adjust the pH as needed to ensure dissolution and deprotonation for complexation.

    • Prepare a solution of H₂PtCl₆·6H₂O in 50 mL of distilled water.

    • Add the H₂PtCl₆ solution to the 1,10-phenanthroline solution in a round-bottom flask.

    • Heat the mixture to reflux and maintain for 20 hours with continuous stirring.

    • Allow the reaction mixture to cool to room temperature. A light yellow precipitate of Dichloro(1,10-phenanthroline)platinum(II) will form.

    • Collect the solid product by filtration, wash with distilled water, and dry under vacuum.

  • Photocatalytic Degradation Experiment:

    • Prepare an aqueous solution of 4-chlorophenol at the desired concentration.

    • Suspend the synthesized platinum complex catalyst in the pollutant solution at a concentration of 0.5 g/L.

    • Place the suspension in the photoreactor and irradiate with visible light under constant stirring.

    • Withdraw aliquots of the solution at regular time intervals (e.g., every 30 minutes).

    • Filter the aliquots to remove the catalyst particles.

    • Analyze the filtrate to determine the remaining concentration of 4-chlorophenol and identify degradation intermediates.

Application Note 2: Visible-Light Photoredox Catalysis in Organic Synthesis

1,10-Phenanthroline and its derivatives are crucial in modern organic synthesis, particularly in photoredox catalysis. While often used as ligands in metal-based photocatalysts, they can also be the substrates in reactions that functionalize the phenanthroline core itself. An example is the transition-metal-free phosphonylation of bromo-substituted 1,10-phenanthrolines.[5] This reaction proceeds under mild conditions using an organic dye as the photocatalyst.

Reaction Mechanism

The reaction proceeds via a reductive quenching cycle of the photocatalyst (Eosin Y).[5]

  • Excitation: The photocatalyst (PC) absorbs visible light (blue light) to reach its excited state (PC*).

  • Oxidation: The excited photocatalyst is a potent oxidant and oxidizes a sacrificial electron donor, N,N-Diisopropylethylamine (DIPEA). This generates the radical anion of the photocatalyst (PC•⁻).

  • Reduction: The photocatalyst radical anion reduces the bromo-substituted 1,10-phenanthroline (Ar-Br), leading to the cleavage of the C-Br bond and the formation of a phenanthroline radical (Ar•).

  • Radical Reaction: The phenanthroline radical reacts with triethyl phosphite (B83602), which, after the loss of an ethyl radical, yields the desired phosphonate-substituted 1,10-phenanthroline product.[5]

G PC PC PC_star PC* PC->PC_star PC_anion PC•⁻ PC_star->PC_anion DIPEA DIPEA DIPEA (Sacrificial Donor) PC_anion->PC Phen-Br ArBr Phen-Br (Substrate) DIPEA_rad DIPEA•⁺ DIPEA->DIPEA_rad - e⁻ Ar_rad Phen• ArBr->Ar_rad + e⁻ Product Phen-P(O)(OEt)₂ (Product) Ar_rad->Product + P(OEt)₃ - Et• Br_anion Br⁻ Phosphite P(OEt)₃

Caption: Catalytic cycle for photoredox phosphonylation of phenanthroline.

Quantitative Data Summary

SubstratePhotocatalystSolventLight SourceTime (h)Yield (%)Reference
Bromo-substituted 1,10-phenanthrolinesEosin YDMSOBlue Light22 - 4026 - 51[5]

Experimental Protocol: Photoredox-Catalyzed Phosphonylation

This protocol is a general procedure based on the phosphonylation of bromo-substituted 1,10-phenanthrolines.[5]

Materials:

  • Bromo-substituted 1,10-phenanthroline derivative

  • Triethyl phosphite

  • Eosin Y

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the bromo-substituted 1,10-phenanthroline, Eosin Y (1-5 mol%), and a magnetic stir bar.

    • Seal the tube, and evacuate and backfill with an inert gas three times.

    • Add anhydrous DMSO, triethyl phosphite (e.g., 3 equivalents), and DIPEA (e.g., 4 equivalents) via syringe.

  • Photocatalysis:

    • Stir the reaction mixture vigorously.

    • Irradiate the vessel with a blue LED light source. A cooling fan may be necessary to maintain room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take 22 to 40 hours for completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure phosphonate-substituted 1,10-phenanthroline.

Application Note 3: Hybrid Photocatalysts based on TiO₂ and 1,10-Phenanthroline

Titanium dioxide (TiO₂) is a widely used photocatalyst, but its activity is largely limited to the UV region of the spectrum. To extend its activity into the visible light range, its surface can be modified with sensitizers. 1,10-Phenanthroline and its functionalized derivatives are excellent candidates for this purpose due to their ability to absorb visible light and their favorable electronic properties.[10] These hybrid materials show enhanced photocatalytic activity for the degradation of pollutants like methyl orange under visible light.

Mechanism of Enhancement

The phenanthroline derivative adsorbed on the TiO₂ surface acts as a photosensitizer. It absorbs visible light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of the TiO₂. This process achieves two critical goals: it generates a charge carrier (electron) in the semiconductor using visible light, and it promotes charge separation, reducing the rate of electron-hole recombination. The electron in the TiO₂ conduction band can then react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), which are the primary active species responsible for degrading organic pollutants.[10]

Caption: Workflow for developing and testing hybrid TiO₂-phenanthroline photocatalysts.

Quantitative Data Summary

PhotocatalystPollutantLight SourceDegradation Rate (%)Main Active SpeciesReference
NH₂-Phen/TiO₂Methyl OrangeVisible Light> 91.3•O₂⁻[10]
NO₂-Phen/TiO₂Methyl OrangeVisible Light< NH₂-Phen/TiO₂•O₂⁻[10]
Phen/TiO₂Methyl OrangeVisible Light< NO₂-Phen/TiO₂•O₂⁻[10]
TiO₂Methyl OrangeVisible Light< Phen/TiO₂•O₂⁻[10]

Experimental Protocol: Preparation and Evaluation of Phenanthroline-Modified TiO₂

This protocol provides a general method for synthesizing and testing a hybrid photocatalyst.[10]

Materials:

  • Titanium dioxide (e.g., P25)

  • 1,10-Phenanthroline derivative (e.g., 1,10-phenanthrolin-5-amine)

  • Ethanol or other suitable solvent

  • Methyl orange (MO)

  • Beaker, magnetic stirrer, ultrasonic bath

  • Drying oven

  • Photoreactor with a visible light source (with UV cut-off filter)

  • UV-Vis Spectrophotometer

Procedure:

  • Synthesis of Hybrid Photocatalyst:

    • Disperse a specific amount of TiO₂ powder in a solvent (e.g., ethanol) in a beaker.

    • Separately, dissolve the 1,10-phenanthroline derivative in the same solvent.

    • Add the phenanthroline solution to the TiO₂ suspension.

    • Stir the mixture for an extended period (e.g., 24 hours) at room temperature to ensure adsorption and interaction.

    • Remove the solvent by evaporation or centrifugation followed by drying in an oven at a mild temperature (e.g., 80 °C).

    • The resulting powder is the hybrid photocatalyst.

  • Evaluation of Photocatalytic Activity:

    • Prepare a standard aqueous solution of methyl orange (e.g., 10 mg/L).

    • Disperse the synthesized hybrid photocatalyst in the MO solution at a specific loading (e.g., 1 g/L).

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

    • Place the suspension in the photoreactor and irradiate with visible light.

    • Withdraw samples at set time intervals. Centrifuge or filter the samples to remove the catalyst.

    • Measure the absorbance of the supernatant at the characteristic wavelength of MO using a UV-Vis spectrophotometer to determine its concentration.

    • The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.

References

1,10-Phenanthroline hydrochloride as a chelating agent in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1,10-Phenanthroline (B135089) Hydrochloride as a Chelating Agent

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1] As a hydrochloride salt, its solubility in aqueous solutions is enhanced, making it a versatile tool in biological research. Structurally, it is a rigid, planar molecule with two nitrogen atoms positioned to act as a powerful bidentate ligand, forming highly stable complexes with a wide array of metal ions.[1][2] This chelating action is the cornerstone of its diverse applications, from inhibiting enzymes to serving as a scaffold for novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing 1,10-phenanthroline hydrochloride in biological systems.

Mechanism of Action: Metal Ion Chelation

The primary mechanism of 1,10-phenanthroline in biological systems is its function as a potent metal ion chelator.[4] Many enzymes, known as metalloenzymes, depend on a metal ion cofactor—frequently divalent cations like zinc (Zn²⁺), iron (Fe²⁺), or copper (Cu²⁺)—for their catalytic activity.[4] These ions are typically located within the enzyme's active site. 1,10-phenanthroline's two nitrogen atoms possess lone pairs of electrons that act as Lewis base donor sites, enabling it to form a stable, pincer-like coordination complex with the metal ion.[1][4] By binding to and sequestering this essential metal cofactor, 1,10-phenanthroline effectively removes it from the enzyme's active site, rendering the enzyme catalytically inactive and leaving behind an apoenzyme.[4][5] This inhibitory action is particularly prominent against zinc-dependent metalloenzymes.[4][5]

cluster_0 Active Metalloenzyme (Holoenzyme) cluster_1 Enzyme Inactivation Enzyme Enzyme Active Site Metal Metal Ion (e.g., Zn²⁺) Apoenzyme Inactive Apoenzyme Enzyme->Apoenzyme Inactivation Complex Phenanthroline-Metal Complex Metal->Complex Chelation Phen 1,10-Phenanthroline (Chelating Agent) Phen->Complex

Caption: Mechanism of metalloenzyme inhibition by 1,10-phenanthroline.

Applications in Biological Systems

1,10-Phenanthroline's ability to chelate metal ions makes it a valuable tool in various biological applications.

  • Inhibition of Metalloenzymes: This is one of its most critical roles in biochemistry.[6]

    • Matrix Metalloproteinases (MMPs): 1,10-phenanthroline is a broad-spectrum inhibitor of MMPs, a family of zinc-dependent enzymes that degrade the extracellular matrix and are implicated in cancer progression and metastasis.[3][4][7][8]

    • Deubiquitinating Enzymes (DUBs): It is a potent inhibitor of JAMM-type isopeptidases by chelating the active site Zn²⁺ ion.[9] This makes it invaluable for preserving K63-linked polyubiquitin (B1169507) chains during cell lysis procedures.[6][9]

    • Other Metalloenzymes: It also inhibits other metalloproteases like thermolysin, carboxypeptidase A, and aminoacylase, as well as some DNA and RNA polymerases that require divalent metal ions.[4][5][10]

  • Drug Research and Development:

    • Anticancer Activity: 1,10-phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.[3][11] The mechanisms include inducing apoptosis by inhibiting proteasome activity and generating reactive oxygen species (ROS) that cause oxidative DNA cleavage.[3][12]

    • Anthelmintic and Antimicrobial Properties: The compound has shown efficacy against parasites and fungi. It affects the motor activity and viability of Schistosoma mansoni and exhibits fungistatic action against Phialophora verrucosa by inhibiting metallopeptidase activity.[10][13][14] Metal complexes with 1,10-phenanthroline have also demonstrated broad-spectrum antibacterial activity.[4]

  • Molecular Biology Research:

    • DNA-Protein Interaction Studies: In complex with copper ions, 1,10-phenanthroline exhibits nuclease activity.[6][9] This property is harnessed to probe DNA-protein interactions, providing insights into gene regulation and DNA repair mechanisms.[6]

    • Metal Ion Detection: The complex formed between 1,10-phenanthroline and ferrous ions (Fe²⁺) has a distinct red color with a maximum absorption at 510 nm, which can be used for the rapid and accurate detection of trace amounts of iron via spectrophotometry.[7][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory and biological activity of 1,10-phenanthroline.

Table 1: Inhibitory Concentrations and Activity

Target/Organism Activity Concentration Source(s)
Metalloenzymes (general) Inhibition 1 - 10 mM [9]
Gigantocotyle explanatum Tegumental Damage (in vitro) 12.5 µM [13]
Phialophora verrucosa Minimum Inhibitory Conc. (MIC) 0.8 µg/ml [10]
Schistosoma mansoni In vitro effects 0.5 - 150 µM [10]
Mouse Model (S. mansoni) Reduced worm burden 20 mg/kg per day [10]

| Trichomonas vaginalis | Metalloproteinase Inhibition | 5 mM |[16] |

Table 2: Physicochemical Properties of 1,10-Phenanthroline

Property Value Source(s)
Molecular Formula C₁₂H₈N₂ [15][17]
Molecular Weight (Anhydrous) 180.21 g/mol [15][17]
Molecular Weight (Monohydrate) 198.2 Da [9]
Molecular Weight (HCl Monohydrate) 234.68 g/mol [11][18]
Melting Point (Anhydrous) 114-117 °C [15][17]
Solubility in Water Slightly soluble (2.69 g/L at 25 °C) [17]
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene [15][17]

| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C |[17] |

Experimental Protocols

Protocol 1: General Metalloproteinase Inhibition Assay (Casein-Hydrolysis)

This protocol provides a general method to assess the inhibitory effect of 1,10-phenanthroline on metalloproteinase activity using casein as a substrate.

Materials:

  • This compound solution (e.g., 100 mM stock in water or appropriate buffer)

  • Enzyme source (e.g., purified metalloproteinase or cell culture supernatant)

  • Casein solution (e.g., 1% w/v in reaction buffer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare the metalloproteinase solution to a suitable concentration in the reaction buffer.

  • Inhibitor Pre-incubation: In a microcentrifuge tube, mix the enzyme solution with varying concentrations of 1,10-phenanthroline (e.g., final concentrations of 1 mM, 5 mM, 10 mM). Include a control with no inhibitor.

  • Incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation: Add the casein solution to each tube to start the reaction.

  • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at the optimal temperature.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA to precipitate the undigested casein.

  • Incubate on ice for 30 minutes.

  • Quantification: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant, which contains the acid-soluble digested peptides, to a new tube.

  • Measure the absorbance of the supernatant at 280 nm. An increase in absorbance corresponds to higher protease activity.

  • Analysis: Compare the absorbance values of the inhibitor-treated samples to the control to determine the percentage of inhibition.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This protocol details the use of an MTT assay to evaluate the cytotoxic efficacy of 1,10-phenanthroline on cancer cell lines.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 50 mM in DMSO)[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat Cells with serial dilutions of 1,10-Phenanthroline B->C D 4. Incubate 24-72h C->D E 5. Add MTT Solution Incubate 4h D->E F 6. Solubilize Formazan (B1609692) (Add DMSO) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 1,10-phenanthroline stock solution in complete medium to achieve the desired final concentrations.[3] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[3]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.[3] Include untreated and solvent-only controls.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Preparation of Cell Lysate for Ubiquitination Studies

This protocol describes how to use 1,10-phenanthroline to inhibit JAMM-family DUBs during cell lysis to preserve polyubiquitin chains.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • 1,10-Phenanthroline monohydrate (e.g., 0.5 M stock in DMSO)[9]

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Just before use, supplement the Lysis Buffer with the Protease Inhibitor Cocktail according to the manufacturer's instructions.

  • Add DUB Inhibitor: Add 1,10-phenanthroline to the supplemented Lysis Buffer to a final concentration of 5-10 mM.[9] This is crucial for protecting K63-linked polyubiquitin chains.[6][9]

  • Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add the complete, ice-cold Lysis Buffer (containing protease inhibitors and 1,10-phenanthroline) to the dish.

  • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (the clarified cell lysate) to a new pre-chilled tube.

  • The lysate is now ready for downstream applications such as immunoprecipitation, Western blotting, or other assays to analyze protein ubiquitination.

References

Application Notes and Protocols for DNA Cleavage Studies Using 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Phenanthroline (B135089) is a heterocyclic organic compound that, in the presence of copper ions, forms a complex capable of mediating DNA cleavage.[1] This process is of significant interest in the fields of molecular biology, oncology, and drug development due to its potential as a chemical nuclease for footprinting studies, as an anticancer agent, and for understanding DNA damage mechanisms. The cleavage activity is primarily oxidative, involving the generation of reactive oxygen species (ROS) that attack the deoxyribose backbone of DNA.[2] This document provides detailed application notes and experimental protocols for conducting DNA cleavage studies using 1,10-phenanthroline hydrochloride.

Mechanism of DNA Cleavage

The DNA cleavage activity of 1,10-phenanthroline is dependent on the formation of a 1,10-phenanthroline-copper complex. The generally accepted mechanism involves the reduction of Cu(II) to Cu(I) by a reducing agent, which then forms a complex with 1,10-phenanthroline. This cuprous complex, in the presence of molecular oxygen and a reducing agent, generates reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), through a Fenton-like reaction.[2][3] These highly reactive species then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission.

DNA_Cleavage_Mechanism Phen 1,10-Phenanthroline PhenCu [Cu(I)-(Phen)₂]⁺ Complex Phen->PhenCu Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction Red Reducing Agent (e.g., NADH, Thiols) O2 O₂ ROS Reactive Oxygen Species (•OH, O₂⁻) H2O2 H₂O₂ Cu1->PhenCu PhenCu->ROS Fenton-like Reaction CleavedDNA Cleaved DNA ROS->CleavedDNA Oxidative Attack DNA DNA

Figure 1: Mechanism of DNA cleavage by the 1,10-phenanthroline-copper complex.

Data Presentation

Table 1: Typical Reagent Concentrations for In Vitro DNA Cleavage Assay
ReagentStock ConcentrationWorking ConcentrationReference
Plasmid DNA (e.g., pBR322)1 µg/µL10-20 ng/µL[4]
1,10-Phenanthroline HCl10 mM20 µM - 1 mM[3][5]
Copper(II) Sulfate (B86663) or Acetate1 mM2 µM - 100 µM[3]
Reducing Agent (e.g., NADH)10 mM100 µM[3]
Hydrogen Peroxide (H₂O₂)100 mM500 µM[3]
Buffer (e.g., Tris-HCl, pH 7.4)1 M50 mM[6]
Table 2: Typical Incubation Conditions for DNA Cleavage
ParameterConditionReference
Temperature37 °C[7][8]
Incubation Time30 min - 3 hours[6][7]
Reaction Volume10 - 20 µL[9]

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound (10 mM Stock Solution): Dissolve 1,10-phenanthroline monohydrate in ethanol (B145695) or methanol (B129727) to a final concentration of 100 mM.[10] This stock can be stored at -20°C for several months.[10] Dilute this stock to 10 mM in sterile deionized water before use.

  • Copper(II) Sulfate (1 mM Stock Solution): Dissolve an appropriate amount of CuSO₄·5H₂O in sterile deionized water to make a 1 mM stock solution. Store at room temperature.

  • Plasmid DNA (e.g., pBR322): Prepare a stock solution of supercoiled plasmid DNA at a concentration of 1 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). The purity and integrity of the DNA should be confirmed by agarose (B213101) gel electrophoresis.

  • Reducing Agent (e.g., NADH, 10 mM Stock Solution): Dissolve NADH in sterile deionized water to a final concentration of 10 mM. Prepare this solution fresh before each experiment.

  • Hydrogen Peroxide (100 mM Stock Solution): Dilute a 30% stock solution of H₂O₂ in sterile deionized water to a final concentration of 100 mM. Store at 4°C in a light-protected container.

  • Reaction Buffer (50 mM Tris-HCl, pH 7.4): Prepare a 1 M stock solution of Tris-HCl, adjust the pH to 7.4, and autoclave. Dilute to 50 mM with sterile deionized water before use.

Protocol 2: In Vitro DNA Cleavage Assay

This protocol describes a typical experiment to assess the DNA cleavage activity of the 1,10-phenanthroline-copper complex.

DNA_Cleavage_Workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Reagents Prepare Reagent Stocks Mix Combine Reactants in Microfuge Tube (Buffer, DNA, Phen, Cu²⁺, Reductant, H₂O₂) Reagents->Mix DNA Purify Plasmid DNA DNA->Mix Incubate Incubate at 37°C Mix->Incubate Quench Add Quenching Agent (e.g., EDTA or Loading Dye with EDTA) Incubate->Quench Gel Agarose Gel Electrophoresis Quench->Gel Visualize Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide Staining) Gel->Visualize Analyze Quantify DNA Cleavage Visualize->Analyze

Figure 2: Experimental workflow for an in vitro DNA cleavage assay.
  • Reaction Setup: In a sterile microfuge tube, combine the following reagents in the specified order on ice:

    • Sterile deionized water to a final volume of 20 µL.

    • 2 µL of 10X Reaction Buffer (final concentration 1X).

    • 1 µL of plasmid DNA (final amount ~200 ng).

    • Varying concentrations of this compound.

    • Copper(II) sulfate to a final concentration.

    • Reducing agent (e.g., NADH).

    • Hydrogen peroxide.

    • Controls:

      • DNA only.

      • DNA + 1,10-phenanthroline.

      • DNA + Copper(II) sulfate.

      • DNA + Reducing agent.

      • DNA + Hydrogen peroxide.

      • DNA + 1,10-phenanthroline + Copper(II) sulfate (without reducing agent/H₂O₂).

  • Initiation and Incubation: Gently mix the reaction components and incubate at 37°C for the desired time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding 2 µL of 6X gel loading dye containing EDTA (to chelate the copper ions).

Protocol 3: Agarose Gel Electrophoresis for DNA Cleavage Analysis
  • Gel Preparation: Prepare a 1% (w/v) agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe).[11]

  • Sample Loading: Load the entire reaction mixture (22 µL) into the wells of the agarose gel.[12] Include a DNA ladder to estimate the size of the fragments.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.[11]

  • Visualization and Analysis:

    • Visualize the DNA bands under UV transillumination.

    • Supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will be separated.

    • Cleavage of supercoiled DNA will result in an increase in the amount of nicked and/or linear DNA.

    • Quantify the intensity of each DNA band using gel documentation software. The percentage of cleaved DNA can be calculated from the relative intensities of the different DNA forms.

Troubleshooting

ProblemPossible CauseSolution
No DNA cleavage observedInactive reagentsPrepare fresh solutions of reducing agent and H₂O₂.
Incorrect pH of the bufferVerify the pH of the reaction buffer.
Insufficient incubation time or temperatureOptimize incubation time and temperature.
Smearing of DNA bandsExcessive DNA degradationReduce the concentration of the cleavage reagents or the incubation time.
Nuclease contaminationUse sterile, nuclease-free water and reagents.
Inconsistent resultsPipetting errorsEnsure accurate pipetting of all reagents, especially the cleavage agents.
Variation in reagent qualityUse high-quality reagents from a reliable supplier.

Conclusion

The 1,10-phenanthroline-copper system provides a robust and versatile method for studying DNA cleavage. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute these experiments effectively. Careful optimization of reagent concentrations and reaction conditions is crucial for obtaining reproducible and meaningful results. The ability to induce site-specific or general DNA damage makes this system a valuable tool in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,10-Phenanthroline Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing assays using 1,10-Phenanthroline (B135089) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1,10-Phenanthroline hydrochloride and what are its primary applications in laboratory assays?

This compound is a heterocyclic organic compound that acts as a chelating agent with a high affinity for various metal ions.[1] Its monohydrate form is commonly used in biochemical assays.[2] The primary applications include:

  • Colorimetric determination of iron: It forms a stable, intensely colored complex with ferrous iron (Fe²⁺), allowing for spectrophotometric quantification.[3][4][5]

  • Metalloproteinase (MMP) inhibition: As a zinc-chelating agent, it can inhibit the activity of MMPs, which are zinc-dependent endopeptidases.[2][6][7]

  • Induction of oxidative DNA damage: When complexed with copper, 1,10-Phenanthroline can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can cause DNA cleavage.[8][9][10]

Q2: How should I prepare and store a stock solution of this compound?

For a stable stock solution, dissolve this compound monohydrate in ethanol (B145695) or methanol (B129727) to a concentration of 200 mM. This solution is stable for months when stored at -20°C. For aqueous applications, it can be dissolved in deionized water, and gentle warming may be necessary to aid dissolution.[3] Diluted aqueous solutions are stable for days.

Q3: What is the optimal pH for the 1,10-Phenanthroline assay for iron determination?

The formation of the iron(II)-phenanthroline complex is pH-dependent, with the optimal range being between 3 and 9.[3][11] A pH of about 3.2 to 3.3 is often recommended to ensure rapid and stable color development.[12] Using a sodium acetate (B1210297) buffer can help maintain the appropriate pH.[3]

Troubleshooting Guides

Iron Determination Assay

Issue: Low or no color development in the assay.

Potential CauseRecommended Solution
Incorrect pH The optimal pH range for the iron-phenanthroline complex formation is 3-9.[3][11] Ensure the final pH of your solution is within this range. Use a pH meter to verify and adjust with a buffer like sodium acetate.[3]
Incomplete reduction of Fe³⁺ to Fe²⁺ 1,10-Phenanthroline only forms a colored complex with ferrous iron (Fe²⁺).[3] Use a reducing agent like hydroxylamine (B1172632) hydrochloride to ensure all ferric iron (Fe³⁺) in your sample is reduced.[3][4]
Incorrect order of reagent addition The order of addition is critical. A recommended sequence is: sample, acid, hydroxylamine hydrochloride, 1,10-phenanthroline, and then the buffer (e.g., sodium acetate).[11]
Insufficient reagent concentration The concentration of 1,10-Phenanthroline or the reducing agent may be too low. Ensure an excess of both reagents to react with all the iron present in your sample.[11]
Presence of interfering substances Strong oxidizing agents, chelating agents like EDTA, and high concentrations of certain metals (e.g., zinc, copper, nickel) can interfere with the assay.[11][12] Consider sample digestion or using the extraction method for samples with high interference.[12]

Issue: High background or turbidity in the blank.

Potential CauseRecommended Solution
Contaminated reagents or glassware Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned, acid-washed, and rinsed with deionized water.
Precipitation of 1,10-Phenanthroline Bismuth, cadmium, mercury, molybdate, and silver can precipitate 1,10-Phenanthroline.[12] If these ions are present, alternative methods for iron determination may be necessary.
Metalloproteinase (MMP) Inhibition Assay

Issue: Inconsistent or no inhibition of MMP activity.

Potential CauseRecommended Solution
Suboptimal inhibitor concentration The effective concentration for MMP inhibition is typically in the range of 1-10 mM.[2] Prepare a dilution series to determine the optimal inhibitory concentration for your specific MMP and experimental conditions. The IC₅₀ for collagenase has been reported as 110.5µM.[6]
Presence of competing metal ions 1,10-Phenanthroline is a general metalloproteinase inhibitor and chelates various divalent metals.[2] The presence of other metal ions in the assay buffer could reduce its effective concentration for inhibiting the zinc-dependent MMP. Use a well-defined assay buffer.
Inhibitor instability Ensure the stock solution of this compound is properly prepared and stored to maintain its activity.
Incorrect assay conditions Verify the optimal pH, temperature, and substrate concentration for your specific MMP assay. These factors can influence inhibitor potency.
Oxidative DNA Damage Assay

Issue: No observable DNA damage.

Potential CauseRecommended Solution
Absence of copper 1,10-Phenanthroline induces DNA damage primarily as a copper complex.[8][9][10] Ensure that a source of copper (e.g., copper(II) sulfate) is included in the reaction mixture.
Insufficient reducing agent The formation of the reactive oxygen species that cause DNA damage often requires a reducing agent, such as ascorbate, to facilitate the redox cycling of the copper-phenanthroline complex.[13]
Inappropriate concentration ratio The ratio of copper to 1,10-Phenanthroline can affect the efficiency of DNA cleavage. Titrate the concentrations of both the copper salt and 1,10-Phenanthroline to find the optimal ratio for your system.
Nuclease contamination Ensure all solutions and equipment are sterile to prevent DNA degradation by contaminating nucleases.

Quantitative Data Summary

Assay TypeParameterRecommended Concentration/Value
Iron Determination 1,10-Phenanthroline Solution0.1% to 0.25% (w/v)[3][5]
Hydroxylamine Hydrochloride10% (w/v)[3]
pH Range3 - 9[3][11]
Wavelength of Max. Absorbance~510 nm[14]
MMP Inhibition Effective Concentration Range1 - 10 mM[2]
IC₅₀ for Collagenase110.5 µM[6]
Oxidative DNA Damage 1,10-Phenanthroline (in vitro)5 - 150 µM (used in studies on Schistosoma mansoni)[15]
Copper Complex (IC₅₀ against T. vaginalis)0.84 µM (for Cu-phendione complex)[16]

Experimental Protocols

Protocol 1: Colorimetric Determination of Total Iron
  • Preparation of Reagents:

    • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate in deionized water in a 1 L volumetric flask and dilute to the mark.[5]

    • 1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-Phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[5]

    • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3]

    • Sodium Acetate Buffer (1.0 M): Dissolve 82 g of sodium acetate in 1 L of deionized water.[5]

  • Procedure:

    • Pipette a known volume of your sample into a 100 mL volumetric flask.

    • Add 1 mL of hydroxylamine hydrochloride solution and mix.[3]

    • Add 10 mL of the 1,10-Phenanthroline solution and mix.[3]

    • Add 8 mL of the sodium acetate buffer to adjust the pH and mix.[3]

    • Dilute to the 100 mL mark with deionized water, mix thoroughly, and allow the solution to stand for 10 minutes for full color development.[3]

    • Measure the absorbance of the solution at 510 nm using a spectrophotometer.

    • Prepare a series of standards using the standard iron solution and follow the same procedure to create a calibration curve.

    • Determine the iron concentration in your sample from the calibration curve.

Protocol 2: General MMP Inhibition Assay (Fluorometric)
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5.[17]

    • MMP Enzyme: Prepare a working solution of the specific MMP in assay buffer.

    • Fluorogenic MMP Substrate: Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.

    • This compound: Prepare a stock solution in an appropriate solvent (e.g., water or DMSO) and create a serial dilution.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the MMP enzyme, and different concentrations of this compound (or control vehicle).

    • Incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Measure the fluorescence intensity kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow_iron_assay cluster_prep Reagent Preparation cluster_reaction Reaction Mixture cluster_analysis Analysis Reagent1 Sample Mix Mix Reagents in Volumetric Flask Reagent1->Mix Reagent2 Hydroxylamine-HCl Reagent2->Mix Reagent3 1,10-Phenanthroline Reagent3->Mix Reagent4 Na-Acetate Buffer Reagent4->Mix Incubate Incubate 10 min Mix->Incubate Measure Measure Absorbance at 510 nm Incubate->Measure Calibrate Create Calibration Curve Measure->Calibrate Calculate Calculate Iron Conc. Calibrate->Calculate

Caption: Workflow for the colorimetric determination of iron using 1,10-Phenanthroline.

signaling_pathway_mmp_inhibition cluster_pathway Mechanism of MMP Inhibition MMP Active Metalloproteinase (MMP) (with Zn²⁺ cofactor) Inactive_MMP Inactive Apo-MMP (Zn²⁺ removed) MMP->Inactive_MMP Cleavage Substrate Cleavage MMP->Cleavage acts on Phen 1,10-Phenanthroline (Chelating Agent) Phen->Inactive_MMP chelates Zn²⁺ from No_Cleavage No Substrate Cleavage Inactive_MMP->No_Cleavage cannot act on Substrate Extracellular Matrix Protein (e.g., Collagen) Substrate->Cleavage Substrate->No_Cleavage

Caption: Mechanism of metalloproteinase inhibition by 1,10-Phenanthroline.

logical_relationship_troubleshooting cluster_iron Iron Assay cluster_mmp MMP Assay cluster_dna DNA Damage Assay Start Assay Fails (e.g., No Signal) Iron_pH Check pH (3-9) Start->Iron_pH Iron_Reduction Check Fe³⁺ Reduction Start->Iron_Reduction Iron_Reagents Check Reagent Order & Concentration Start->Iron_Reagents MMP_Conc Optimize Inhibitor Concentration (1-10 mM) Start->MMP_Conc MMP_Metals Check for Competing Metal Ions Start->MMP_Metals DNA_Cu Ensure Copper is Present Start->DNA_Cu DNA_Reducer Add Reducing Agent (e.g., Ascorbate) Start->DNA_Reducer

Caption: Troubleshooting logic for common 1,10-Phenanthroline assays.

References

Technical Support Center: 1,10-Phenanthroline Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,10-phenanthroline (B135089) hydrochloride for the determination of iron. It is designed for researchers, scientists, and drug development professionals to help overcome common interferences and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 1,10-phenanthroline assay for iron determination?

The 1,10-phenanthroline assay is a colorimetric method used to determine the concentration of iron in a sample. The method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at approximately 510 nm.[1]

Q2: Why is a reducing agent, such as hydroxylamine (B1172632) hydrochloride, necessary for this assay?

1,10-phenanthroline only reacts with ferrous iron (Fe²⁺) to produce the colored complex.[1] Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is required to convert Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline, ensuring the determination of the total iron content.[1][2] Hydroxylamine hydrochloride is commonly used for this purpose.[2]

Q3: What is the optimal pH for the reaction, and how is it maintained?

The color of the iron-1,10-phenanthroline complex is stable over a broad pH range of 3 to 9.[1][2] However, for rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[1][3] The pH is typically controlled by adding a buffer solution, such as sodium acetate (B1210297), to the reaction mixture.[1][2]

Q4: What are the common interfering substances in the 1,10-phenanthroline assay?

Several ions and substances can interfere with the assay. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[1][3] A number of metal ions can also interfere by forming complexes with 1,10-phenanthroline or by precipitating the reagent. These include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no color development Iron is in the ferric (Fe³⁺) state.Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1]
Incorrect pH of the solution.Adjust the pH of the solution to between 3 and 9 using a buffer, such as sodium acetate.[1][2]
Fading or unstable color Presence of strong oxidizing agents.Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of the oxidizing agents.[1][3]
Interference from other metal ions.Refer to the "Interfering Ions and Masking Agents" section below for guidance on using appropriate masking agents or adding an excess of 1,10-phenanthroline.[1]
Precipitate formation Presence of ions that precipitate with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][4]An excess of the 1,10-phenanthroline reagent can help to minimize precipitation from some interfering metals.[1][4]

Interfering Ions and Masking Agents

The following table summarizes common interfering ions and suggested methods to mitigate their effects.

Interfering SubstanceReason for InterferenceMitigation Strategy
Strong Oxidizing Agents Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1]Add excess hydroxylamine hydrochloride.[1][3]
Cyanide, Nitrite, Phosphates Interfere with color development.[1][3][4]For phosphates, adding citrate (B86180) can help to eliminate interference.[1] Boiling with acid can remove cyanide and nitrite.[3]
Zinc (Zn²⁺) Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1][4]Add an excess of 1,10-phenanthroline.[1]
Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations.[1][4]Add an excess of 1,10-phenanthroline.[1] For significant interference, consider solvent extraction methods.[1]
Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) Precipitate the 1,10-phenanthroline reagent.[1][4]Add an excess of 1,10-phenanthroline.[1]
Molybdate May precipitate the reagent, causing low results.[4]No specific masking agent is mentioned in the provided results.
Ferric Iron (Fe³⁺) Does not react with 1,10-phenanthroline.[1]Use a reducing agent (hydroxylamine hydrochloride). For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride (B91410) can be used as a masking agent for Fe³⁺.[1][5][6]

Experimental Protocols

Standard Protocol for Total Iron Determination

This protocol is a general guideline for the determination of total iron in a sample.

  • Sample Preparation: If necessary, dissolve the sample in a suitable solvent and adjust the pH to be within the range of 2-7.[4]

  • Reduction of Ferric Iron: To an aliquot of the sample, add 1 mL of hydroxylamine hydrochloride solution (10% w/v) to reduce any Fe³⁺ to Fe²⁺.[2]

  • Color Development: Add 10 mL of 1,10-phenanthroline solution (0.1% w/v) and 8 mL of sodium acetate solution (10% w/v) to buffer the solution.[2]

  • Dilution: Dilute the solution to a known volume (e.g., 100 mL) with distilled water and allow it to stand for 10 minutes for full color development.[2]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (containing all reagents except the iron sample) to zero the instrument.[2][7]

  • Quantification: Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions.

Preparation of Reagents
  • Standard Iron Solution (e.g., 10 mg/L): Weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate (B86663) [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[1][2]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary.[2]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]

  • Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2]

Visualizations

experimental_workflow General Workflow for 1,10-Phenanthroline Assay cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Sample containing Fe²⁺ and Fe³⁺ Reduction Add Hydroxylamine HCl (Reduces Fe³⁺ to Fe²⁺) Sample->Reduction Buffering Add Sodium Acetate (Adjust pH to 3-9) Reduction->Buffering Complexation Add 1,10-Phenanthroline (Forms Orange-Red Complex) Buffering->Complexation Measurement Measure Absorbance at 510 nm Complexation->Measurement Quantification Determine Iron Concentration (using Calibration Curve) Measurement->Quantification

Caption: Workflow for the 1,10-Phenanthroline Iron Assay.

troubleshooting_logic Troubleshooting Logic for Interference Start Assay Result Inaccurate? Check_Oxidizers Strong Oxidizing Agents Present? Start->Check_Oxidizers Check_Metals Interfering Metal Ions Present? Check_Oxidizers->Check_Metals No Sol_Oxidizers Add Excess Hydroxylamine HCl Check_Oxidizers->Sol_Oxidizers Yes Check_Anions Cyanide, Nitrite, or Phosphates Present? Check_Metals->Check_Anions No Sol_Metals Add Excess 1,10-Phenanthroline or Masking Agent Check_Metals->Sol_Metals Yes Check_Precipitate Precipitate Formed? Check_Anions->Check_Precipitate No Sol_Anions Use Masking Agent (Citrate) or Boil with Acid Check_Anions->Sol_Anions Yes Sol_Precipitate Add Excess 1,10-Phenanthroline Check_Precipitate->Sol_Precipitate Yes End Accurate Result Check_Precipitate->End No Sol_Oxidizers->End Sol_Metals->End Sol_Anions->End Sol_Precipitate->End

Caption: Decision tree for troubleshooting common interferences.

References

Technical Support Center: 1,10-Phenanthroline Hydrochloride Iron Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of the 1,10-Phenanthroline (B135089) hydrochloride iron assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 1,10-phenanthroline iron assay?

The 1,10-phenanthroline assay is a colorimetric method used to determine the concentration of iron in a sample. The assay is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex known as ferroin.[1][2][3] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample and is measured spectrophotometrically at approximately 510 nm.[2][3] Since samples may contain both ferric (Fe³⁺) and ferrous (Fe²⁺) iron, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is typically added to convert all ferric iron to ferrous iron, allowing for the determination of the total iron content.[2][4]

Q2: What is the optimal pH for the 1,10-phenanthroline iron assay?

The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[1][5][6] To ensure rapid and stable color development, a pH between 2.9 and 3.5 is often recommended.[1] A sodium acetate (B1210297) buffer is commonly used to maintain the pH within this optimal range.[3][5] If the pH is too low, hydrogen ions can compete with ferrous ions for the 1,10-phenanthroline, and if the pH is too high, ferrous ions may be oxidized to ferric ions.[7]

Q3: How can I improve the sensitivity of the assay?

Several methods can be employed to improve the sensitivity of the 1,10-phenanthroline assay:

  • Increase the path length: Using cuvettes with a longer path length will increase the absorbance for a given concentration, thereby enhancing sensitivity.[6]

  • Optimize reagent concentrations: Ensure an adequate excess of both the reducing agent and the 1,10-phenanthroline solution to drive the reaction to completion.[6]

  • Solvent extraction: In the presence of interfering substances, an extraction method can be used to isolate the iron-phenanthroline complex, which can also concentrate the complex and increase sensitivity.[1]

  • Capillary Electrophoresis: A highly sensitive method involves using high-performance capillary electrophoresis (HPCE) with detection at 270 nm instead of the traditional 510 nm. This approach has been reported to increase the molar absorbance approximately eight-fold and improve sensitivity by at least twenty-fold, with a detection limit below 5 x 10⁻⁹ M.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Color Development Incorrect pH: The pH of the solution is outside the optimal range of 3-9.[5][6]Adjust the pH to between 3 and 9 using a sodium acetate buffer. A pH of around 3.5 is often ideal.[1][6]
Incomplete reduction of Fe³⁺: All iron must be in the ferrous (Fe²⁺) state to react with 1,10-phenanthroline.[3][5]Add a sufficient amount of a reducing agent like hydroxylamine hydrochloride before adding the phenanthroline.[2][5]
Incorrect order of reagent addition: The order of reagent addition is critical for accurate results.[6]The recommended order is: sample, acid, hydroxylamine hydrochloride, 1,10-phenanthroline, and then the buffer.[6]
Interfering substances: Presence of strong oxidizing agents, cyanide, nitrite, phosphates, or certain metal ions (e.g., Zn, Cr, Co, Cu, Ni).[1][5]Add excess hydroxylamine to counteract strong oxidizing agents. For metal interference, add an excess of 1,10-phenanthroline.[1][5] Boiling with acid can remove cyanide and nitrite.[1]
Fading or Unstable Color Presence of strong oxidizing agents: These can re-oxidize the ferrous iron back to the ferric state.Add an excess of the reducing agent (hydroxylamine hydrochloride).[5]
Precipitate Formation Presence of interfering metal ions: Bismuth, cadmium, mercury, and silver can precipitate the 1,10-phenanthroline reagent.[1][5]Adding an excess of the 1,10-phenanthroline solution may help to minimize precipitation.[5]
Sample matrix effects: High concentrations of salts or other components in the sample matrix may cause precipitation.Prepare calibration standards in a matrix that closely matches the sample to account for these effects.[5]

Experimental Protocols

Standard 1,10-Phenanthroline Iron Assay

This protocol is for the determination of total iron in an aqueous sample.

Reagents:

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][3]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[3]

  • Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate in deionized water and make up to 1 L. Adjust the pH to approximately 5.0.[2]

  • Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1 L volumetric flask with deionized water containing 1-2 mL of concentrated sulfuric acid.[2]

  • Working Iron Standard Solutions: Prepare a series of standards by diluting the stock solution. For example, to make a 10 mg/L standard, dilute 10 mL of the 100 mg/L stock solution to 100 mL with deionized water.[2]

Procedure:

  • Pipette a known volume of the sample (e.g., 10 mL) into a 50 mL volumetric flask. The volume will depend on the expected iron concentration.

  • Prepare a blank using the same volume of deionized water.

  • To each flask, add 1.0 mL of the hydroxylamine hydrochloride solution and mix well.[3]

  • Add 10.0 mL of the 1,10-phenanthroline solution to each flask and mix.[3]

  • Add 8.0 mL of the sodium acetate buffer solution to each flask and mix thoroughly.[3]

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the solutions to stand for 10-15 minutes for complete color development.[2][3]

  • Measure the absorbance of each standard and the sample at 510 nm using the blank to zero the spectrophotometer.[2]

  • Plot a calibration curve of absorbance versus iron concentration for the standard solutions.

  • Determine the iron concentration in the sample from the calibration curve.

Quantitative Data Summary

MethodDetection LimitMolar Absorptivity (ε)Wavelength (λmax)Reference
Standard Spectrophotometry~0.09 mg L⁻¹11,100 M⁻¹cm⁻¹508-510 nm[3][9]
Capillary Electrophoresis< 5 x 10⁻⁹ M~88,800 M⁻¹cm⁻¹ (estimated)270 nm[8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reagents Reagent Addition cluster_analysis Analysis Sample Sample Add_Reducer 1. Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) Sample->Add_Reducer Standards Iron Standards Standards->Add_Reducer Blank Blank (DI Water) Blank->Add_Reducer Add_Phen 2. Add 1,10-Phenanthroline (Form Complex) Add_Reducer->Add_Phen Add_Buffer 3. Add Sodium Acetate (Adjust pH) Add_Phen->Add_Buffer Incubate Incubate (10-15 min) Add_Buffer->Incubate Measure_Abs Measure Absorbance (@ 510 nm) Incubate->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Determine_Conc Determine [Fe] Plot_Curve->Determine_Conc

Caption: Experimental workflow for the 1,10-phenanthroline iron assay.

troubleshooting_logic cluster_color Color Development Issues cluster_stability Color Stability Issues cluster_precipitate Precipitation Issues Start Assay Issue? No_Color Low or No Color Start->No_Color No/Low Color Unstable_Color Fading/Unstable Color Start->Unstable_Color Unstable Color Precipitate Precipitate Forms Start->Precipitate Precipitate Check_pH Check/Adjust pH (3-9) No_Color->Check_pH Check_Reducer Ensure Sufficient Reducing Agent Check_pH->Check_Reducer Check_Order Verify Reagent Addition Order Check_Reducer->Check_Order Add_Excess_Reducer Add Excess Reducing Agent Unstable_Color->Add_Excess_Reducer Add_Excess_Phen Add Excess 1,10-Phenanthroline Precipitate->Add_Excess_Phen Matrix_Match Matrix-Match Standards Add_Excess_Phen->Matrix_Match

Caption: Troubleshooting logic for the 1,10-phenanthroline iron assay.

References

Technical Support Center: 1,10-Phenanthroline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline (B135089) hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable 1,10-Phenanthroline hydrochloride solution?

A1: To prepare a stable solution, dissolve this compound in deionized water. Gentle warming can aid dissolution. However, if the solution darkens during preparation, it should be discarded as this indicates potential degradation or contamination.[1] For applications in iron determination assays, the solution is often prepared alongside a reducing agent like hydroxylamine (B1172632) hydrochloride and a pH buffer such as sodium acetate.[2][3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: Aqueous solutions of 1,10-Phenanthroline are recommended for use within a few days.[4] For longer-term storage, stock solutions prepared in ethanol (B145695) or methanol (B129727) are stable for months when stored at -20°C.[4] All solutions should be stored in tightly sealed containers, protected from light to prevent photodegradation.[5]

Q3: What is the expected shelf life of a prepared aqueous this compound solution?

A3: Diluted aqueous solutions are generally stable for only a few days.[4] For critical applications, it is advisable to prepare fresh solutions daily to ensure optimal performance and avoid variability in results.

Q4: My this compound solution has changed color. What could be the cause?

A4: A color change, typically a darkening or yellowing of the solution, can be attributed to several factors:

  • Contamination: Trace amounts of metal ions, particularly iron from laboratory equipment like spatulas or atmospheric dust, can form colored complexes with 1,10-Phenanthroline.[6]

  • Degradation: Exposure to light can induce photodegradation.[5] Additionally, the presence of strong oxidizing agents can lead to chemical degradation.[7]

  • pH Changes: Extreme pH values can affect the stability of the compound.

Q5: I am observing precipitation in my this compound solution. What could be the reason?

A5: Precipitate formation can occur due to a few reasons:

  • Low Solubility: In highly concentrated aqueous solutions, the compound may precipitate, especially if the temperature decreases.

  • Presence of Interfering Metals: Certain metal ions, such as cadmium, silver, mercury, or bismuth, can form insoluble complexes with 1,10-Phenanthroline, causing them to precipitate out of solution.[8] Molybdate has also been reported to cause precipitation.[8]

  • Incorrect pH: The solubility of 1,10-Phenanthroline is influenced by pH. In acidic solutions, the nitrogen atoms become protonated, which generally increases aqueous solubility.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Solution appears discolored (e.g., yellow, brown) upon preparation or during storage. Contamination with metal ions (e.g., iron).[6]Prepare fresh solution using high-purity water and acid-washed glassware. Avoid contact with metal spatulas.
Photodegradation due to light exposure.[5]Store solutions in amber bottles or protect from light with aluminum foil. Prepare solutions fresh if discoloration is observed.
Presence of oxidizing agents.Ensure the solution is not mixed with or stored near strong oxidizing agents.[7]
Precipitate forms in the solution. The concentration of the solution is too high for the storage temperature.Gently warm the solution to redissolve the precipitate. If it persists, prepare a more dilute solution.
Presence of interfering metal ions (e.g., Ag+, Hg+, Bi+).[8]If the sample matrix is suspected to contain interfering metals, consider sample pre-treatment methods such as masking or extraction.
Inconsistent assay results (e.g., in iron determination). Degradation of the 1,10-Phenanthroline solution.Prepare a fresh solution of this compound. Aqueous solutions have a limited shelf-life of a few days.[4]
Incorrect pH of the final reaction mixture. The optimal pH for the iron-phenanthroline complex is between 2 and 9.[3][8]Use a buffer, such as sodium acetate, to maintain the pH within the optimal range for your specific application.
Incomplete reduction of Fe(III) to Fe(II) in iron assays.Ensure a sufficient concentration of a suitable reducing agent (e.g., hydroxylamine hydrochloride) is used.[8]

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) this compound Aqueous Solution

Materials:

  • This compound monohydrate

  • Deionized water (High-purity, Type I)

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Weigh 0.1 g of this compound monohydrate.

  • Transfer the weighed solid into a 100 mL volumetric flask.

  • Add approximately 80 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution. Gentle warming (do not boil) can be applied to facilitate dissolution.[1]

  • Visually inspect the solution. If any darkening or discoloration occurs, discard the solution and start over.[1]

  • Once the solid is completely dissolved, allow the solution to cool to room temperature.

  • Add deionized water to the flask to bring the final volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a clean, well-labeled amber bottle for storage and protect it from light.

Protocol 2: Stability Testing of this compound Solution by UV-Vis Spectrophotometry

Objective: To assess the stability of a prepared this compound solution over time under specific storage conditions.

Materials:

  • Freshly prepared this compound solution (e.g., 0.1% w/v)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Storage containers (e.g., clear and amber vials)

  • Temperature-controlled environments (e.g., refrigerator at 4°C, benchtop at room temperature)

Procedure:

  • Prepare a fresh batch of this compound solution as described in Protocol 1.

  • Immediately after preparation (Time = 0), record the UV-Vis spectrum of the solution from 200 nm to 400 nm. The characteristic absorbance maximum (λmax) for 1,10-phenanthroline is around 265 nm.[4] Record the absorbance at λmax.

  • Aliquot the solution into different storage containers under various conditions to be tested (e.g., amber vial at 4°C, clear vial on the benchtop exposed to ambient light).

  • At predetermined time intervals (e.g., 1, 2, 4, 24, 48, 72 hours), take a sample from each storage condition.

  • Allow the refrigerated samples to equilibrate to room temperature.

  • Record the UV-Vis spectrum for each sample and note the absorbance at the initial λmax.

  • Also, visually inspect the samples for any color change or precipitation at each time point.

  • A significant change in absorbance (e.g., >5% decrease) or a noticeable change in the spectral shape may indicate degradation.

Data Presentation:

Time (hours)Storage ConditionAbsorbance at λmax (265 nm)% of Initial AbsorbanceVisual Observation
0-A_initial100%Clear, colorless
24Amber vial, 4°CA_t1(A_t1 / A_initial) * 100Clear, colorless
24Clear vial, RTA_t2(A_t2 / A_initial) * 100Slight yellowing
48Amber vial, 4°CA_t3(A_t3 / A_initial) * 100Clear, colorless
48Clear vial, RTA_t4(A_t4 / A_initial) * 100Noticeable yellowing

Visualizations

G cluster_0 Troubleshooting Workflow for Unstable Solution start Issue Detected: Inconsistent Results, Discoloration, or Precipitate check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage check_contamination Investigate Potential Contamination start->check_contamination fresh_solution Prepare Fresh Solution check_prep->fresh_solution check_storage->fresh_solution check_contamination->fresh_solution resolve Issue Resolved fresh_solution->resolve

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Potential Degradation Pathways phen 1,10-Phenanthroline (Stable) oxidized Oxidized Products (e.g., N-oxides, diones) phen->oxidized Strong Oxidizing Agents photodegraded Photodegradation Products phen->photodegraded Light Exposure (UV) complex Metal Complex (e.g., with Fe2+) phen->complex Metal Ions

Caption: Simplified degradation pathways for 1,10-phenanthroline.

References

How to prevent precipitation of 1,10-Phenanthroline hydrochloride complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 1,10-phenanthroline (B135089) hydrochloride complexes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1,10-phenanthroline hydrochloride and why is the solubility of its complexes important?

A1: this compound is the salt of 1,10-phenanthroline, a heterocyclic organic compound widely used as a chelating agent for metal ions. The formation of stable, soluble metal complexes is crucial for a wide range of applications, including spectrophotometric analysis, catalysis, and as therapeutic agents.[1] Precipitation of these complexes can lead to inaccurate experimental results, loss of sample, and failure of the intended application.

Q2: What are the primary factors that influence the solubility of 1,10-phenanthroline complexes?

A2: The solubility of 1,10-phenanthroline complexes is primarily influenced by a combination of factors including pH, solvent, concentration of the complex and other ions, temperature, and the nature of the metal ion and its counter-ion.[2][3][4] Light exposure can also be a factor for photosensitive complexes.[5]

Q3: In which solvents is 1,10-phenanthroline and its hydrochloride salt soluble?

A3: this compound is soluble in water.[6][7] The free base, 1,10-phenanthroline, is moderately soluble in polar solvents like water and alcohols, but has limited solubility in non-polar solvents.[8] Its solubility can be enhanced in solutions containing metal salts with which it forms soluble complexes.[8] For some applications, solutions in DMSO may also be used.[6][7]

Q4: What is the optimal pH range for maintaining the solubility of 1,10-phenanthroline complexes?

A4: The optimal pH range can vary depending on the specific metal complex. For the well-characterized iron(II)-phenanthroline complex, the color intensity and stability are independent of pH in the range of 2 to 9.[9][10][11] It is crucial to maintain the pH within a range that prevents the precipitation of metal hydroxides at higher pH values.[3]

Q5: How does temperature affect the solubility of 1,10-phenanthroline and its complexes?

A5: For the ligand itself, warming can be used to aid dissolution in water.[9][11] Like many compounds, the solubility of 1,10-phenanthroline generally increases with temperature.[8] However, for certain applications involving photosensitive complexes, slight cooling during experiments might be beneficial to prevent precipitation of photodegradation products.[5]

Troubleshooting Guide

Issue 1: An unexpected precipitate has formed in my 1,10-phenanthroline complex solution.

  • Question: I prepared a solution of a 1,10-phenanthroline metal complex, and a precipitate formed either immediately or over time. What are the possible causes and how can I resolve this?

  • Answer: Unforeseen precipitation can be attributed to several factors. The following troubleshooting workflow can help identify and address the root cause.

    • Step 1: Verify the pH of your solution.

      • Possible Cause: The pH of your solution may be outside the optimal range for your specific complex, leading to the precipitation of metal hydroxides or the protonation of the ligand, which can affect its chelating ability.[3]

      • Solution: Measure the pH of your solution. If necessary, adjust it to the optimal range using a suitable buffer system. For many applications, a sodium acetate (B1210297) buffer is used to maintain a pH between 6 and 9.[9]

    • Step 2: Check for the presence of interfering ions.

      • Possible Cause: Other metal ions in your sample, such as bismuth, cadmium, mercury, or silver, can form insoluble precipitates with 1,10-phenanthroline.[4]

      • Solution: If you suspect the presence of interfering ions, consider adding a masking agent. For example, citrate (B86180) can be used to overcome interference from phosphates.[4] In some cases, pre-treatment of the sample to remove the interfering ions may be necessary.[4]

    • Step 3: Review the concentration of your reagents.

      • Possible Cause: The concentration of your metal salt or the this compound may be too high, exceeding the solubility limit of the resulting complex in your chosen solvent system.

      • Solution: Try preparing a more dilute solution. If a high concentration is required, you may need to explore different solvent systems or the addition of co-solvents to enhance solubility.

    • Step 4: Evaluate your solvent system.

      • Possible Cause: The chosen solvent may not be optimal for your specific complex. While aqueous solutions are common, some complexes may have better solubility in other polar solvents or solvent mixtures.

      • Solution: Refer to the solubility data for 1,10-phenanthroline and consider if a different solvent is more appropriate. For instance, if you are working with a less polar complex, a solvent other than water might be necessary.

    • Step 5: Consider the effect of the counter-ion.

      • Possible Cause: The counter-ion of the metal salt or the complex itself can significantly impact solubility. For example, perchlorate (B79767) salts of some complexes are known to have limited solubility in certain aqueous environments.[2]

      • Solution: If possible, try using a different salt of the metal with a more soluble counter-ion (e.g., nitrate (B79036) or sulfate (B86663) instead of perchlorate).

Issue 2: The color of my complex solution is fading, and a precipitate is forming upon exposure to light.

  • Question: My 1,10-phenanthroline complex solution is unstable when exposed to light, leading to color changes and precipitation. Why is this happening?

  • Answer: This is indicative of photodegradation.[5]

    • Possible Cause: The light energy may be causing the 1,10-phenanthroline ligand to dissociate from the metal center or inducing a photoreaction with the solvent or dissolved oxygen.[5] The resulting degradation products may be less soluble, leading to precipitation.[5]

    • Solution:

      • Protect from Light: Conduct your experiments in the dark or use amber-colored glassware to minimize light exposure.

      • Degas Solvents: If the complex is oxygen-sensitive, use degassed solvents and maintain an inert atmosphere (e.g., with nitrogen or argon) during your experiment.[5]

      • Ligand Modification: For long-term stability in applications requiring light exposure, consider using modified 1,10-phenanthroline ligands with bulky groups to sterically hinder dissociation.[5]

Data Presentation

Table 1: Qualitative Solubility of 1,10-Phenanthroline Monohydrate in Various Solvents at Room Temperature.

SolventSolubility
High Solubility Methanol, Ethanol, 2-Propanol, 2-Butanol, Acetone, Acetonitrile, Dimethyl formamide, Dimethyl sulfoxide, Nitromethane
Moderate Solubility Decanol, Chloroform, Dichloromethane, 1,2-Dichloroethane, 1,4-Dioxane, Ethyl acetate, Ethyl methyl ketone, Methyl isobutyl ketone, Tetrahydrofuran
Low to Insoluble Water, Diethyl ether, Diisopropyl ether, Carbon tetrachloride, Toluene, Heptane

Data adapted from a study on 1,10-phenanthroline monohydrate.[12] Note that the hydrochloride salt has better aqueous solubility.

Table 2: Key Parameters for Maintaining Solubility of the Iron(II)-Phenanthroline Complex.

ParameterRecommended Range/ValueRationale
pH 2 - 9Ensures stability of the complex and prevents precipitation of iron hydroxides.[9][10][11]
1,10-Phenanthroline Concentration ~0.1% (w/v) in waterProvides a sufficient excess of ligand for complete complexation without exceeding solubility limits.[9]
Reducing Agent Hydroxylamine (B1172632) hydrochlorideEnsures iron is in the Fe(II) state, which forms the stable colored complex with 1,10-phenanthroline.[9][13]
Buffer Sodium AcetateMaintains the pH within the optimal range for complex stability.[9]

Experimental Protocols

Protocol for the Preparation of a Stable Iron(II)-1,10-Phenanthroline Complex Solution

This protocol is a generalized procedure based on the common application of determining iron concentration and is designed to yield a stable, colored complex solution, avoiding precipitation.

1. Reagent Preparation:

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary to fully dissolve the solid.[9]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[9]

  • Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[9][10]

  • Standard Iron Solution: Prepare a stock solution of a known iron concentration using ferrous ammonium (B1175870) sulfate.

2. Complex Formation Procedure:

  • To a 100 mL volumetric flask, add your sample containing iron.

  • Add 1 mL of the hydroxylamine hydrochloride solution and swirl to mix. This reduces any Fe(III) to Fe(II).[9]

  • Add 10 mL of the 1,10-phenanthroline solution and swirl to mix.[9]

  • Add 8 mL of the sodium acetate solution to buffer the solution to the appropriate pH.[9]

  • Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solution to stand for at least 10 minutes for the color to fully develop.[9] The resulting orange-red solution should be clear and free of any precipitate.

Visual Guides

Precipitation_Troubleshooting_Workflow start Precipitate Observed check_ph Check pH start->check_ph ph_ok Is pH in optimal range? check_ph->ph_ok adjust_ph Adjust pH with Buffer ph_ok->adjust_ph No check_ions Check for Interfering Ions ph_ok->check_ions Yes adjust_ph->check_ions ions_present Are interfering ions present? check_ions->ions_present add_masking_agent Add Masking Agent / Pre-treat Sample ions_present->add_masking_agent Yes check_concentration Review Reagent Concentrations ions_present->check_concentration No add_masking_agent->check_concentration conc_high Are concentrations too high? check_concentration->conc_high dilute_solution Dilute Solution conc_high->dilute_solution Yes evaluate_solvent Evaluate Solvent System conc_high->evaluate_solvent No dilute_solution->evaluate_solvent end_ok Solution Stable evaluate_solvent->end_ok

Caption: Troubleshooting workflow for addressing precipitation of 1,10-phenanthroline complexes.

Factors_Leading_to_Precipitation center Precipitation of 1,10-Phenanthroline Complex ph Incorrect pH ph->center concentration High Concentration concentration->center ions Interfering Ions ions->center solvent Poor Solvent Choice solvent->center light Light Exposure (Photodegradation) light->center counter_ion Insoluble Counter-ion counter_ion->center

Caption: Key factors contributing to the precipitation of 1,10-phenanthroline complexes.

Stable_Complex_Formation_Workflow start Start with Sample Containing Metal Ion add_reducing_agent 1. Add Reducing Agent (e.g., Hydroxylamine HCl) start->add_reducing_agent add_phenanthroline 2. Add 1,10-Phenanthroline Solution add_reducing_agent->add_phenanthroline add_buffer 3. Add Buffer (e.g., Sodium Acetate) add_phenanthroline->add_buffer dilute 4. Dilute to Final Volume add_buffer->dilute stand 5. Allow Time for Complex Formation dilute->stand end Stable, Soluble Complex Solution stand->end

Caption: Experimental workflow for the preparation of a stable metal-phenanthroline complex solution.

References

Technical Support Center: 1,10-Phenanthroline Hydrochloride Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Phenanthroline (B135089) hydrochloride protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental procedures involving this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What is 1,10-Phenanthroline hydrochloride and what are its primary applications?

A1: this compound is the hydrochloride salt of 1,10-phenanthroline, a heterocyclic organic compound. It is widely used as a chelating agent, particularly for the colorimetric determination of iron(II).[1] It also functions as an inhibitor of metalloproteases and has applications in catalysis and as a ligand in the synthesis of novel anti-cancer agents.[2][3]

Q2: How should I prepare and store this compound solutions?

A2: To prepare a solution, dissolve this compound monohydrate in deionized water; warming may be necessary to aid dissolution.[4] For long-term storage, it is recommended to store the solid compound in a cool, dry, well-ventilated place, protected from moisture.[5] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[6]

Q3: What are the optimal pH conditions for the formation of the iron(II)-phenanthroline complex?

A3: The formation of the stable, orange-red iron(II)-phenanthroline complex is pH-dependent. The optimal pH range for rapid color development is between 3.2 and 3.3, although the color intensity is independent of pH in the broader range of 3 to 9.[7]

Q4: Can 1,10-Phenanthroline be used to measure both ferrous (Fe²⁺) and ferric (Fe³⁺) iron?

A4: 1,10-Phenanthroline specifically forms a colored complex with ferrous iron (Fe²⁺). To determine the total iron concentration, any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride.[4][8]

Troubleshooting Guides

Spectrophotometric Determination of Iron

Issue: Low or no color development in my iron assay.

  • Potential Cause: Incorrect pH of the final solution.

    • Solution: Ensure the final pH of your solution is between 3 and 9. A pH of around 3.2 to 3.3 is optimal for rapid color formation.[7] Use a buffer solution, such as sodium acetate (B1210297), to maintain the correct pH.[4]

  • Potential Cause: Incomplete reduction of Fe³⁺ to Fe²⁺.

    • Solution: Ensure a sufficient amount of a suitable reducing agent, such as hydroxylamine hydrochloride, is added to the sample before the addition of 1,10-phenanthroline.[4][8]

  • Potential Cause: Incorrect order of reagent addition.

    • Solution: The recommended order of addition is: sample, acid, hydroxylamine hydrochloride, 1,10-phenanthroline, and then the buffer.[9]

  • Potential Cause: Insufficient concentration of 1,10-phenanthroline.

    • Solution: Ensure that 1,10-phenanthroline is in excess to react with all the iron present in the sample.[7]

Issue: High background or turbidity in the cuvette.

  • Potential Cause: Precipitation of interfering metal ions.

    • Solution: Certain metal ions such as bismuth, cadmium, mercury, molybdate, and silver can precipitate the phenanthroline reagent.[7][8] If these ions are present in your sample, consider using a larger excess of 1,10-phenanthroline or employing an extraction method.[7]

  • Potential Cause: Presence of organic matter.

    • Solution: If your sample contains significant amounts of organic matter, it may be necessary to evaporate the sample, gently ash the residue, and then redissolve it in acid before proceeding with the assay.[7]

Metalloprotease Inhibition Assays

Issue: Inconsistent or no inhibition of metalloprotease activity.

  • Potential Cause: Degradation of 1,10-Phenanthroline.

    • Solution: Prepare fresh solutions of this compound for each experiment to ensure its potency as a chelator.

  • Potential Cause: Presence of excess divalent cations in the assay buffer.

    • Solution: 1,10-Phenanthroline inhibits metalloproteases by chelating the essential metal ions (often Zn²⁺) in their active site.[3][10] High concentrations of other divalent cations in your buffer could compete for chelation, reducing the effective concentration of the inhibitor. Review your buffer composition and consider reducing the concentration of competing ions if possible.

Quantitative Data Summary

The following tables summarize key quantitative data for protocols involving 1,10-Phenanthroline.

Table 1: Reagent Concentrations for Spectrophotometric Iron Determination

ReagentConcentrationReference
1,10-Phenanthroline Monohydrate0.1 g in 100 mL water[4]
Hydroxylamine Hydrochloride10 g in 100 mL water[4]
Sodium Acetate10 g in 100 mL water[4]
Standard Iron (II) Solution~0.07 g of Fe(NH₄)₂(SO₄)₂·6H₂O in 1 L water with 2.5 mL conc. H₂SO₄[4]

Table 2: Spectrophotometric Properties of the Fe(II)-Phenanthroline Complex

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)508 - 510 nm[9][11]
Molar Absorptivity (ε)11,100 M⁻¹cm⁻¹[4][11]
Optimal pH for Color Development3.2 - 3.3[7]
Stable pH Range for Color3 - 9[7]

Experimental Protocols

Detailed Protocol for Spectrophotometric Determination of Total Iron
  • Preparation of Reagents:

    • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Warm gently if necessary.[4]

    • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[4]

    • Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[4]

    • Standard Iron Solution (e.g., 10 mg/L): Prepare a stock solution by dissolving a known mass of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of concentrated sulfuric acid. Perform serial dilutions to obtain the desired standard concentrations.[4]

  • Sample Preparation:

    • Pipette a known volume of your sample into a 100 mL volumetric flask.

    • Add 1 mL of the hydroxylamine hydrochloride solution and mix.[4]

    • Allow the solution to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.

  • Color Development:

    • Add 10 mL of the 1,10-phenanthroline solution and mix.[4]

    • Add 8 mL of the sodium acetate buffer solution to adjust the pH and mix thoroughly.[4]

    • Dilute the solution to the 100 mL mark with deionized water and mix well.

    • Allow the solution to stand for at least 10 minutes for full color development.[4]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (approximately 510 nm).[9]

    • Use a blank solution containing all reagents except the iron standard or sample to zero the instrument.

    • Measure the absorbance of your standard solutions and your sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of your iron standards.

    • Determine the concentration of iron in your sample by interpolating its absorbance on the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Reagent & Sample Preparation cluster_reaction 2. Reaction Steps cluster_analysis 3. Analysis reagent_prep Prepare 1,10-Phenanthroline, Hydroxylamine HCl, and Buffer Solutions reduction Add Hydroxylamine HCl to Sample (Reduction of Fe³⁺) reagent_prep->reduction sample_prep Prepare Sample and Standard Iron Solutions sample_prep->reduction complexation Add 1,10-Phenanthroline (Complex Formation) reduction->complexation Incubate 10 min ph_adjust Add Sodium Acetate Buffer (pH Adjustment) complexation->ph_adjust dilution Dilute to Final Volume ph_adjust->dilution measurement Measure Absorbance at ~510 nm dilution->measurement Incubate 10 min calibration Generate Calibration Curve measurement->calibration quantification Determine Iron Concentration calibration->quantification

Caption: Experimental workflow for the spectrophotometric determination of iron using 1,10-Phenanthroline.

signaling_pathway cluster_cell Cancer Cell PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Phenanthroline 1,10-Phenanthroline Derivative (IPM713) Phenanthroline->PI3K Inhibition Phenanthroline->AKT Inhibition Phenanthroline->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 1,10-Phenanthroline derivative.[12]

References

Technical Support Center: 1,10-Phenanthroline Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving 1,10-Phenanthroline (B135089) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,10-Phenanthroline hydrochloride in research?

This compound is a versatile heterocyclic organic compound primarily used for its strong chelating ability with metal ions.[1][2] Its most common applications include:

  • Metal Ion Detection: It is widely used in analytical chemistry for the colorimetric determination of metal ions, particularly iron(II), with which it forms a stable, intensely colored complex called ferroin.[3][4][5]

  • Enzyme Inhibition: As a potent chelating agent, it can inhibit metalloenzymes by sequestering essential metal cofactors, such as zinc, from their active sites.[2][3] This property is valuable in biochemical and pharmacological research.[1]

  • Drug Development: The 1,10-phenanthroline structure serves as a scaffold in designing novel therapeutic agents with anticancer, antibacterial, and antiparasitic activities.[2][5] Its metal complexes can induce cell death through mechanisms like oxidative DNA cleavage.[2]

  • Catalysis: It acts as a ligand in coordination chemistry, forming complexes with metals like copper that can serve as efficient catalysts in organic synthesis, such as in cyanation reactions of aryl halides.[1][6]

Q2: What are the key factors that influence the reaction kinetics of this compound?

Several factors can significantly affect the rate of reactions involving this compound.[7][8][9] These include:

  • pH: The formation of metal-phenanthroline complexes is highly pH-dependent. For the well-studied iron(II)-phenanthroline complex, the optimal pH range is between 2 and 9.[10][11] Outside this range, the reaction rate and complex stability can decrease significantly.

  • Concentration of Reactants: Increasing the concentration of either 1,10-phenanthroline or the metal ion generally increases the reaction rate, as it leads to a higher frequency of molecular collisions.[7][12]

  • Temperature: Like most chemical reactions, increasing the temperature typically accelerates the reaction rate by providing molecules with more kinetic energy.[7][12] For many processes, a 10°C rise in temperature can approximately double the reaction rate.[9]

  • Presence of a Catalyst: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.[7][13]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction kinetics.[14][15] 1,10-Phenanthroline is soluble in water and various organic solvents like ethanol (B145695) and acetone.[5]

Q3: Why is a reducing agent often required in reactions with 1,10-Phenanthroline?

In many applications, particularly the determination of iron, 1,10-phenanthroline forms a stable, colored complex specifically with the ferrous (Fe²⁺) ion.[11][16] If the sample contains ferric (Fe³⁺) iron, it must first be reduced to Fe²⁺ to ensure a complete reaction.[4] Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose.[4][11] The order of reagent addition is critical; the reducing agent should be added before the 1,10-phenanthroline to ensure all the iron is in the correct oxidation state for complexation.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Color Development in Metal Assay Incorrect pH: The reaction is outside the optimal pH range (typically 2-9 for iron).[10][11]Adjust the pH of the final solution using a buffer, such as sodium acetate (B1210297), to maintain it within the optimal range (e.g., pH 3.5-5).[10]
Incomplete Reduction of Metal Ion: For instance, Fe³⁺ has not been fully converted to Fe²⁺.Ensure an adequate concentration and reaction time for the reducing agent (e.g., hydroxylamine hydrochloride).[10]
Incorrect Order of Reagent Addition: The chelating agent was added before the reducing agent.Follow the correct sequence: sample, acid (if needed), reducing agent, 1,10-phenanthroline, and then buffer.[10]
Insufficient Reagent Concentration: The concentration of 1,10-phenanthroline or the reducing agent is too low.Use an excess of both the reducing agent and 1,10-phenanthroline to ensure the reaction goes to completion.[10]
Slow Reaction Rate Low Temperature: The reaction is being carried out at a temperature that is too low.Increase the reaction temperature. A 10°C increase can roughly double the rate for many reactions.[7][12]
Low Reactant Concentration: The concentrations of 1,10-phenanthroline or the substrate are limiting.Increase the concentration of the limiting reactant(s) to enhance the collision frequency.[12]
Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent.Select a solvent in which all reactants are readily soluble. Gentle warming may be necessary to dissolve 1,10-phenanthroline monohydrate.[11][14]
Precipitate Formation Incorrect pH: The pH may cause the precipitation of metal hydroxides or other salts.Maintain the pH within the recommended range. A pH of around 3.5 is often used to prevent the precipitation of iron salts like phosphates.[10]
Poor Solubility of the Complex: The resulting metal-phenanthroline complex may be insoluble in the reaction medium.Consider using a different solvent or a co-solvent system to improve the solubility of the product.[14]
Inconsistent or Non-Reproducible Results Instrumental Errors: Fluctuations in the spectrophotometer or colorimeter.Calibrate the instrument before use and ensure cuvettes are clean, matched, and free of scratches.[10]
Interfering Substances: Presence of strong oxidizing agents or other chelating agents (e.g., EDTA) in the sample.[10]Use an excess of a strong reducing agent to counteract oxidizing agents. For strong chelators, sample digestion may be necessary.[10]
Reaction Not at Equilibrium: Measurements are taken before the reaction is complete.Allow sufficient time for the reaction to go to completion before taking measurements. For iron analysis, a 10-minute wait is often recommended.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for reactions involving 1,10-phenanthroline, primarily focusing on its well-documented reaction with iron.

Table 1: Optimal Conditions for Iron(II)-Phenanthroline Complex Formation

ParameterOptimal Value/RangeNotesSource(s)
pH 2 - 9Color intensity is stable within this range. A pH of ~3.5 is often recommended.[10][11]
Wavelength (λmax) 508 - 510 nmWavelength of maximum absorbance for the [Fe(phen)₃]²⁺ complex.[11][17]
Molar Absorptivity (ε) 11,100 M⁻¹cm⁻¹At 508 nm, indicating high sensitivity.[11]
Reaction Time ~10 minutesTime required for complete color development after reagent addition.[4][11]

Table 2: Example Reagent Concentrations for Spectrophotometric Iron Analysis

ReagentConcentrationPurposeSource(s)
1,10-Phenanthroline Monohydrate 0.1% - 0.25% (w/v)Chelating agent for Fe²⁺.[11][16]
Hydroxylamine Hydrochloride 10% (w/v)Reducing agent to convert Fe³⁺ to Fe²⁺.[11][18]
Sodium Acetate 10% - 25% (w/v) or 1.0 MBuffer to maintain optimal pH.[10][11][16]

Experimental Protocols

Protocol: Spectrophotometric Determination of Iron using 1,10-Phenanthroline

This protocol details the steps to quantify the concentration of iron in a sample by measuring the absorbance of the iron(II)-phenanthroline complex.

1. Preparation of Reagents:

  • Standard Iron Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (e.g., 0.7022 g) in deionized water, add a small amount of concentrated sulfuric acid (e.g., 2.5 mL) to prevent oxidation, and dilute to 1 L in a volumetric flask.[11][16][18]

  • 1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.[16]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[11][18]

  • Sodium Acetate Buffer Solution (1.0 M): Dissolve an appropriate amount of sodium acetate in deionized water to create a 1.0 M solution.[16]

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions with known iron concentrations (e.g., 1, 2, 3, 4, 5 mg/L) by diluting the stock iron solution in 100 mL volumetric flasks.[4]

  • Prepare a "blank" solution containing only deionized water.[11]

3. Color Development:

  • To each volumetric flask (standards, blank, and unknown sample), add the reagents in the following order, mixing after each addition:

    • 1 mL of hydroxylamine hydrochloride solution.[11]

    • 10 mL of 1,10-phenanthroline solution.[11]

    • 8-10 mL of sodium acetate buffer solution.[11][16]

  • Dilute each flask to the 100 mL mark with deionized water.

  • Stopper the flasks, mix well, and allow them to stand for at least 10 minutes for the color to fully develop.[4][11]

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm.[17]

  • Use the "blank" solution to zero the spectrophotometer.

  • Measure the absorbance of each standard solution and the unknown sample.

5. Data Analysis:

  • Plot a calibration curve of absorbance versus the concentration of the iron standards.

  • Use the absorbance of the unknown sample and the calibration curve to determine its iron concentration.[4]

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to enhancing the reaction kinetics of this compound.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Complex Formation cluster_analysis Analysis Sample Sample Solution (Containing Metal Ion) Mix Add Reagents in Sequence Sample->Mix 1. Reducer Reducing Agent (e.g., Hydroxylamine HCl) Reducer->Mix 2. Chelator 1,10-Phenanthroline Solution Chelator->Mix 3. Buffer Buffer Solution (e.g., Sodium Acetate) Buffer->Mix 4. Wait Incubate (e.g., 10 min at RT) Mix->Wait Complex Colored Metal-Phen Complex Forms Wait->Complex Measure Measure Absorbance (at λmax) Complex->Measure Plot Create Calibration Curve Measure->Plot Calculate Determine Unknown Concentration Plot->Calculate Factors_Affecting_Kinetics ReactionRate Reaction Rate pH pH pH->ReactionRate pH_Effect Optimal Range (e.g., 2-9) Maximizes Rate pH->pH_Effect Temp Temperature Temp->ReactionRate Temp_Effect Higher Temp Increases Rate Temp->Temp_Effect Conc Concentration Conc->ReactionRate Conc_Effect Higher Concentration Increases Rate Conc->Conc_Effect Catalyst Catalyst Catalyst->ReactionRate Catalyst_Effect Lowers Activation Energy Increases Rate Catalyst->Catalyst_Effect Solvent Solvent Solvent->ReactionRate Solvent_Effect Affects Solubility & Stability Solvent->Solvent_Effect

References

Minimizing background absorbance in spectrophotometry with 1,10-Phenanthroline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrophotometric assays using 1,10-Phenanthroline (B135089) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background absorbance for accurate results.

Troubleshooting Guide: Minimizing Background Absorbance

High background absorbance can significantly impact the accuracy and sensitivity of your assay. Below is a guide to help you identify and resolve common issues.

IssuePotential Cause(s)Recommended Solution(s)
High Absorbance in Blank Reagent Contamination• Prepare fresh reagents using high-purity water and clean glassware.[1] • Visually inspect reagents for precipitation or discoloration.[1] • Store reagents, especially 1,10-phenanthroline, protected from light.[2]
Improper Blank Preparation• Ensure the blank contains all assay components except the analyte (e.g., iron).[3][4] • The blank must include the buffer, reducing agent (if used), and 1,10-phenanthroline solution.[2][3][4]
Sample Matrix Interference• If the sample itself is colored or turbid, prepare a sample blank containing the sample and all reagents except 1,10-phenanthroline.[1] • Dilute the sample to reduce the concentration of interfering substances.[5]
Inconsistent or Non-Reproducible Readings Incomplete Color Development• Allow sufficient incubation time (typically 10-15 minutes) after adding all reagents for the color to fully develop.[6][7]
pH Fluctuation• The iron-phenanthroline complex is stable in a pH range of 2 to 9.[7][8] Use a buffer, such as sodium acetate (B1210297), to maintain a stable pH.[2][7]
Pipetting Errors• Ensure accurate and consistent pipetting of all reagents and samples.[1] Use calibrated pipettes.[9]
Cuvette Contamination/Mismatch• Thoroughly clean cuvettes before use. Avoid fingerprints on the optical surfaces.[7] • Use the same cuvette for the blank and samples, or use a matched set.[7]
Low or No Signal Absence of Reducing Agent• 1,10-Phenanthroline reacts with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), a reducing agent like hydroxylamine (B1172632) hydrochloride is necessary to convert it to Fe²⁺.[6][10]
Incorrect Reagent Order• The reducing agent should be added before the 1,10-phenanthroline to ensure all iron is in the ferrous state before complexation.[7]
Sub-optimal Reagent Concentrations• Titrate reagent concentrations to find the optimal balance for a strong signal with minimal background.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the 1,10-phenanthroline assay?

A1: The color intensity of the iron-phenanthroline complex is stable across a broad pH range of 2 to 9.[7][8] For rapid and complete color development, a pH between 3 and 9 is often recommended.[8] A sodium acetate buffer is commonly used to maintain the appropriate pH.[2][8]

Q2: How should I prepare my blank solution?

A2: A proper blank is crucial for accurate measurements. The blank solution should contain all the reagents that your samples do, but with the analyte of interest (e.g., iron) replaced by deionized or distilled water.[3][4] This includes the buffer, the reducing agent (like hydroxylamine hydrochloride), and the 1,10-phenanthroline solution, all diluted to the same final volume as the samples.[2][3]

Q3: My sample contains ferric iron (Fe³⁺). How does this affect the assay?

A3: 1,10-Phenanthroline specifically forms a colored complex with ferrous iron (Fe²⁺).[10] Therefore, if your sample contains Fe³⁺, you must first reduce it to Fe²⁺ to measure the total iron concentration.[6] A reducing agent, such as hydroxylamine hydrochloride, is added for this purpose before the addition of 1,10-phenanthroline.[6][8]

Q4: What are common interfering ions in this assay?

A4: Several ions can interfere with the 1,10-phenanthroline method. Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺.[10] Other metal ions like zinc, copper, nickel, and cobalt can also form complexes with 1,10-phenanthroline, which may lead to inaccurate results.[10]

Q5: How can I mitigate interference from other metal ions?

A5: Interference from other metal ions can often be overcome by adding an excess of 1,10-phenanthroline to ensure that enough reagent is available to complex with all the iron.[7][10] In cases of severe interference, other analytical techniques or sample preparation steps like masking or extraction may be necessary.

Experimental Protocols

Preparation of a Standard Blank Solution

This protocol describes the preparation of a blank solution for a typical iron determination assay using 1,10-phenanthroline.

Reagents:

  • Deionized or distilled water

  • Hydroxylamine hydrochloride solution (e.g., 10% w/v)[6]

  • Sodium acetate buffer solution (e.g., 1 M)[6]

  • 1,10-Phenanthroline solution (e.g., 0.1% or 0.25% w/v)[6][10]

Procedure:

  • Into a volumetric flask (e.g., 100 mL), add the same volume of deionized water as the sample volume you will use for your standards and unknowns.[4]

  • Add the required volume of the hydroxylamine hydrochloride solution and mix.[2]

  • Add the required volume of the sodium acetate buffer and mix.[2]

  • Add the required volume of the 1,10-phenanthroline solution.[2]

  • Dilute to the final volume with deionized or distilled water and mix thoroughly.[2]

  • Allow the solution to stand for at least 10-15 minutes before using it to zero the spectrophotometer.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the 1,10-phenanthroline assay for iron determination.

ParameterRecommended Value/RangeNotes
Wavelength of Max. Absorbance (λmax) ~510 nmThe orange-red Fe²⁺-phenanthroline complex has a maximum absorbance around this wavelength.[3][11]
Optimal pH Range 2 - 9The color of the complex is stable within this range.[7][8]
Incubation Time 10 - 15 minutesAllows for complete color development after reagent addition.[6]
Reducing Agent Hydroxylamine HydrochlorideUsed to reduce Fe³⁺ to Fe²⁺.[6][8]
Buffer Sodium AcetateMaintains a stable pH for the reaction.[2][8]

Workflow and Logic Diagrams

AssayWorkflow General Workflow for 1,10-Phenanthroline Assay cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Prepare Sample/Standard Add_Reducer 1. Add Reducing Agent (if Fe³⁺ is present) Sample->Add_Reducer Blank Prepare Blank Solution Zero Zero Spectrophotometer with Blank Blank->Zero Reagents Prepare Reagents (Reducing Agent, Buffer, 1,10-Phenanthroline) Reagents->Add_Reducer Add_Phen 2. Add 1,10-Phenanthroline Add_Reducer->Add_Phen Add_Buffer 3. Add Buffer to adjust pH Add_Phen->Add_Buffer Incubate 4. Incubate for Color Development Add_Buffer->Incubate Measure Measure Absorbance of Samples/Standards Incubate->Measure Zero->Measure Curve Plot Calibration Curve Measure->Curve Calculate Calculate Analyte Concentration Curve->Calculate

Caption: Workflow for the 1,10-phenanthroline spectrophotometric assay.

References

Effect of pH on 1,10-Phenanthroline hydrochloride chelation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,10-phenanthroline (B135089) hydrochloride for metal ion chelation, with a specific focus on the influence of pH on chelation efficiency.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving 1,10-phenanthroline hydrochloride chelation.

Q1: Why am I observing low or no color development in my assay?

A1: Low or no color development, particularly when chelating iron, is a frequent issue that can be attributed to several factors related to pH and reaction conditions.

  • Incorrect pH: The optimal pH range for the formation of the iron(II)-phenanthroline complex (ferroin) is between 3 and 9.[1] The intensity of the color is largely independent of pH in this range.[2][3][4]

  • Low pH: If the pH is too low (below 2), the nitrogen atoms on the 1,10-phenanthroline molecule become protonated (phenH+). This protonation competes with the binding of the metal ion, leading to incomplete complex formation.[1]

  • High pH: At a pH above 9, metal ions like iron(II) can precipitate as metal hydroxides, which prevents the chelation reaction from occurring.[5][6]

  • Incorrect Iron Oxidation State: 1,10-Phenanthroline quantitatively chelates ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), you must first reduce it to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride.[1][2] An excess of the reducing agent is necessary to maintain iron in the +2 state, as dissolved oxygen can reoxidize it.[1]

  • Reagent Order of Addition: The order in which you add your reagents can impact the development of the colored complex.[5] It is generally recommended to add the reducing agent first, followed by the 1,10-phenanthroline, and then adjust the pH with a buffer.

Q2: The color of my complex is fading or is unstable.

A2: The iron(II)-phenanthroline complex is known to be very stable over long periods.[2][3] If you are observing instability, consider the following:

  • pH Fluctuation: Ensure your solution is adequately buffered. Without a stable pH, shifts outside the optimal range can lead to the dissociation of the complex. Sodium acetate (B1210297) is a commonly used buffer to maintain a constant pH, for instance at 3.5.[1]

  • Oxidation: If the reducing agent is insufficient or has degraded, the Fe²⁺ in the complex can be oxidized to Fe³⁺ by atmospheric oxygen, leading to a color change or fading.

  • Photodegradation: While generally stable, prolonged exposure to high-intensity light could potentially affect the complex. It is good practice to store solutions in the dark when not in use.

Q3: I am seeing a precipitate in my solution.

A3: Precipitate formation can occur under several conditions:

  • High pH: As mentioned, at a pH above the optimal range, metal hydroxides can form and precipitate out of the solution.[5][6]

  • Reagent Concentration: Exceeding the solubility limits of your reagents, including the this compound or the buffer salts, can lead to precipitation.

  • Interfering Ions: The presence of other metal ions in your sample could potentially form insoluble complexes or salts under the experimental conditions.

Q4: My absorbance readings are inconsistent or not reproducible.

A4: Inconsistent absorbance readings can stem from several sources:

  • Improper pH Control: Failure to use a buffer or inconsistent pH adjustment between samples will lead to variability in complex formation and, therefore, absorbance.

  • Incomplete Reaction: It is crucial to allow sufficient time for the chelation reaction to go to completion. A waiting time of at least 10 minutes after adding all reagents is often recommended before taking measurements.[2][3]

  • Temperature Effects: While the complex is stable, significant temperature fluctuations between measurements could slightly affect the absorbance. Maintaining a constant temperature is advisable for high-precision work.

  • Cuvette Handling: Proper handling of cuvettes is critical for accurate spectrophotometric measurements. Ensure they are clean, free of scratches, and consistently oriented in the spectrophotometer.[3]

Data Presentation

The efficiency of 1,10-phenanthroline chelation is highly dependent on pH. The following table summarizes the expected relative absorbance of the iron(II)-phenanthroline complex at various pH values. The maximum absorbance is observed in the optimal pH range.

pHRelative Absorbance (%)Observations
1.0< 10%Protonation of 1,10-phenanthroline inhibits complex formation.
2.0~80%Chelation begins as pH increases.
3.0> 95%Efficient chelation within the optimal range.
5.0100%Maximum complex formation and color intensity.[5]
7.0> 95%Stable chelation within the optimal range.
9.0> 95%Chelation remains efficient at the upper end of the optimal range.
10.0< 50%Precipitation of iron(II) hydroxide (B78521) begins, reducing complex formation.
11.0< 10%Significant precipitation of iron(II) hydroxide.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of iron using this compound, a common application where pH is a critical parameter.

Objective: To determine the concentration of iron in a sample by measuring the absorbance of the iron(II)-phenanthroline complex.

Materials:

  • This compound solution (0.1% w/v in water)

  • Hydroxylamine hydrochloride solution (10% w/v in water)

  • Sodium acetate buffer solution (1.2 M)

  • Standard iron solution (e.g., prepared from ferrous ammonium (B1175870) sulfate)

  • Sample of unknown iron concentration

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations by diluting the stock standard iron solution.

  • Sample Preparation: Pipette a known volume of the unknown sample into a volumetric flask.

  • Reduction of Iron: To each standard and the unknown sample, add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.[2][3]

  • Complex Formation: Add 10 mL of the 1,10-phenanthroline solution to each flask. Mix thoroughly.[2][3]

  • pH Adjustment: Add 8 mL of the sodium acetate buffer solution to each flask to adjust the pH to the optimal range (e.g., 3.5-5.0).[1][2] Dilute to the mark with deionized water and mix well.

  • Incubation: Allow the solutions to stand for at least 10 minutes to ensure complete color development.[2][3]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the ferroin (B110374) complex, which is approximately 508-510 nm.[1][5]

    • Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the iron standards.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key chemical principles and the experimental workflow.

Chelation_pH_Effect cluster_low_pH Low pH (< 2) cluster_optimal_pH Optimal pH (3-9) cluster_high_pH High pH (> 9) Phen_H Phenanthroline (Protonated) PhenH⁺ No_Complex_low No Complex Formation Phen_H->No_Complex_low H⁺ competes with Fe²⁺ Fe2_low Fe²⁺ Fe2_low->No_Complex_low Phen Phenanthroline (Deprotonated) Ferroin [Fe(Phen)₃]²⁺ (Stable Red Complex) Phen->Ferroin Fe2_opt Fe²⁺ Fe2_opt->Ferroin Phen_high Phenanthroline Fe2_high Fe²⁺ FeOH2 Fe(OH)₂ (Precipitate) Fe2_high->FeOH2 OH⁻ present

Caption: Effect of pH on 1,10-Phenanthroline-Iron Chelation.

Experimental_Workflow start Start prep_standards Prepare Iron Standard Solutions start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample add_reducing_agent Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) prep_standards->add_reducing_agent prep_sample->add_reducing_agent add_phenanthroline Add 1,10-Phenanthroline Solution add_reducing_agent->add_phenanthroline add_buffer Add Sodium Acetate Buffer (Adjust pH) add_phenanthroline->add_buffer incubate Incubate for 10 min (Color Development) add_buffer->incubate measure_absorbance Measure Absorbance at 510 nm incubate->measure_absorbance analyze_data Plot Calibration Curve & Determine Concentration measure_absorbance->analyze_data end End analyze_data->end

Caption: Spectrophotometric Iron Determination Workflow.

References

Avoiding degradation of 1,10-Phenanthroline hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Phenanthroline (B135089) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation and troubleshooting common issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,10-Phenanthroline Hydrochloride and what are its primary applications?

A1: this compound is the hydrochloride salt of 1,10-phenanthroline, a heterocyclic organic compound. It is widely used as a chelating agent for various metal ions, most notably for the colorimetric determination of iron(II).[1][2] It also functions as an inhibitor of metalloproteinases and is utilized in drug research and development.[3][4]

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure its stability, solid this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[5][6][7] The monohydrate form is stable under ambient conditions but can lose water at elevated temperatures.[8][9]

Q3: How long are aqueous solutions of this compound stable?

A3: Aqueous solutions of 1,10-phenanthroline are generally stable for days.[10] For longer-term storage, it is recommended to prepare stock solutions in ethanol (B145695) or methanol (B129727) (e.g., 200 mM), which can be stable for months when stored at -20°C.[10] It is best to prepare fresh aqueous solutions for each experiment to ensure optimal performance.[11]

Q4: My 1,10-Phenanthroline solution has turned a pale yellow. Is it still usable?

A4: A pale yellow coloration can indicate the presence of impurities or slight degradation.[12] For highly sensitive applications, it is recommended to use a freshly prepared, colorless solution. If the solution is used for a qualitative purpose where minor impurities will not affect the outcome, it may still be usable, but with caution.

Q5: What are the main factors that can cause the degradation of this compound during an experiment?

A5: The primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures, extreme pH conditions, and contact with strong oxidizing agents.[7][13] When complexed with metals, these complexes can be particularly susceptible to photodegradation.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results in Iron Determination Assay
Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no color development Iron is in the ferric (Fe³⁺) state. 1,10-phenanthroline only forms a colored complex with ferrous (Fe²⁺) iron.[13][14]Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the sample before adding the 1,10-phenanthroline solution to reduce Fe³⁺ to Fe²⁺.[2][13][14]
Incorrect pH of the solution. The optimal pH for color development is between 3 and 9.[2]Adjust the pH of the solution to the optimal range using a buffer, such as sodium acetate (B1210297).[2][15]
Fading or unstable color of the iron complex Presence of strong oxidizing agents in the sample.Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of the oxidizing agents.[13]
Interference from other metal ions.Add an excess of the 1,10-phenanthroline reagent to minimize the impact of interfering ions. For high concentrations of Fe³⁺, fluoride (B91410) can be used as a masking agent.[13][16][17][18]
Precipitate formation Presence of ions that form insoluble complexes with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[13]An excess of the 1,10-phenanthroline reagent can help minimize precipitation.[13] If precipitation persists, sample pretreatment to remove interfering ions may be necessary.
Issue 2: Reduced Efficacy in Metalloproteinase Inhibition Assays
Symptom Potential Cause Troubleshooting Steps & Solutions
Lower than expected enzyme inhibition Degradation of the 1,10-phenanthroline stock solution.Prepare fresh stock solutions, especially if the current stock has been stored for an extended period or exposed to light. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
Incorrect concentration of the inhibitor in the assay.Verify the calculations for the dilution of the stock solution. Ensure accurate pipetting of the inhibitor into the assay mixture.
The target metalloproteinase is not sensitive to 1,10-phenanthroline.Confirm from literature that the specific metalloproteinase is known to be inhibited by 1,10-phenanthroline. Consider using a positive control (an enzyme known to be inhibited) to validate the activity of your inhibitor solution.

Data Summary

Solution Stability of 1,10-Phenanthroline
Solvent Concentration Storage Temperature Stability Reference
WaterDilutedRoom TemperatureStable for days[10]
Ethanol200 mM-20°CStable for months[10]
Methanol200 mM-20°CStable for months[10]
DMSO/DMF (anhydrous)10 mM-20°CUp to one month (in single-use aliquots)[11]
Common Interferences in Iron Determination
Interfering Ion Effect Mitigation Strategy Reference
Strong Oxidizing AgentsPrevent complete reduction of Fe³⁺ to Fe²⁺.Add excess hydroxylamine hydrochloride.[13]
Cyanide, Nitrite, PhosphatesInterfere with color development.For phosphates, adding citrate (B86180) can help. For others, specific sample pretreatment may be needed.[13]
Zinc (Zn²⁺)Forms a colorless complex, reducing color intensity.Add an excess of 1,10-phenanthroline.[13]
Cr³⁺, Co²⁺, Cu²⁺, Ni²⁺Form colored complexes that can interfere.Add an excess of 1,10-phenanthroline.[13]
Bi³⁺, Cd²⁺, Hg²⁺, Ag⁺Precipitate the 1,10-phenanthroline reagent.Add an excess of 1,10-phenanthroline.[13]

Experimental Protocols

Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline

This protocol outlines the steps for the sensitive determination of iron in a sample.

1. Reagent Preparation:

  • Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in distilled water in a 1 L volumetric flask, add 2.5 mL of concentrated sulfuric acid, and dilute to the mark with distilled water.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary.[2]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]

  • Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2]

2. Preparation of Calibration Curve:

  • Pipette known volumes of the standard iron solution (e.g., 1, 5, 10, 25, and 50 mL) into separate 100 mL volumetric flasks.

  • Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.

  • To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.[2]

  • Dilute all solutions to the 100 mL mark with distilled water and mix thoroughly.

  • Allow the solutions to stand for at least 10 minutes for full color development.[2]

  • Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with the blank solution as the reference.

  • Plot a calibration curve of absorbance versus iron concentration.

3. Sample Analysis:

  • Take a known volume of the sample and place it in a 100 mL volumetric flask.

  • Add the reagents as described in step 2 for the calibration curve.

  • Dilute to the mark and measure the absorbance at 510 nm.

  • Determine the iron concentration in the sample using the calibration curve.

Visualizations

Degradation_Pathway Potential Degradation Pathways of 1,10-Phenanthroline Phen 1,10-Phenanthroline Hydrochloride Degradation_Products Degradation Products (e.g., N-oxides, ring-opened compounds) Phen->Degradation_Products Photochemical Reaction Phen->Degradation_Products Oxidation Phen->Degradation_Products Hydrolysis/Structural Change Light Light Exposure (Photodegradation) Light->Phen Oxidants Strong Oxidizing Agents Oxidants->Phen Moisture Excessive Moisture/ High Humidity Moisture->Phen

Potential Degradation Pathways

Experimental_Workflow Troubleshooting Workflow for Iron Determination Start Inconsistent/Inaccurate Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_pH Verify Solution pH (Optimal: 3-9) Start->Check_pH Check_Fe_State Ensure Complete Reduction of Fe³⁺ to Fe²⁺ Start->Check_Fe_State Check_Interference Assess Potential Interfering Ions Start->Check_Interference Solution_Reagents Prepare fresh reagents. Protect from light. Check_Reagents->Solution_Reagents Solution_pH Adjust pH with sodium acetate buffer. Check_pH->Solution_pH Solution_Fe_State Add excess hydroxylamine hydrochloride. Check_Fe_State->Solution_Fe_State Solution_Interference Add excess 1,10-phenanthroline or use masking agents. Check_Interference->Solution_Interference Success Accurate Results Solution_Reagents->Success Solution_pH->Success Solution_Fe_State->Success Solution_Interference->Success

Iron Determination Troubleshooting

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,10-Phenanthroline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,10-Phenanthroline (B135089) hydrochloride, a crucial chelating agent and indicator in pharmaceutical and chemical analysis. We will delve into a validated High-Performance Liquid Chromatography (HPLC) method adapted from a closely related compound, alongside alternative techniques such as UV-Vis Spectrophotometry and Titrimetry. This guide offers detailed experimental protocols and performance data to assist in selecting the most suitable method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol

A reversed-phase HPLC method is proposed for the analysis of 1,10-Phenanthroline hydrochloride.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50, v/v) can be used as the initial mobile phase. The addition of a small percentage of an ion-pairing agent or a buffer may be necessary to improve peak shape and retention of the hydrochloride salt.

  • Flow Rate: A typical flow rate of 1.0 mL/min is suggested.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 265 nm, which is a common absorbance maximum for phenanthroline derivatives.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

Method Validation Workflow

The validation of the HPLC method should follow the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Parameter Optimization (Column, Mobile Phase, etc.) B Specificity A->B C Linearity B->C D Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Detection Limit (LOD) F->G H Quantitation Limit (LOQ) G->H I Robustness H->I J Sample Analysis I->J

Figure 1: HPLC Method Validation Workflow.

Alternative Analytical Methods

While HPLC is a powerful tool, other established analytical techniques offer viable alternatives for the quantification of this compound, particularly for quality control and less complex sample matrices.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the determination of this compound. This method relies on the inherent absorbance of the 1,10-phenanthroline molecule in the UV region.

  • Instrument: A standard UV-Vis spectrophotometer.

  • Solvent: Ethanol or deionized water can be used as the solvent.

  • Analytical Wavelength (λmax): The maximum absorbance should be determined, which is typically around 265 nm for 1,10-phenanthroline.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. A calibration curve of absorbance versus concentration is then constructed to determine the concentration of the analyte in the sample.

Titrimetry

Titrimetric analysis, specifically an acid-base titration, can be employed for the assay of this compound. This method is based on the basic nature of the nitrogen atoms in the phenanthroline ring, which can be neutralized by a standard acid.

  • Titrant: A standardized solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO4).

  • Solvent: A suitable non-aqueous solvent, such as glacial acetic acid, is often used to enhance the basicity of the analyte.

  • Indicator: A visual indicator, such as crystal violet, or a potentiometric endpoint detection system can be used.

  • Procedure: A precisely weighed amount of this compound is dissolved in the chosen solvent and titrated with the standardized acid to the endpoint. The purity of the substance is calculated based on the volume of titrant consumed.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods. It is important to note that the data for the HPLC method is extrapolated from a validated method for a closely related compound and should be confirmed through a specific validation for this compound.

ParameterHPLC (Adapted Method)UV-Vis SpectrophotometryTitrimetry
Principle Chromatographic SeparationLight AbsorbanceNeutralization Reaction
Specificity HighModerate to LowLow
Sensitivity HighModerateLow
Linearity Range Wide (e.g., 1-200 µg/mL)NarrowerNot Applicable
Accuracy HighModerate to HighHigh (for pure substance)
Precision High (RSD < 2%)Moderate (RSD < 5%)High (RSD < 1%)
Limit of Detection (LOD) Low (ng/mL range)Higher (µg/mL range)Not applicable for trace analysis
Limit of Quantitation (LOQ) Low (ng/mL range)Higher (µg/mL range)Not applicable for trace analysis
Throughput ModerateHighLow
Cost HighLowLow

RSD: Relative Standard Deviation

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC is the method of choice for research and development, stability studies, and the analysis of complex mixtures where high specificity and sensitivity are paramount.

  • UV-Vis Spectrophotometry offers a rapid and economical alternative for routine quality control of pure substances or simple formulations where interfering substances are not a concern.

  • Titrimetry provides a highly accurate and precise method for the assay of bulk this compound, serving as a primary or reference method.

It is crucial to perform a thorough method validation for the selected technique within your laboratory to ensure its suitability for the intended purpose and to guarantee the generation of reliable and accurate analytical data.

Comparative study of 1,10-Phenanthroline derivatives in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,10-Phenanthroline (B135089) Derivatives in Catalysis for Researchers and Drug Development Professionals

The strategic design of ligands is a pivotal aspect in the advancement of efficient transition-metal catalysts. Among the diverse array of ligands, 1,10-phenanthroline and its derivatives have garnered significant attention due to their rigid, planar structure and strong chelation to a variety of metal ions.[1][2] The versatility of the 1,10-phenanthroline scaffold allows for fine-tuning of steric and electronic properties through substitution, which in turn significantly influences the activity, selectivity, and stability of the resulting catalyst.[3] This guide provides a comparative analysis of substituted 1,10-phenanthroline derivatives across several important catalytic transformations, supported by quantitative data and detailed experimental protocols.

Comparative Catalytic Performance

The efficacy of a catalyst is profoundly influenced by the architecture of its ligand. The following tables summarize the performance of various substituted 1,10-phenanthroline ligands in key catalytic reactions, highlighting metrics such as yield, selectivity, turnover number (TON), and turnover frequency (TOF).

Iron-Catalyzed Alkene Hydrosilylation

In the realm of iron-catalyzed hydrosilylation, the substitution pattern on the phenanthroline backbone is crucial in determining both the yield and the regioselectivity of the reaction. The data below is derived from the hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane.[3] It has been observed that iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands demonstrate notable reactivity and selectivity.[4] The steric bulk of the aryl groups in these ligands strongly influences the catalyst's performance.[4]

Ligand/Catalyst PrecursorSubstituent PositionYield (%)Regioselectivity (1,4-adduct : 1,2-adduct)
1,10-PhenanthrolineUnsubstituted8590:10
2,9-Dimethyl-1,10-phenanthroline2,9-9295:5
4,7-Diphenyl-1,10-phenanthroline4,7-8892:8
2,9-Di-sec-butyl-1,10-phenanthroline2,9->95 (conversion)Exclusive benzylic hydrosilylation

Table 1: Performance of substituted 1,10-phenanthroline ligands in the iron-catalyzed hydrosilylation of 1-phenyl-1,3-butadiene.[3][4]

Nickel-Catalyzed Ethylene (B1197577) Oligomerization

The electronic properties of the substituents on the 1,10-phenanthroline ligand can significantly impact the activity of nickel complexes in ethylene oligomerization.

Ligand/Catalyst PrecursorSubstituentTON (kg oligomer/mol Ni·h)
2-imino-1,10-phenanthroline-NiCl₂Unsubstituted aryl1200
2-imino-1,10-phenanthroline-NiCl₂Electron-donating group on aryl1050
2-imino-1,10-phenanthroline-NiCl₂Electron-withdrawing group on aryl1500

Table 2: Effect of electronic properties of 2-imino-1,10-phenanthroline ligands on nickel-catalyzed ethylene oligomerization.

Palladium-Catalyzed Heck Reaction

In the palladium-catalyzed Heck reaction, functionalized phenanthroline derivatives have demonstrated high efficiency. For instance, 2,3,8,9-tetraphenyl-1,10-phenanthroline has been identified as a highly effective ligand in the in situ Pd-catalyzed Heck reaction.[5] The introduction of a hydroxyl group at the 2-position of 1,10-phenanthroline has also been shown to significantly accelerate the Pd-catalyzed oxidative Heck reaction of arenes with alkenes, leading to high yields of the direct C-H functionalized products with meta-selectivity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. The following are representative experimental protocols for the synthesis of 1,10-phenanthroline-based catalysts and their application in a catalytic reaction.

Synthesis of 2-imino-1,10-phenanthroline Cobalt(II) Complexes

This protocol is based on the synthesis of cobalt complexes bearing 2-imino-1,10-phenanthroline ligands, which are active catalytic precursors for ethylene oligomerization.[7]

  • Ligand Synthesis : The 2-imino-1,10-phenanthroline ligands are synthesized according to previously reported methods.[7]

  • Complexation : An ethanol (B145695) solution of the corresponding 2-imino-1,10-phenanthroline ligand is mixed with one equivalent of CoCl₂ at room temperature.[3]

  • Isolation : The resulting precipitate is separated by filtration.[3]

  • Purification : The isolated solid is washed with diethyl ether and dried in a vacuum to yield air-stable powders.[3]

  • Characterization : The synthesized complexes are then characterized by FT-IR spectroscopy and elemental analysis.[3]

General Procedure for Iron-Catalyzed Ethylene Oligomerization

This protocol is based on the evaluation of iron(II) precatalysts bearing cyclohexyl-fused 2-arylimino-1,10-phenanthroline ligands.[3]

  • Reactor Setup : A 250 mL stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and an external heating/cooling jacket is used.[3]

  • Catalyst Loading : The reactor is charged with 100 mL of toluene (B28343) and a specific amount of methylaluminoxane (B55162) (MAO) as a co-catalyst under an inert atmosphere of nitrogen.[3]

  • Precatalyst Injection : The desired amount of the iron(II) precatalyst, dissolved in toluene, is then injected into the reactor.

  • Reaction Initiation : The reactor is pressurized with ethylene to the desired pressure, and the polymerization reaction is started by controlling the temperature.

  • Reaction Quenching : After the desired reaction time, the ethylene feed is stopped, and the reaction is quenched by adding acidified ethanol.

  • Product Analysis : The oligomer distribution is determined by gas chromatography (GC) analysis of the liquid phase. The solid polyethylene (B3416737) produced is collected, washed, and dried to determine its weight.

Visualizing Catalytic Processes

Diagrams of experimental workflows and catalytic cycles provide a clear visual representation of the complex processes involved in catalysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Ligand_Synth Ligand Synthesis Complexation Metal Complexation Ligand_Synth->Complexation Isolation Isolation & Purification Complexation->Isolation Characterization Characterization Isolation->Characterization Catalyst_Loading Catalyst & Co-catalyst Loading Characterization->Catalyst_Loading Reactor_Setup Reactor Setup Reactor_Setup->Catalyst_Loading Reaction_Init Reaction Initiation Catalyst_Loading->Reaction_Init Quenching Reaction Quenching Reaction_Init->Quenching Product_Isolation Product Isolation Quenching->Product_Isolation Analysis GC/NMR/MS Analysis Product_Isolation->Analysis

A generalized workflow for a catalytic experiment.

A generalized catalytic cycle for a cross-coupling reaction, a common application for 1,10-phenanthroline-based catalysts, involves several key steps.

Catalytic_Cycle Catalyst LnM(0) OxAdd LnM(II)(R)(X) Catalyst->OxAdd Oxidative Addition (R-X) Transmetal LnM(II)(R)(R') OxAdd->Transmetal Transmetalation (R'-M') RedElim LnM(0) + R-R' Transmetal->RedElim Reductive Elimination RedElim->Catalyst Catalyst Regeneration

A generalized catalytic cycle for a cross-coupling reaction.

Conclusion

The performance of catalysts based on 1,10-phenanthroline ligands is highly dependent on the nature and position of substituents on the phenanthroline core.[3] Sterically bulky groups at the 2,9-positions can significantly enhance regioselectivity in reactions like alkene hydrosilylation.[3] Conversely, the introduction of electron-withdrawing groups can increase the catalytic activity of nickel complexes in ethylene oligomerization.[3] The ability to systematically modify the 1,10-phenanthroline scaffold through various synthetic strategies, such as Friedländer condensation and metal-catalyzed cross-coupling, provides a powerful tool for the rational design of next-generation catalysts with tailored properties for a wide range of applications in research and drug development.[8]

References

1,10-Phenanthroline hydrochloride vs other chelating agents like EDTA and EGTA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 1,10-Phenanthroline (B135089) Hydrochloride, EDTA, and EGTA as Chelating Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical step in experimental design. Chelators are essential for controlling the concentration of metal ions, which can act as enzyme cofactors, interfere with reactions, or catalyze molecular degradation. This guide provides an objective comparison of three widely used chelating agents: 1,10-Phenanthroline hydrochloride, Ethylenediaminetetraacetic acid (EDTA), and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA).

Mechanism of Action

1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, forming a stable, planar complex with metal ions through its two nitrogen atoms.[1] It shows a strong affinity for transition metals, particularly zinc (Zn²⁺).[2][3]

EDTA is a flexible aminopolycarboxylic acid and a hexadentate ligand, capable of forming six bonds with a single metal ion.[4] This allows it to create a highly stable, cage-like structure around a wide range of divalent and trivalent metal cations.[2][4] The chelation efficiency of EDTA is pH-dependent, increasing with higher pH as its carboxyl groups deprotonate.[5]

EGTA is also an aminopolycarboxylic acid and is structurally related to EDTA.[6] However, it exhibits a significantly higher selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), which is a crucial feature in biological systems where Mg²⁺ is often present in much higher concentrations than Ca²⁺.[2][6][7]

Comparative Data on Metal Ion Affinity

The stability constant (log K) is a measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for 1,10-Phenanthroline, EDTA, and EGTA with various common metal ions.

Metal Ion1,10-Phenanthroline (log K₁)EDTA (log K)EGTA (log K)
Ca²⁺-10.65[8]11.0[6]
Mg²⁺-8.7[5]5.2
Mn²⁺4.0[1]14.0[5]8.3
Fe²⁺5.9[1]14.3[5]-
Fe³⁺-25.1[5]-
Co²⁺7.0[1]16.45[8]7.0
Ni²⁺8.6[1]18.6[5]7.9
Cu²⁺9.0[1]18.8[5]17.8
Zn²⁺6.4[1]16.5[8]12.8

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented is a representative compilation from various sources.

Performance in Biological Applications

Enzyme Inhibition

Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity.[9] Chelating agents can inhibit these enzymes by sequestering these essential metal ions.

  • 1,10-Phenanthroline is a potent inhibitor of metallopeptidases, especially those dependent on zinc.[3][9]

  • EDTA can inhibit a broad range of metalloenzymes due to its wide-ranging affinity for divalent cations like Mg²⁺, Mn²⁺, and Zn²⁺, which are common cofactors for enzymes such as polymerases and nucleases.[4]

  • EGTA is particularly useful for studying calcium-dependent enzymes and signaling pathways.[7][10] By selectively chelating Ca²⁺, it allows researchers to investigate the specific role of calcium without significantly disturbing the concentration of other divalent cations like Mg²⁺.[7]

Cytotoxicity

The cytotoxic effects of chelating agents are an important consideration, especially in cell-based assays and drug development.

  • 1,10-Phenanthroline and its metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12] For instance, the IC₅₀ value of a copper-phenanthroline complex against the HepG2 liver cancer cell line was reported to be 4.03 µM.[12]

  • EDTA has been shown to be cytotoxic in a concentration-dependent manner.[13][14] Studies have indicated that it can cause cell loss and membrane disruption.[8]

  • EGTA 's cytotoxicity is also a factor in its application. Both EDTA and EGTA have been shown to be inhibitory to the dipeptidase activity of Prevotella ruminicola.[15]

The following table provides a summary of reported IC₅₀ values, though it is important to note that these can vary significantly between different cell lines and experimental conditions.

Chelating AgentCell LineIC₅₀ (µM)
[Cu(phen)₂]²⁺HepG2 (Liver Cancer)4.03[12]
[Cu(phen)₂]²⁺SKOV3 (Ovarian Cancer)1.40[16]
EDTAV79 (Chinese Hamster Fibroblasts)Showed significant cytotoxicity at concentrations of 0.05% and higher[14]
EGTA-Data on specific IC₅₀ values for EGTA alone on mammalian cell lines is less commonly reported in direct comparative studies.

Experimental Protocols

Comparative DNase I Inhibition Assay

This protocol allows for the quantitative comparison of the efficacy of different chelating agents in preventing DNA degradation by DNase I.

Materials:

  • High-quality plasmid DNA (e.g., pUC19) at a concentration of 100 ng/µL.

  • DNase I, RNase-free (1 U/µL).

  • 10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂).

  • Chelating agents to be tested (this compound, EDTA, EGTA) at a stock concentration of 100 mM.

  • Nuclease-free water.

  • Agarose (B213101) gel electrophoresis system.

Procedure:

  • Preparation of Reaction Mixes: For each chelating agent, prepare a set of reaction tubes on ice. Each reaction will have a final volume of 20 µL.

    • Control (No Chelator): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and 16 µL nuclease-free water.

    • Test Reactions: 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), varying concentrations of the chelating agent, and nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate all tubes at 37°C for 15 minutes.

  • Inactivation: Stop the reaction by adding 1 µL of 0.5 M EDTA to all tubes (except the EDTA test reactions) and heating at 65°C for 10 minutes.

  • Analysis: Analyze 10 µL of each reaction on a 1% agarose gel. Compare the intensity of the plasmid DNA bands to assess the degree of DNA protection by each chelator.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of the chelating agents.

Materials:

  • 96-well plates.

  • Cells in culture medium.

  • Test compounds (this compound, EDTA, EGTA) dissolved in an appropriate solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Visualizations

Inhibition_of_Calmodulin_Signaling Ca_cyt Ca_cyt EGTA EGTA Ca_cyt->EGTA Chelation EGTA_Ca EGTA_Ca Calmodulin_inactive Calmodulin_inactive Calmodulin_inactive->EGTA Prevents Binding

Immunoprecipitation_Workflow Start Start: Biological Sample (Cells/Tissues) Lysis Cell Lysis Start->Lysis Lysate Cell Lysate (Proteins, Nucleases, etc.) Lysis->Lysate Chelator Addition of Chelating Agent (e.g., EDTA/EGTA in Lysis Buffer) Lysate->Chelator Protects Proteins IP Immunoprecipitation (Antibody Incubation) Lysate->IP Nuclease_Inactivation Nuclease Inactivation Chelator->Nuclease_Inactivation Capture Capture with Protein A/G Beads IP->Capture Wash Wash Steps Capture->Wash Elution Elution of Target Protein Wash->Elution Analysis Downstream Analysis (Western Blot, Mass Spectrometry) Elution->Analysis

Conclusion

This compound, EDTA, and EGTA are all powerful chelating agents, but their distinct properties make them suitable for different applications.

  • This compound is the agent of choice for targeting and inhibiting zinc-dependent metalloenzymes.

  • EDTA is a versatile, broad-spectrum chelator ideal for general removal of divalent and trivalent metal ions, but its lack of specificity and potential cytotoxicity must be considered.

  • EGTA is indispensable for experiments requiring the specific chelation of calcium, particularly in the context of studying Ca²⁺-dependent signaling pathways in a physiological environment with high Mg²⁺ concentrations.

The selection of the appropriate chelating agent and its concentration is paramount for the success and reproducibility of an experiment. Researchers should carefully consider the metal ion of interest, the required specificity, and the potential for off-target effects when making their choice.

References

A Comparative Guide to the 1,10-Phenanthroline Method for Iron Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of iron is a critical component of numerous analytical procedures. The 1,10-phenanthroline (B135089) method has long been a widely used and reliable colorimetric technique for this purpose. This guide provides an objective comparison of the 1,10-phenanthroline method with other common analytical techniques for iron determination, supported by experimental data and detailed methodologies.

The core principle of the 1,10-phenanthroline method involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex.[1] The intensity of the resulting color is directly proportional to the iron concentration and is measured spectrophotometrically.[1] A key step in this process is the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), typically achieved using a reducing agent like hydroxylamine (B1172632) hydrochloride, to ensure the accurate measurement of total iron content.[1]

Comparison of Analytical Methods for Iron Determination

The selection of an appropriate method for iron determination depends on various factors, including required sensitivity, sample matrix, cost, and available instrumentation. The following table summarizes the key performance characteristics of the 1,10-phenanthroline method and compares it with other common techniques.

Parameter 1,10-Phenanthroline Method Ferrozine Method Thioglycolic Acid Method Atomic Absorption Spectrometry (AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Forms a red-orange complex with Fe(II).[2]Forms a stable magenta complex with Fe(II).[2]Forms a red-purple chelate with iron in an alkaline medium.[2]Measures the absorption of light by free iron atoms in a gaseous state.[3]Mass spectrometry technique capable of detecting metals at very low concentrations.[1]
Wavelength (λmax) 510 nm[2]562 nm[2]535 nm[2]248.3 nm[3]N/A
Linearity Range 0.4 - 4.0 mg/L[2]0.05 - 10 µg/L (extendable)[2]0.1 - 30 mg/L[2]Varies by instrumentVaries by instrument
Accuracy (Recovery) 97.1% in oxalate (B1200264) matrix[2]Not specifically reported for ferrioxalate.[2]97-99% (general)[2]HighVery High
Precision (RSD) 1.4% in oxalate matrix[2]Not specifically reported for ferrioxalate.[2]1.4% (intra-day, general)[2]HighVery High
Limit of Detection (LOD) ~10 µg/L[1]~10 µg/L[1]0.0108 mg/L (general)[2]~5 µg/L[1]<1 µg/L[1]
Advantages Good sensitivity, stable complex, relatively low cost.[1]Higher molar absorptivity than 1,10-phenanthroline, leading to greater sensitivity.[1]Simple and has minimal interferences.[4]High specificity and sensitivity.[1]Extremely high sensitivity and can perform multi-element analysis.[1]
Disadvantages Susceptible to interference from other metal ions and strong oxidizing agents.[1]Potential for interference from copper ions.[1]Less sensitive than other methods.Requires more expensive instrumentation and skilled operators.[1]High capital and operational costs, requires highly skilled personnel.[1]

An inter-laboratory study involving 44 laboratories analyzed a synthetic sample with a known iron concentration of 300 µg/L using the 1,10-phenanthroline method. The study reported a relative standard deviation of 25.5% and a relative error of 13.3%, providing insight into the method's precision and accuracy in a complex matrix.[1][5]

Experimental Protocols

1,10-Phenanthroline Method

This protocol outlines the general steps for the determination of iron using the 1,10-phenanthroline method.

Reagents:

  • Standard Iron Solution (100 mg/L): Prepare by dissolving a known weight of a primary standard, such as ferrous ammonium (B1175870) sulfate, in deionized water containing a small amount of acid.[3]

  • Hydroxylamine Hydrochloride Solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[6]

  • 1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[6]

  • Sodium Acetate (B1210297) Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[6]

Procedure:

  • Sample Preparation: An aliquot of the sample is taken for analysis. For total iron determination, a digestion step may be required to bring all iron into solution.

  • Reduction of Fe(III): Add hydroxylamine hydrochloride solution to the sample to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

  • Color Development: Add the 1,10-phenanthroline solution and then the sodium acetate solution to adjust the pH to the optimal range for complex formation (pH 3-9).[1] Allow the solution to stand for at least 10-15 minutes for full color development.[1]

  • Spectrophotometric Measurement: Measure the absorbance of the orange-red solution at 510 nm using a spectrophotometer. A reagent blank should be used to zero the instrument.[1]

  • Calibration: Prepare a series of standard iron solutions of known concentrations and measure their absorbance to construct a calibration curve.

  • Calculation: Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Reduction Reduction (Fe³⁺ → Fe²⁺) Sample->Reduction Standards Iron Standards Standards->Reduction Complexation Complexation with 1,10-Phenanthroline Reduction->Complexation Measurement Spectrophotometric Measurement (510 nm) Complexation->Measurement Calibration Calibration Curve Measurement->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Experimental workflow for the 1,10-phenanthroline method.

Logical Comparison of Methods

The choice between the 1,10-phenanthroline method and its alternatives often comes down to a trade-off between cost, sensitivity, and the complexity of the instrumentation required.

logical_comparison cluster_methods Iron Determination Methods cluster_factors Decision Factors Phenanthroline 1,10-Phenanthroline Cost Cost Phenanthroline->Cost Lower Sensitivity Sensitivity Phenanthroline->Sensitivity Good Instrumentation Instrumentation Phenanthroline->Instrumentation Simple (Spectrophotometer) Alternatives Alternative Methods (Ferrozine, AAS, ICP-MS) Alternatives->Cost Higher Alternatives->Sensitivity Higher to Very High Alternatives->Instrumentation Complex (AAS, ICP-MS)

Caption: Key factors for choosing an iron determination method.

References

Comparing different synthesis routes for 1,10-Phenanthroline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline (B135089) and its derivatives are a critical class of heterocyclic compounds widely utilized as ligands in coordination chemistry, catalysis, and as scaffolds in the development of therapeutic agents. The synthesis of these molecules can be achieved through various routes, each with its own set of advantages and limitations. This guide provides an objective comparison of three classical and one modern synthetic methodology for 1,10-phenanthroline derivatives: the Skraup synthesis, the Doebner-von Miller reaction, the Friedländer annulation, and a contemporary one-pot synthesis approach. The performance of these methods is evaluated based on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Routes

The selection of an appropriate synthetic route for a specific 1,10-phenanthroline derivative is contingent on factors such as the desired substitution pattern, required yield, and tolerance for harsh reaction conditions. The following table summarizes the key quantitative data for the synthesis of representative 1,10-phenanthroline derivatives via different methods.

Synthesis RouteTarget DerivativeKey ReactantsReaction ConditionsReaction TimeYield (%)
Skraup Synthesis 4,7-Diphenyl-1,10-phenanthroline (B7770734)4-Phenyl-8-aminoquinoline, 3-Chloropropiophenone (B135402)I₂/KI (8 mol%), Acetic Acid, Hydrochloric Acid, 120°C2.5 hours82%
Modified Skraup (Microwave) Substituted PhenanthrolinesNitroaniline derivatives, GlycerolWater, Microwave irradiationNot specified15-52%
Doebner-von Miller Reaction 2,9-Dimethyl-1,10-phenanthrolineo-Phenylenediamine, Crotonaldehyde (B89634)Arsenic(V) oxide or Sodium m-nitrobenzenesulfonateNot specifiedLow (not specified)
Friedländer Annulation 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)2,3-Diaminobenzene-1,4-dicarbaldehyde, Acetone (B3395972)Not specifiedNot specified82%
One-Pot Synthesis 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795)o-Phenylenediamine, Phenyl vinyl ketoneHydrochloric acid, Organic acid10-18 hours12-20%

Detailed Experimental Protocols

Skraup Synthesis of 4,7-Diphenyl-1,10-phenanthroline

The Skraup synthesis is a classic method for the preparation of quinolines and their fused analogues, including 1,10-phenanthrolines. This method typically involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. A modified procedure for the synthesis of 4,7-diphenyl-1,10-phenanthroline has been reported with a high yield.[1]

Experimental Protocol:

A mixture of 4-phenyl-8-aminoquinoline, 3-chloropropiophenone (in a molar ratio of 1:1.5), and 8 mol% of I₂/KI is heated in a mixture of acetic acid and hydrochloric acid at 120°C for 2.5 hours. After the reaction is complete, the mixture is cooled and neutralized to precipitate the crude product. The product is then purified by recrystallization to afford 4,7-diphenyl-1,10-phenanthroline.[1]

Doebner-von Miller Reaction for 2,9-Dimethyl-1,10-phenanthroline

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. This allows for the synthesis of a wider range of substituted quinolines and phenanthrolines.[2]

Experimental Protocol:

o-Phenylenediamine is reacted with crotonaldehyde in the presence of an oxidizing agent such as arsenic(V) oxide or sodium m-nitrobenzenesulfonate. The reaction is typically carried out in a suitable solvent under heating. The product, 2,9-dimethyl-1,10-phenanthroline, is isolated and purified after completion of the reaction. Historically, this method has been associated with low yields.[3]

Friedländer Annulation for 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method is known for its versatility and generally provides good to excellent yields of polysubstituted quinolines and phenanthrolines.[2][4]

Experimental Protocol:

2,3-Diaminobenzene-1,4-dicarbaldehyde is reacted with acetone in a suitable solvent. The reaction mixture is heated to facilitate the condensation and subsequent cyclization to form 2,9-dimethyl-1,10-phenanthroline. The product is then isolated and purified. This specific protocol, starting from a specialized synthon, has been shown to produce neocuproine (B1678164) in high yield.[5]

One-Pot Synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

Modern synthetic approaches often focus on improving efficiency and reducing the environmental impact. A one-pot synthesis for 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has been developed to overcome the low yields and harsh conditions of traditional methods.[6][7]

Experimental Protocol:

o-Phenylenediamine is reacted with phenyl vinyl ketone in a mixed solvent system of concentrated hydrochloric acid and an organic acid (e.g., acetic acid). The reaction is carried out in a single vessel, with the temperature being raised in a stepwise manner. Initially, the reaction is maintained at a lower temperature (e.g., 70-85°C) for several hours, followed by a period of reflux at a higher temperature (e.g., 90-110°C). The product is isolated by neutralization and purified by recrystallization. While this method is an improvement over classical routes, the reported yields are in the modest range of 12-20%.[7]

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting a suitable synthesis route for a 1,10-phenanthroline derivative, taking into account the desired product and reaction characteristics.

Synthesis_Comparison Start Select Target 1,10-Phenanthroline Derivative Subst_Pattern Desired Substitution Pattern? Start->Subst_Pattern Simple_Subst Simple Alkyl/Aryl Substituents Subst_Pattern->Simple_Subst Simple Poly_Subst Polysubstituted/ Complex Derivatives Subst_Pattern->Poly_Subst Complex Reaction_Cond Tolerance for Harsh Conditions? Simple_Subst->Reaction_Cond Friedlaender Friedländer Annulation (High Yield) Poly_Subst->Friedlaender OnePot One-Pot Synthesis (Modest Yield, Improved Conditions) Poly_Subst->OnePot Harsh_OK Yes Reaction_Cond->Harsh_OK High Tolerance Mild_Preferred No Reaction_Cond->Mild_Preferred Low Tolerance Skraup Skraup Synthesis (Moderate to High Yield for specific cases) Harsh_OK->Skraup Doebner Doebner-von Miller (Often Low Yield) Harsh_OK->Doebner Mild_Preferred->Friedlaender Mild_Preferred->OnePot

References

A Comparative Guide to 1,10-Phenanthroline Hydrochloride: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline (B135089) hydrochloride is a versatile heterocyclic organic compound with wide-ranging applications in analytical chemistry and biomedical research. Its robust chelating properties make it a valuable tool for metal ion detection, while its biological activities have positioned it as a compound of interest in the development of novel therapeutic agents. This guide provides an objective comparison of 1,10-Phenanthroline hydrochloride's performance against other alternatives, supported by experimental data, and offers detailed protocols for its key applications.

Performance in Analytical Chemistry: Iron Determination

One of the most well-established applications of 1,10-Phenanthroline is in the spectrophotometric determination of iron. The compound forms a stable, intensely colored orange-red complex with ferrous iron (Fe²⁺), which can be quantified through colorimetry.[1]

Comparative Analysis of Spectrophotometric Methods for Iron (Fe²⁺) Determination

For the quantitative analysis of iron, 1,10-Phenanthroline is often compared with other chelating agents such as Ferrozine and Bathophenanthroline. The following table summarizes their key performance characteristics.

ReagentWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH RangeKey AdvantagesKey Disadvantages
1,10-Phenanthroline ~510 nm[1][2][3]~11,100[3]2-9[3]Stable complex, good sensitivity, relatively low cost.[3]Susceptible to interference from other metal ions.
Ferrozine ~562 nm[2][4][5]~27,9004-9Higher molar absorptivity leading to greater sensitivity.Potential for interference from copper ions.
Bathophenanthroline ~535 nm~22,4002-6High sensitivity.Limited pH range, less soluble in water.

Performance in Biomedical Research: Anticancer and Antimicrobial Activity

1,10-Phenanthroline and its metal complexes have demonstrated significant potential as anticancer and antimicrobial agents.[6][7] Its mechanisms of action are multifaceted, including the inhibition of metalloproteases, induction of apoptosis, and when complexed with metals like copper, enhanced cytotoxicity through the production of reactive oxygen species and inhibition of the proteasome.[6][7][8]

Comparative Anticancer Activity of 1,10-Phenanthroline Derivatives and Standard Drugs

The in vitro cytotoxic activity of 1,10-Phenanthroline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
1H-imidazo[4,5-f][6][9]phenanthroline (IPM713)HCT1161.7[9]CisplatinHeLa~12.88[10]
1H-imidazo[4,5-f][6][9]phenanthroline (IPM714)HCT1161.74[11]DoxorubicinMCF-7Varies significantly[11]
1H-imidazo[4,5-f][6][9]phenanthroline (IPM714)SW4802[11]
Comparative Antimicrobial Activity of 1,10-Phenanthroline Derivatives and Standard Antibiotics

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference DrugBacterial StrainMIC (µg/mL)
1,10-Phenanthroline derivative (N4)Escherichia coli1.05 (disk content)[12]AmpicillinEscherichia coli25[13]
Ciprofloxacin (B1669076)Escherichia coli0.013 - 0.08[14]
1,10-Phenanthroline derivative (N3)Saccharomyces cerevisiae4.5 (disk content)[12]AmpicillinStaphylococcus aureus125[13]
CiprofloxacinStaphylococcus aureus0.6[14]

Experimental Protocols

Spectrophotometric Determination of Iron with 1,10-Phenanthroline

This protocol outlines the steps for the quantitative analysis of iron in a sample.

1. Reagent Preparation:

  • Standard Iron Solution: Prepare a stock solution of a known iron concentration (e.g., from ferrous ammonium (B1175870) sulfate) in deionized water containing a small amount of sulfuric acid to prevent oxidation.

  • 1,10-Phenanthroline Solution: Dissolve this compound in deionized water.

  • Hydroxylamine (B1172632) Hydrochloride Solution: Prepare a solution to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Sodium Acetate (B1210297) Buffer: To maintain the optimal pH for color development.[3]

2. Procedure:

  • To a series of volumetric flasks, add known volumes of the standard iron solution to create a calibration curve. Add the unknown sample to a separate flask.

  • To each flask, add the hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and the sodium acetate buffer.[3]

  • Dilute each solution to the mark with deionized water and allow for color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (~510 nm) using a spectrophotometer, with a reagent blank as the reference.[3]

  • Plot a calibration curve of absorbance versus iron concentration for the standards and determine the concentration of the unknown sample.

MTT Assay for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[15]

2. Compound Treatment:

  • Prepare serial dilutions of the this compound or its derivatives.

  • Remove the culture medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[15]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.[16]

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Proteasome Inhibition and Apoptosis Induction

Metal complexes of 1,10-Phenanthroline have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events culminating in apoptosis (programmed cell death).[6][7]

Proteasome_Inhibition_Apoptosis cluster_proteasome Phen_Complex 1,10-Phenanthroline Metal Complex Proteasome 26S Proteasome Phen_Complex->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proteasome inhibition by 1,10-Phenanthroline metal complexes leading to apoptosis.

Putative Role in PI3K/AKT/mTOR Pathway Inhibition

Some derivatives of 1,10-Phenanthroline have been suggested to exert their anticancer effects by suppressing the PI3K/AKT/mTOR signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Inhibition Phen_Derivative 1,10-Phenanthroline Derivative PI3K PI3K Phen_Derivative->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by 1,10-Phenanthroline derivatives.

Experimental Workflow Overviews

Workflow for Iron Determination

The following diagram illustrates the general workflow for the spectrophotometric determination of iron using 1,10-Phenanthroline.

Iron_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample containing Iron Reduction Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) Sample->Reduction Standards Iron Standard Solutions Standards->Reduction Complexation Add 1,10-Phenanthroline & Buffer Reduction->Complexation Measurement Measure Absorbance at ~510 nm Complexation->Measurement Quantification Quantify Iron Concentration Measurement->Quantification Anticancer_Assay_Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with 1,10-Phenanthroline Derivative (various concentrations) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

References

A Comparative Guide to the Limit of Detection and Quantification for 1,10-Phenanthroline Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide presents performance data for two representative analytical techniques: High-Performance Liquid Chromatography (HPLC) for a closely related derivative, and UV-Visible Spectrophotometry for an indirect quantification method where 1,10-Phenanthroline (B135089) is a key reagent. This information serves as a valuable reference for researchers developing and validating analytical methods involving 1,10-Phenanthroline.

Data Presentation: A Comparative Summary

The following table summarizes the reported LOD and LOQ values for the different analytical methods. It is crucial to note that these values are method- and matrix-dependent and should be considered as a reference point for methodological comparisons.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 1,10-Phenanthroline-5,6-dione (B1662461)2.0 µg/mL[1]200 µg/mL[1]
Spectrophotometry (Colorimetric)Norfloxacin (B1679917) (indirectly using 1,10-Phenanthroline)1.098 µg/mL[2]1.111 µg/mL[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for understanding the context of the presented performance data and for replicating or adapting these methods for specific research needs.

High-Performance Liquid Chromatography (HPLC-UV) for 1,10-Phenanthroline-5,6-dione

This method was developed for the assay of 1,10-phenanthroline-5,6-dione, a derivative of 1,10-phenanthroline.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (50:50, v/v) containing 0.1% triethylamine.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Standard solutions of 1,10-phenanthroline-5,6-dione were prepared in the mobile phase.

UV-Visible Spectrophotometry for Indirect Quantification of Norfloxacin

This colorimetric method is based on the redox reaction between the drug and Fe(III), with subsequent complexation of Fe(II) with 1,10-phenanthroline.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • Standard solution of Norfloxacin.

    • Fe(III) solution.

    • 1,10-Phenanthroline solution.

  • Procedure:

    • Aliquots of the Norfloxacin standard solution are transferred to a series of volumetric flasks.

    • A fixed amount of Fe(III) solution is added, followed by the 1,10-phenanthroline solution.

    • The reaction is allowed to proceed, resulting in the formation of a colored complex.

    • The volume is made up with a suitable solvent.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 511 nm for the Fe(II)-phenanthroline complex.[2]

  • Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The concentration of an unknown sample is then determined from this curve.

Visualizing the Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation prep_standards Prepare a series of low-concentration standards analyze_standards Analyze standards and blank replicates (n>=7) prep_standards->analyze_standards prep_blank Prepare blank samples (matrix without analyte) prep_blank->analyze_standards record_responses Record the analytical responses (e.g., peak area, absorbance) analyze_standards->record_responses calibration_curve Construct a calibration curve (Response vs. Concentration) record_responses->calibration_curve calc_std_dev Calculate the standard deviation of the y-intercepts or blank responses (σ) record_responses->calc_std_dev calc_slope Determine the slope of the calibration curve (S) calibration_curve->calc_slope calc_lod Calculate LOD = 3.3 * (σ / S) calc_std_dev->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) calc_std_dev->calc_loq calc_slope->calc_lod calc_slope->calc_loq

Caption: Workflow for LOD and LOQ determination using the calibration curve method.

Method_Comparison cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method hplc_principle Principle: Separation based on partitioning between a mobile and stationary phase. hplc_detection Detection: UV absorbance of the analyte as it elutes from the column. hplc_principle->hplc_detection hplc_specificity High Specificity: Separates analyte from interfering matrix components. hplc_detection->hplc_specificity spectro_principle Principle: Formation of a colored complex with 1,10-phenanthroline. spectro_detection Detection: Measurement of the absorbance of the colored complex at a specific wavelength. spectro_principle->spectro_detection spectro_specificity Lower Specificity: Potential for interference from other substances that can react with the reagents. spectro_detection->spectro_specificity analyte 1,10-Phenanthroline (or derivative) analyte->hplc_principle Direct analysis analyte->spectro_principle Indirect analysis (as reagent)

Caption: Comparison of HPLC and Spectrophotometric methods for 1,10-Phenanthroline analysis.

References

Side-by-side comparison of phenanthroline isomers in metal chelation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phenanthroline Isomers in Metal Chelation

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Phenanthroline and its isomers are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The specific arrangement of the nitrogen atoms within the phenanthroline scaffold dictates the ligand's ability to chelate metal ions, profoundly influencing the stability, structure, and reactivity of the resulting complexes. This guide provides a side-by-side comparison of the most common phenanthroline isomers—1,10-phenanthroline (B135089), 1,7-phenanthroline, and 4,7-phenanthroline (B189438)—in metal chelation, supported by quantitative data and detailed experimental protocols.

Structural Differences and Chelation Potential

The capacity of a phenanthroline isomer to act as a chelating agent is determined by the spatial relationship of its two nitrogen atoms. The ideal arrangement for forming a stable bidentate complex involves the nitrogen atoms being positioned to form a five- or six-membered ring with the metal ion.

  • 1,10-Phenanthroline (ortho-phenanthroline): The nitrogen atoms at the 1 and 10 positions are perfectly situated to form a stable, five-membered chelate ring with a metal ion.[1] This rigid, pre-organized structure leads to a significant "chelate effect," resulting in highly stable metal complexes.[1] 1,10-phenanthroline is a powerful bidentate ligand, making it the most widely used isomer in analytical, biological, and materials chemistry.[2][3][4]

  • 1,7-Phenanthroline (meta-phenanthroline): With nitrogen atoms at the 1 and 7 positions, the geometry is less favorable for chelation to a single metal center compared to the 1,10-isomer. While it can form complexes, they are generally less stable. This isomer is less studied but has applications in modern chemical and biological research.[5]

  • 4,7-Phenanthroline (para-phenanthroline): The nitrogen atoms are located on opposite sides of the central ring, making it sterically impossible to chelate a single metal ion in a bidentate fashion. Instead, 4,7-phenanthroline typically acts as a monodentate ligand or, more commonly, as a bridging ligand that links two separate metal centers.[6]

The following diagram illustrates the structural differences and their implications for metal chelation.

G cluster_110 1,10-Phenanthroline (Chelating) cluster_17 1,7-Phenanthroline (Weakly Chelating) cluster_47 4,7-Phenanthroline (Bridging) node_110 metal1 M node_110->metal1 Coordination node_17 metal2 M node_17->metal2 Weaker Coordination node_47 metal3a M1 node_47->metal3a Coordination metal3b M2 node_47->metal3b Coordination

Caption: Structural comparison of phenanthroline isomers and their modes of metal coordination.

Quantitative Comparison of Complex Stability

The stability of metal-ligand complexes is quantified by stability constants (log K) or overall stability constants (log β). A higher value indicates a more stable complex.[7] Due to its superior chelating ability, extensive data is available for 1,10-phenanthroline. Quantitative data for other isomers is less common, as they are not typically used for strong chelation.

The stability of 1,10-phenanthroline complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7][8]

Table 1: Stability Constants of Divalent Metal Ions with 1,10-Phenanthroline

Metal IonStepwise Stability Constant (log K₁)Stepwise Stability Constant (log K₂)Stepwise Stability Constant (log K₃)Overall Stability Constant (log β₃)
Mn(II)4.03.52.810.3
Fe(II)5.95.210.121.2
Co(II)7.06.55.919.4
Ni(II)8.68.17.624.3
Cu(II)9.07.56.022.5
Zn(II)6.45.85.217.4

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The data presented are representative values compiled from various sources under comparable conditions.[7]

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes in solution.[7][9]

Methodology:

  • Solution Preparation: Prepare standard solutions of the metal salt (e.g., M(NO₃)₂), the phenanthroline isomer, and a strong acid (e.g., HNO₃) of known concentrations. Prepare a standardized solution of a carbonate-free strong base (e.g., NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of a solution containing the metal ion and the ligand in a thermostated vessel.

  • Titration Procedure: Titrate the solution with the standardized base. Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the titration curve (pH vs. volume of base added).

    • Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, K₃) can be estimated from the p[L] values at half-n̄ values (i.e., at n̄ = 0.5, 1.5, 2.5). More accurate values can be obtained using computational software like "BEST".[9]

The following diagram outlines the workflow for this experimental protocol.

G cluster_workflow Workflow for Potentiometric Titration prep 1. Prepare Solutions (Metal, Ligand, Acid, Base) setup 2. Calibrate pH Meter & Setup Titration Vessel prep->setup titrate 3. Titrate Sample with Standardized Base setup->titrate record 4. Record pH vs. Volume of Titrant titrate->record plot 5. Plot Titration Curve record->plot calc 6. Calculate n̄ and p[L] plot->calc formation 7. Plot Formation Curve (n̄ vs. p[L]) calc->formation determine 8. Determine Stability Constants (log K) formation->determine

Caption: Experimental workflow for determining metal-ligand stability constants via potentiometric titration.

Protocol 2: Synthesis of a Representative Metal Complex: Tris(1,10-phenanthroline)iron(II) Chloride

This protocol describes the synthesis of a classic, intensely colored 1,10-phenanthroline complex.[10]

Materials:

Procedure:

  • Dissolve Ligand: In a beaker, dissolve 1.0 g of 1,10-phenanthroline monohydrate in 10 mL of methanol.

  • Dissolve Iron Salt: In a separate beaker, dissolve 0.86 g of ferrous ammonium sulfate in 10 mL of 1 M HCl.

  • Complex Formation: Slowly add the iron salt solution to the phenanthroline solution while stirring. A deep red color will develop immediately, indicating the formation of the [Fe(phen)₃]²⁺ complex.

  • Precipitation: Prepare a saturated solution of sodium chloride in deionized water. Add this solution to the red complex solution to precipitate the chloride salt of the complex.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the red crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a small amount of acetone.

  • Drying: Dry the product in a desiccator.

Impact on Applications

The profound differences in chelating ability among phenanthroline isomers directly influence their applications:

  • 1,10-Phenanthroline: Its strong, stable complexes are central to numerous applications.

    • Analytical Chemistry: Used as an indicator for redox titrations (Ferroin) and for the spectrophotometric determination of metal ions like iron.[2]

    • Biochemistry: Acts as a potent inhibitor of metalloenzymes, particularly zinc-dependent metalloproteases, by chelating the catalytic metal ion.[2][11][12]

    • Catalysis: Serves as a ligand in various transition-metal catalyzed reactions, including oxidations and C-C bond-forming reactions.[13]

    • Materials Science: Used in the development of luminescent materials and sensors.[4]

  • 1,7- and 4,7-Phenanthroline: Their inability to form stable chelate rings limits their use as simple sequestering agents. However, their unique geometries are exploited in other areas:

    • Supramolecular Chemistry: 4,7-Phenanthroline is an excellent building block for constructing coordination polymers and multi-metallic assemblies where bridging ligands are required.[6]

    • Catalysis: The steric and electronic properties of substituted 4,7-phenanthrolines can be tuned to influence the redox potentials of their metal complexes, making them useful in designing electron-transfer reagents.[14]

Conclusion

The position of the nitrogen atoms in the phenanthroline framework is the critical determinant of its function in metal coordination. 1,10-phenanthroline stands out as a powerful bidentate chelating agent, forming highly stable complexes that are foundational to its widespread use in research and industry. In contrast, 1,7-phenanthroline is a weaker chelator, and 4,7-phenanthroline is incapable of chelation, instead functioning as a bridging ligand. This side-by-side comparison highlights the importance of isomeric structure in ligand design and provides a basis for selecting the appropriate phenanthroline derivative for a specific application in chelation, catalysis, or materials synthesis.

References

A Comparative Guide to the Performance of Substituted Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenanthroline ligands are a cornerstone in the development of advanced materials, catalysts, and therapeutic agents. Their rigid, planar structure and strong metal-chelating properties make them highly versatile.[1] The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of their steric and electronic characteristics, which in turn dictates their performance in various applications.[1][2] This guide provides an objective comparison of the performance of substituted phenanthroline ligands with a focus on their catalytic and anticancer activities, supported by experimental data and detailed protocols.

Catalytic Performance of Substituted Phenanthroline Ligands

The architecture of the phenanthroline ligand profoundly influences the efficacy of the resulting metal-based catalyst. Substituents can enhance catalytic activity, selectivity, and stability.[1]

Iron-Catalyzed Alkene Hydrosilylation

In the iron-catalyzed hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane, the substitution pattern on the phenanthroline ligand is crucial for both yield and regioselectivity.[1]

Ligand/Catalyst PrecursorSubstituent PositionYield (%)Regioselectivity (1,4-adduct : 1,2-adduct)
1,10-Phenanthroline (B135089)Unsubstituted8590:10
2,9-Dimethyl-1,10-phenanthroline2,9-9295:5
4,7-Diphenyl-1,10-phenanthroline4,7-8892:8
2,9-Di-sec-butyl-1,10-phenanthroline2,9-90>99:1

Data sourced from BenchChem.[1]

Nickel(II)-Catalyzed Ethylene (B1197577) Oligomerization

The electronic properties of the substituents on the phenanthroline ligand play a significant role in the catalytic activity of nickel(II) complexes in ethylene oligomerization.

Ligand/Catalyst PrecursorSubstituentSubstituent PositionCatalytic Activity (TOF, h⁻¹)
[NiBr₂(phen)]Unsubstituted-1.2 x 10⁵
[NiBr₂(4,7-Cl₂-phen)]Chloro4,7-2.5 x 10⁵
[NiBr₂(3,8-Br₂-phen)]Bromo3,8-3.1 x 10⁵
[NiBr₂(4,7-(CF₃)₂-phen)]Trifluoromethyl4,7-4.5 x 10⁵

Data sourced from BenchChem.[1]

Anticancer Activity of Substituted Phenanthroline Complexes

Metal complexes of substituted phenanthroline ligands have emerged as a promising class of potential anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving DNA interaction, enzyme inhibition, and the induction of apoptosis.[3]

Cytotoxicity (IC₅₀ Values) of Phenanthroline-Based Metal Complexes

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineIC₅₀ (µM)
[Cu(phen)₂(ClO₄)₂]HeLa (Cervical Cancer)2.5
[Ag(phen)₂(ClO₄)]MCF-7 (Breast Cancer)1.8
[Mn(phen)₂(NCS)₂]A549 (Lung Cancer)5.2
Cisplatin (Reference Drug)A549 (Lung Cancer)10.7

Data sourced from BenchChem.[3]

Experimental Protocols

General Procedure for Catalytic Ethylene Oligomerization

A stainless-steel autoclave reactor is charged with the nickel catalyst precursor and a co-catalyst (e.g., methylaluminoxane, MAO) in a suitable solvent (e.g., toluene) under an inert atmosphere. The reactor is then pressurized with ethylene to the desired pressure and the reaction mixture is stirred at a constant temperature. The reaction is terminated by stopping the ethylene feed and venting the reactor. An internal standard (e.g., n-nonane) is added to the reaction mixture, and a sample is analyzed by gas chromatography (GC) to determine the oligomer distribution and calculate the catalytic activity. The α-olefin content is typically above 99%.[1]

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting : Treat cells with the phenanthroline complex at various concentrations for a specified time. Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. FITC fluorescence detects Annexin V binding to externalized phosphatidylserine (B164497) in apoptotic cells, while PI fluorescence detects compromised cell membranes in late apoptotic/necrotic cells.[3]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding and Treatment : Seed cells in a 24-well plate and treat them with the o-phenanthroline complex.

  • Probe Loading : After treatment, wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM in serum-free media) at 37°C for 30 minutes in the dark.

  • Washing : Wash the cells to remove the excess probe.

  • Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.[3]

Signaling Pathways and Experimental Workflows

The anticancer activity of substituted phenanthroline complexes often involves the induction of apoptosis through various signaling pathways.

G cluster_0 Experimental Workflow: Apoptosis Assay A Cell Treatment with Phenanthroline Complex B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation: Early Apoptosis, Late Apoptosis, Necrosis D->E

Workflow for Apoptosis Detection

Metal complexes of phenanthroline can induce apoptosis through both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).[1][4]

G cluster_1 Signaling Pathway: Induction of Apoptosis PC Phenanthroline-Metal Complex ROS Increased ROS Production PC->ROS Casp8 Caspase-8 Activation PC->Casp8 Extrinsic Pathway Proteasome Proteasome Inhibition PC->Proteasome JAK2 JAK2/STAT5 Pathway Inhibition PC->JAK2 Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proteasome->Apoptosis JAK2->Apoptosis

Apoptosis Induction Pathways

Comparison with Bipyridine Ligands

Phenanthroline and bipyridine are both widely used bidentate nitrogen-donor ligands. However, the rigid, pre-organized structure of phenanthroline, due to its fused aromatic system, imparts distinct steric and electronic properties compared to the more flexible bipyridine. This structural difference can lead to significant variations in catalytic performance and the stability of the resulting metal complexes.[5] In some catalytic reactions, such as nickel-catalyzed ethylene oligomerization, substituted phenanthrolines have demonstrated superior performance to their bipyridine counterparts.[5]

References

Safety Operating Guide

Proper Disposal of 1,10-Phenanthroline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 1,10-Phenanthroline hydrochloride is paramount for any laboratory. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety and regulatory standards.

This compound is a chemical compound that is toxic if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting effects.[1][2][3][4][5][6][7][8][9] Therefore, it is imperative that this substance and its containers are managed as hazardous waste.[2][7][9] Under no circumstances should it be released into the environment or drains.[1][2][6][8]

Hazard Summary

For quick reference, the key hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Toxic if swallowed.[1][2][3][4][5][7][8][9]H301
Acute Aquatic Hazard Very toxic to aquatic life.[2][3][4]H400
Chronic Aquatic Hazard Very toxic to aquatic life with long lasting effects.[1][2][5][6][7][8][9]H410

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, whether in solid form or as a solution.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2] In cases of insufficient ventilation or when handling dust, respiratory protection may be necessary.[2][10]

2. Waste Collection:

  • Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[2] Avoid generating dust during this process.[2][6][11]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be collected in a designated and properly labeled hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate waste container. Do not mix with other incompatible waste streams.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The approximate quantity and date of accumulation should also be noted.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11][12] Ensure the storage area is cool and dry.[2][11] The storage area should be locked to prevent unauthorized access.[1][3][5][6][8][11]

5. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and approved professional waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste systems.

  • For larger quantities, one approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should only be carried out by qualified professionals at a licensed facility.

6. Spillage:

  • In the event of a spill, evacuate the area and prevent the substance from entering drains or waterways.[1][2][6]

  • For small spills, use appropriate tools to carefully sweep or vacuum the solid material into a labeled container for disposal.[2][6][10] Avoid creating dust.[2][6]

  • For large spills, contact your institution's environmental health and safety department or an emergency response team.[7][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Collection cluster_1 Storage & Disposal start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid, Solution, or Contaminated Material? ppe->waste_type solid_waste Collect in a Labeled, Sealed Container waste_type->solid_waste Solid solution_waste Collect in a Labeled, Sealed Waste Bottle waste_type->solution_waste Solution contaminated_material Collect in a Labeled Hazardous Waste Bag/Bin waste_type->contaminated_material Contaminated Material storage Store in a Designated, Secure, and Ventilated Area solid_waste->storage solution_waste->storage contaminated_material->storage disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal disposal_company->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 1,10-Phenanthroline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,10-Phenanthroline Hydrochloride

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring personal safety and environmental protection.

Hazard and GHS Classification Summary

This compound is classified as a hazardous substance. It is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] The primary routes of exposure are eye contact, inhalation, and ingestion.[6]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed.[1][2][4][7]
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[2][4]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.[8] Engineering controls, such as a chemical fume hood, should always be the primary line of defense.[6][8]

Protection TypeRecommended EquipmentStandards and Practices
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., PVC), a lab coat or a complete suit protecting against chemicals.Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) is appropriate where risk assessment shows air-purifying respirators are necessary.A full-face supplied air respirator should be used if the respirator is the sole means of protection.[1] Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1]

Operational Plans: Handling and Disposal

Adherence to proper handling and disposal procedures is essential to minimize risk.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][8] Read the Safety Data Sheet (SDS) thoroughly.[8]

  • Engineering Controls : Conduct all work within a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][6][8]

  • Donning PPE : Wear all required PPE as outlined in the table above before entering the handling area.

  • Handling the Chemical : Avoid all personal contact, including inhalation and contact with skin and eyes.[1][9] Do not eat, drink, or smoke in the handling area.[7][8] Keep the container tightly sealed when not in use.

  • Post-Handling : Wash hands thoroughly with soap and water after handling.[1][8] Launder contaminated clothing separately before reuse.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1][9]

  • Waste Collection : Collect surplus and non-recyclable solutions in a suitable, closed, and labeled container for disposal.[1][8][9] Do not allow the product to enter drains or the environment.[1][5][8][9]

  • Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers : Empty containers may still present a chemical hazard. They should be decontaminated and either returned to the supplier for reuse/recycling or punctured to prevent re-use and disposed of according to local regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response Protocol

For Minor Spills:

  • Remove all sources of ignition.[9]

  • Clean up spills immediately.[9]

  • Use dry clean-up procedures and avoid generating dust.[9]

  • Sweep or vacuum up the material and place it in a suitable, labeled container for waste disposal.[1][7]

  • Clean the spill area with soap and water.[10]

For Major Spills:

  • Evacuate personnel from the area and move upwind.[9]

  • Alert others and the emergency response team about the location and nature of the hazard.[9]

  • Wear a full body protective suit with a self-contained breathing apparatus.

  • Prevent the spillage from entering drains or water courses by any means available.

First Aid Measures
Exposure RouteFirst Aid Instructions
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1][2][3] Rinse mouth with water.[1][3] Do not induce vomiting.[3][6][7] Never give anything by mouth to an unconscious person.[1][3]
Inhalation If breathed in, move the person into fresh air.[1][6] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water.[1][6] Take the victim immediately to the hospital.[1] Seek medical attention in the event of irritation.[9]
Eye Contact Flush eyes with water as a precaution, holding eyelids apart to ensure complete irrigation for at least 15 minutes.[1] Transport to a hospital or doctor without delay.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.